Product packaging for (+)-Alpha-cedrene(Cat. No.:CAS No. 35964-52-4)

(+)-Alpha-cedrene

Cat. No.: B13384571
CAS No.: 35964-52-4
M. Wt: 204.35 g/mol
InChI Key: IRAQOCYXUMOFCW-KYEXWDHISA-N
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Description

(+)-Alpha-cedrene is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13384571 (+)-Alpha-cedrene CAS No. 35964-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35964-52-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m0/s1

InChI Key

IRAQOCYXUMOFCW-KYEXWDHISA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]13CC=C([C@@H](C3)C2(C)C)C

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Origin of Product

United States

Foundational & Exploratory

(+)-Alpha-Cedrene: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Alpha-cedrene is a tricyclic sesquiterpene hydrocarbon that is a significant component of various essential oils, most notably cedarwood oil. Its characteristic woody and aromatic scent has led to its widespread use in the fragrance industry. Beyond its olfactory properties, this compound and its isomers have garnered interest for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various coniferous trees, particularly those belonging to the Cupressaceae family. The concentration of this sesquiterpene can vary significantly depending on the species, geographical location, and the specific part of the plant being analyzed.

Table 1: Quantitative Occurrence of Alpha-Cedrene in Various Natural Sources

Plant SpeciesFamilyPlant Partα-Cedrene Content (%)Reference(s)
Juniperus virginiana (Eastern Red Cedar)CupressaceaeWood28.11[1]
Cupressus funebris (Chinese Weeping Cypress)CupressaceaeWood16.9 - 31.99[2][3]
Juniperus ashei (Ashe Juniper / Texas Cedarwood)CupressaceaeWoodMajor Component[4]
Juniperus chinensis (Chinese Juniper)CupressaceaeWood4.8[2]
Cedrus deodara (Himalayan Cedar)PinaceaeWoodMajor Constituent[5]
Artemisia annua (Sweet Wormwood)AsteraceaeAerial Parts57 (of olefin fraction)[6]
Cephalaria lycicaCaprifoliaceaeAerial Parts26.03
Verbena officinalis (Common Verbena)VerbenaceaeAerial PartsTrace Amounts[2]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for terpenoid compounds, originating from the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the crucial step that leads to the diverse array of sesquiterpene skeletons, including that of alpha-cedrene.

The key enzyme responsible for this transformation is a sesquiterpene synthase, specifically an alpha-cedrene synthase. While the exact enzyme responsible for the synthesis of the (+)-enantiomer has not been fully characterized in all producer organisms, the general mechanism is understood to proceed through a series of carbocationic intermediates. The stereochemical outcome of the final product is dictated by the specific folding of the FPP substrate within the active site of the synthase enzyme.

The biosynthesis can be conceptually divided into the following stages:

  • Formation of Farnesyl Pyrophosphate (FPP): This is the universal precursor for all sesquiterpenes and is synthesized through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

  • Ionization of FPP: The enzyme catalyzes the removal of the pyrophosphate group from FPP, generating a farnesyl cation.

  • Cyclization Cascade: The highly reactive farnesyl cation undergoes a series of intramolecular cyclizations. In the case of cedrene (B97730) biosynthesis, this is initiated by a 1,6-cyclization to form a bisabolyl cation intermediate.

  • Rearrangements and Final Cyclization: The bisabolyl cation undergoes further rearrangements and a final cyclization to form the tricyclic cedrane (B85855) skeleton.

  • Deprotonation: The final step involves the abstraction of a proton to form the stable double bond in the alpha-cedrene molecule.

Biosynthesis_of_Alpha_Cedrene cluster_0 Isoprenoid Precursor Synthesis cluster_1 Sesquiterpene Precursor Formation cluster_2 Alpha-Cedrene Synthesis IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP (GPPS) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP (FPPS) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation α-Cedrene Synthase (- PPi) Bisabolyl_Cation Bisabolyl Cation Farnesyl_Cation->Bisabolyl_Cation 1,6-Cyclization Cedrenyl_Cation Cedrenyl Cation Bisabolyl_Cation->Cedrenyl_Cation Rearrangement & 2nd Cyclization Alpha_Cedrene This compound Cedrenyl_Cation->Alpha_Cedrene - H+

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Natural Sources (Hydrodistillation)

Hydrodistillation is a common method for extracting essential oils, including this compound, from plant materials, particularly wood chips.

Materials and Equipment:

  • Clevenger-type apparatus or similar hydrodistillation unit

  • Heating mantle or hot plate

  • Round-bottom flask

  • Condenser

  • Collection vessel (e.g., graduated cylinder or separatory funnel)

  • Chopped or ground wood material (e.g., Juniperus virginiana heartwood)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: The wood material should be reduced to a small particle size (chips or coarse powder) to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the hydrodistillation apparatus. Place a known quantity of the prepared plant material into the round-bottom flask.

  • Addition of Water: Add distilled water to the flask, ensuring the plant material is fully submerged. The volume of water should be sufficient to prevent the plant material from charring during distillation. A common ratio is 1:10 (w/v) of plant material to water.

  • Distillation: Heat the flask to boiling. The steam generated will pass through the plant material, volatilizing the essential oils.

  • Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and converted back into a liquid.

  • Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection vessel. Due to their different densities and immiscibility, the essential oil will form a separate layer on top of the water (hydrosol).

  • Separation: Carefully separate the essential oil layer from the aqueous layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the purified essential oil in a sealed glass vial in a cool, dark place.

Hydrodistillation_Workflow Start Start: Ground Wood Sample Setup Assemble Hydrodistillation Apparatus Start->Setup Add_Water Add Water to Flask with Wood Sample Setup->Add_Water Heat Heat to Boiling Add_Water->Heat Distill Steam and Essential Oil Vapors Rise Heat->Distill Condense Condense Vapors Distill->Condense Collect Collect Distillate (Oil and Hydrosol) Condense->Collect Separate Separate Essential Oil Layer Collect->Separate Dry Dry Oil with Anhydrous Na2SO4 Separate->Dry End End: Purified This compound Rich Oil Dry->End

Workflow for hydrodistillation of essential oil.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the identification and quantification of volatile compounds like this compound in essential oil samples.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • Helium carrier gas

  • Autosampler or manual syringe

  • This compound analytical standard

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the extracted essential oil sample in the same solvent used for the standards to a concentration within the calibration range.

  • GC-MS Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and the sample into the GC-MS system. The following are typical GC-MS parameters for sesquiterpene analysis:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: Increase to 240 °C at a rate of 3 °C/min

      • Hold: Maintain 240 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally abundant sesquiterpene with significant applications in the fragrance industry and potential for further pharmacological investigation. Its primary natural sources are the essential oils of coniferous trees from the Cupressaceae family. The biosynthesis of this compound proceeds through the well-established terpenoid pathway, with the stereospecific cyclization of farnesyl pyrophosphate by a dedicated synthase being the key determining step. The detailed protocols for extraction and quantification provided in this guide offer a solid foundation for researchers to explore and utilize this valuable natural compound. Further research into the specific enzymes involved in this compound biosynthesis could open avenues for its biotechnological production.

References

Characterization of (+)-α-Cedrene from Cedarwood Oil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Cedrene, a prominent tricyclic sesquiterquiterpene found in the essential oil of cedarwood (Cedrus spp.), is a molecule of significant interest in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic woody aroma, coupled with emerging evidence of its biological activities, necessitates a thorough understanding of its physicochemical properties, isolation, and characterization. This technical guide provides a comprehensive overview of (+)-α-cedrene, detailing its properties, spectroscopic signature, and methods for its purification from cedarwood oil. Furthermore, it delves into the known and putative signaling pathways associated with its biological effects, offering a valuable resource for researchers and professionals in drug development.

Physicochemical and Chemical Properties

(+)-α-Cedrene is a colorless to pale yellow liquid with a distinct woody and slightly sweet aroma.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReferences
Chemical Name (+)-α-Cedrene[1]
Synonyms Cedr-8-ene[2]
CAS Number 469-61-4[1][2]
Molecular Formula C₁₅H₂₄[1][3]
Molecular Weight 204.35 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Odor Woody, earthy, slightly sweet[1]
Boiling Point 261-265 °C[1]
Density ~0.93 g/cm³ at 25°C[3]
Refractive Index 1.495 - 1.510 at 20°C[3]
Solubility Insoluble in water; soluble in alcohol and organic solvents[1]
Stability Stable under normal storage conditions; may oxidize upon air exposure. Terpenes, in general, have a tendency to polymerize through oxidation.[1][3]

Isolation and Purification from Cedarwood Oil

Cedarwood oil is a complex mixture of sesquiterpenes, with α-cedrene being one of the major constituents.[4] The isolation of high-purity (+)-α-cedrene typically involves a multi-step process combining distillation and chromatographic techniques.

Experimental Protocol: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a primary method for the initial enrichment of α-cedrene from cedarwood oil.[5][6] This technique separates compounds based on their boiling points.

Objective: To obtain a fraction enriched in α-cedrene from raw cedarwood oil.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump and pressure gauge

Procedure:

  • Charge the round-bottom flask with raw cedarwood oil.

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Begin stirring and gradually heat the oil under vacuum. The pressure should be maintained in the range of 0.6 to 7.3 kPa.[5][7]

  • Collect the initial fractions, which will contain lower-boiling point compounds.

  • Monitor the temperature at the distillation head. The fraction containing α-cedrene is typically collected at a head temperature of 110-130°C under a vacuum of ≤-0.1MPa.[6]

  • Collect the α-cedrene-rich fraction in a separate receiving flask. The exact temperature and pressure parameters may require optimization depending on the specific composition of the cedarwood oil.[5]

  • Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of α-cedrene.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity (+)-α-cedrene for research and as an analytical standard, preparative reversed-phase HPLC (RP-HPLC) is a suitable method. The following protocol is adapted from a method for the purification of β-cedrene and may require optimization for α-cedrene.[8]

Objective: To purify (+)-α-cedrene from an enriched fraction.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC with a UV detector

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of nonpolar sesquiterpenes.

  • Flow Rate: Dependent on column dimensions, typically in the range of 4.0 mL/min for preparative columns.[8]

  • Detection: UV at 210 nm[8]

Procedure:

  • Sample Preparation: Dissolve the α-cedrene-enriched fraction obtained from distillation in acetonitrile to a concentration of 10-50 mg/mL. Sonicate to ensure complete dissolution and filter through a 0.45 µm PTFE syringe filter.[8]

  • Chromatography: Inject the sample onto the equilibrated HPLC column. Run a gradient elution to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the α-cedrene peak based on retention time.

  • Post-Purification Processing: Combine the collected fractions. Remove the acetonitrile using a rotary evaporator under reduced pressure. Perform a liquid-liquid extraction with a nonpolar solvent (e.g., n-hexane) to recover the purified α-cedrene. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the final product.[8]

  • Purity Analysis: Confirm the purity of the isolated (+)-α-cedrene using analytical HPLC and GC-MS.

G Workflow for Isolation and Purification of (+)-α-Cedrene cluster_0 Initial Extraction cluster_1 Enrichment cluster_2 High-Purity Purification Cedarwood Cedarwood Chips/Sawdust SteamDistillation Steam Distillation Cedarwood->SteamDistillation CrudeOil Crude Cedarwood Oil SteamDistillation->CrudeOil Yields FractionalDistillation Fractional Vacuum Distillation CrudeOil->FractionalDistillation EnrichedFraction α-Cedrene Enriched Fraction FractionalDistillation->EnrichedFraction PrepHPLC Preparative RP-HPLC EnrichedFraction->PrepHPLC PurifiedCedrene High-Purity (+)-α-Cedrene PrepHPLC->PurifiedCedrene

Caption: Isolation and purification workflow for (+)-α-cedrene.

Spectroscopic Characterization

The structural elucidation and confirmation of (+)-α-cedrene are achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the identification and quantification of α-cedrene. The electron ionization (EI) mass spectrum of α-cedrene exhibits a characteristic fragmentation pattern.

m/zRelative Intensity (%)Putative Fragment
20415.1[M]⁺ (Molecular Ion)
1893.0[M-CH₃]⁺
16115.5[M-C₃H₇]⁺
1478.0[M-C₄H₉]⁺
119100[C₉H₁₁]⁺ (Base Peak)
9335.8[C₇H₉]⁺

Data sourced from MassBank (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP007540)[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of (+)-α-cedrene. While complete assignment requires advanced 2D NMR techniques, the following tables summarize the expected chemical shift ranges for the key proton and carbon signals.

¹H NMR Chemical Shifts (in CDCl₃)

ProtonChemical Shift (δ, ppm) Range
Vinylic H5.2 - 5.4
Aliphatic CH, CH₂1.2 - 2.5
Methyl H0.8 - 1.7

¹³C NMR Chemical Shifts (in CDCl₃)

CarbonChemical Shift (δ, ppm) Range
Vinylic C115 - 145
Quaternary C40 - 60
Aliphatic CH, CH₂20 - 50
Methyl C15 - 30

Note: Specific chemical shifts can vary based on the solvent and instrument frequency. Detailed assignments can be found in specialized literature.[10][11][12][13]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. As a sesquiterpene hydrocarbon, the IR spectrum of α-cedrene is characterized by the following absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretch=C-H (Alkenyl)
2850-3000C-H Stretch-C-H (Alkyl)
1640-1680C=C StretchAlkene
1370-1470C-H BendAlkyl

Characteristic absorption ranges for relevant functional groups.[14][15][16][17]

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the biological activities of (+)-α-cedrene, suggesting its potential in drug development.

Anabolic Effects on Skeletal Muscle via the MOR23-cAMP-PKA-CREB Pathway

A significant finding has been the identification of (+)-α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23).[1][2][18] Activation of this receptor in skeletal myotubes has been shown to stimulate hypertrophy and attenuate atrophy.[1] This effect is mediated through the canonical G-protein coupled receptor signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP), protein kinase A (PKA), and the cAMP-responsive element-binding protein (CREB).[1][2][18][19]

G MOR23 Signaling Pathway Activated by (+)-α-Cedrene cluster_nucleus MOR23 Signaling Pathway Activated by (+)-α-Cedrene alpha_cedrene (+)-α-Cedrene mor23 MOR23 (Olfactory Receptor) alpha_cedrene->mor23 Binds to g_protein G-protein mor23->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converts to pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Hypertrophy & Anti-atrophy) creb->gene_expression Promotes nucleus Nucleus

Caption: MOR23 signaling cascade initiated by (+)-α-cedrene.

Putative Anti-Inflammatory and Antifungal Mechanisms

While direct evidence for the specific signaling pathways of (+)-α-cedrene in inflammation and fungal inhibition is still emerging, studies on other terpenes and related compounds provide plausible mechanisms.

Anti-Inflammatory Activity: The anti-inflammatory effects of many terpenes are attributed to the inhibition of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in immune cells like macrophages.[20][21][22][23][24] It is hypothesized that (+)-α-cedrene may exert its anti-inflammatory effects through a similar mechanism, leading to a reduction in the production of pro-inflammatory mediators.

Antifungal Activity: The antifungal action of some terpenes involves the induction of apoptosis in fungal cells.[25][26][27][28][29] Studies on cedrol (B397079), a compound structurally related to α-cedrene, suggest that this may occur via the mitochondrial pathway, leading to the release of pro-apoptotic factors and activation of caspases. This represents a likely, though unconfirmed, mechanism for the antifungal properties of (+)-α-cedrene.

Conclusion

(+)-α-Cedrene is a valuable natural product with well-defined physicochemical properties and a distinct spectroscopic signature. Its isolation from cedarwood oil can be achieved through established techniques such as fractional distillation and preparative HPLC. The elucidation of its role in activating the MOR23 signaling pathway opens new avenues for its therapeutic application in muscle-related disorders. Further research is warranted to definitively map the signaling pathways underlying its anti-inflammatory and antifungal activities, which will be crucial for its development as a multifaceted therapeutic agent. This guide provides a foundational resource for scientists and researchers to advance the study and application of this promising sesquiterpene.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Spectral Data of (+)-Alpha-cedrene

This technical guide provides a comprehensive overview of the physicochemical properties and spectral data for the sesquiterpene this compound. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed chemical information.

Physicochemical Properties

This compound is a tricyclic sesquiterpene hydrocarbon and a constituent of cedarwood oil. Its physical and chemical characteristics are essential for its application in various fields, including fragrance, synthesis, and potentially therapeutic research. While much of the literature reports on the levorotatory enantiomer, (-)-alpha-cedrene, the physicochemical properties, with the exception of optical rotation, are identical for both enantiomers. Enantiomers rotate plane-polarized light to the same degree but in opposite directions[1][2][3][4]. Therefore, the specific rotation of this compound is equal in magnitude and opposite in sign to that of (-)-alpha-cedrene.

Table 1: Physicochemical Properties of Alpha-cedrene

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄PubChem
Molecular Weight 204.35 g/mol PubChem
Appearance Colorless to pale yellow liquidScenTree
Boiling Point 261-262 °CThe Good Scents Company
Density 0.926-0.937 g/mL at 25 °CThe Good Scents Company
Refractive Index 1.500-1.503 at 20 °CThe Good Scents Company
Optical Rotation, [α]p Specific value for (+) not found, but for (-)-alpha-cedrene is reported as -88° (c=10, EtOH). Thus, for this compound it is +88° (c=10, EtOH) .Based on enantiomeric properties[1][2][3][4]
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.ScenTree

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 2: ¹H NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityAssignment
5.29mH-9
2.33mH-10
1.95mH-7
1.68sCH₃-13
1.55mH-5
1.40-1.25mCH₂-2, CH₂-3, CH₂-4
1.01sCH₃-14
0.98sCH₃-15
0.88dCH₃-12

Source: Complete ¹H NMR assignment of cedranolides, Magn Reson Chem. 2017;55(3):169-176.[5]

Table 3: ¹³C NMR Spectral Data of Alpha-cedrene (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
142.1C-8
117.8C-9
55.4C-7
51.9C-1
41.7C-6
41.2C-10
39.5C-5
32.8C-11
30.6C-2
28.7C-14
25.1C-4
24.5C-15
23.0C-3
22.8C-13
15.6C-12

Source: 13C-nmr Study of Cedrol, 6-Isocedrol, and α-Cedrene, J. Nat. Prod. 1986, 49, 1, 79-85.[6]

Table 4: Mass Spectrometry Data of Alpha-cedrene

m/zRelative Intensity
204 (M⁺)15.1%
1893.0%
16115.5%
1484.3%
1367.1%
119100%
10518.3%
9335.8%

Source: MassBank, Accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP007540.[7]

Table 5: Infrared (IR) Spectroscopy Data of Alpha-cedrene

Wavenumber (cm⁻¹)Description of Vibration
3040=C-H stretch (vinylic)
2950-2850C-H stretch (aliphatic)
1650C=C stretch
1460C-H bend (methylene)
1380, 1365C-H bend (gem-dimethyl)
800=C-H bend (out-of-plane)

Source: PubChem CID 6431015, FTIR Spectra.[8]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ=0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for terpenes (typically 0-10 ppm), and a relaxation delay to allow for full magnetization recovery between scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

  • Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The molecular ion peak (M⁺) and the fragmentation pattern are used to identify the compound, often by comparison with a spectral library (e.g., NIST).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: The prepared sample is placed in the IR beam path. The instrument records an interferogram, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber). A background spectrum of the clean salt plates is typically recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions (wavenumber, cm⁻¹), shapes, and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.

Mandatory Visualization

The following diagram illustrates a common synthetic application of alpha-cedrene: its conversion to acetyl cedrene, a valuable fragrance ingredient.[9]

Synthesis_of_Acetyl_Cedrene alpha_cedrene This compound reaction Friedel-Crafts Acylation alpha_cedrene->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction lewis_acid Lewis Acid Catalyst (e.g., BF₃) lewis_acid->reaction acetyl_cedrene Acetyl Cedrene reaction->acetyl_cedrene Crude Product workup Aqueous Workup & Purification acetyl_cedrene->workup final_product Purified Acetyl Cedrene workup->final_product

Caption: Synthesis of Acetyl Cedrene from this compound.

References

The Multifaceted Biological Activities of α-Cedrene and Its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cedrene, a tricyclic sesquiterpene predominantly found in the essential oil of cedar trees, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of the diverse biological activities of α-cedrene and its isomers, with a focus on its potential therapeutic applications. We delve into its anticancer, antimicrobial, anti-inflammatory, and anti-obesity properties, as well as its unique ability to induce skeletal muscle hypertrophy. This document summarizes key quantitative data, details experimental methodologies for cited studies, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate a deeper understanding and guide future research.

Introduction

α-Cedrene (C₁₅H₂₄) is a naturally occurring sesquiterpene hydrocarbon characterized by a tricyclic scaffold. It exists alongside its isomer, β-cedrene, in various aromatic plant oils, most notably from species of the Cupressaceae family. While traditionally utilized in the fragrance and cosmetic industries for its characteristic woody aroma, recent scientific investigations have unveiled a broad spectrum of pharmacological effects, positioning α-cedrene as a promising candidate for drug discovery and development. This guide aims to consolidate the current knowledge on the biological activities of α-cedrene isomers, providing a technical resource for researchers in the field.

Anticancer Activity

α-Cedrene has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis.

Quantitative Data: Anticancer Activity
Cell LineAssayConcentrationEffectIC₅₀ (µg/mL)Reference
Human Leukemia--Antileukemic22.2[1]
Human Lung CancerMTT AssayNot SpecifiedCytotoxicNot Specified[2]
Human Liver CancerMTT AssayNot SpecifiedCytotoxicNot Specified[2]
Human Oral CancerMTT AssayNot SpecifiedCytotoxicNot Specified[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of α-cedrene (typically in a range of 1 to 100 µg/mL) and incubated for a further 24 to 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Add α-Cedrene Add α-Cedrene Seed Cells->Add α-Cedrene 24h Incubate Incubate Add α-Cedrene->Incubate 24-72h Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_2 Incubate Add MTT Reagent->Incubate_2 4h Solubilize Formazan Solubilize Formazan Incubate_2->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

α-Cedrene has shown inhibitory effects against a range of microorganisms, including bacteria and protozoa.

Quantitative Data: Antimicrobial Activity
OrganismAssayEffectIC₅₀ (µg/mL)Reference
Trypanosoma b. brucei-Trypanocidal4.07[1]
Anaerobic BacteriaBroth MicrodilutionAntimicrobialNot Specified[1]
YeastBroth MicrodilutionAntimicrobialNot Specified[1]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of α-Cedrene Dilutions: A stock solution of α-cedrene is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of α-cedrene at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow Prepare Dilutions Prepare α-Cedrene Serial Dilutions Inoculate Wells Inoculate Wells Prepare Dilutions->Inoculate Wells Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC

Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

α-Cedrene has been reported to possess anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[3]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of α-cedrene for 1 hour.

  • Stimulation: The cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in α-cedrene-treated cells to that in LPS-stimulated control cells.

NO_Inhibition_Assay cluster_workflow Nitric Oxide Inhibition Assay LPS LPS Macrophage Macrophage LPS->Macrophage iNOS_Activation iNOS Activation Macrophage->iNOS_Activation NO_Production NO Production iNOS_Activation->NO_Production Alpha_Cedrene α-Cedrene Alpha_Cedrene->Inhibition Inhibition->iNOS_Activation

Inhibition of LPS-induced NO production by α-cedrene.

Anti-Obesity and Metabolic Effects

α-Cedrene has demonstrated significant anti-obesity effects in preclinical models. Its mechanism of action is linked to the activation of the olfactory receptor MOR23, which triggers a signaling cascade leading to increased energy expenditure and reduced adipogenesis.[4]

Signaling Pathway: MOR23-Mediated Anti-Obesity Effects

Activation of the G-protein coupled receptor MOR23 (mouse olfactory receptor 23) by α-cedrene initiates a downstream signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP).[4][5]

  • Receptor Activation: α-Cedrene binds to and activates MOR23 on the surface of adipocytes.

  • G-Protein Activation: This leads to the activation of the associated G-protein, which in turn activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates downstream targets, including CREB (cAMP response element-binding protein), which modulates the expression of genes involved in thermogenesis and adipogenesis. This ultimately leads to a decrease in lipid accumulation.[6]

MOR23_Signaling_Pathway cluster_pathway α-Cedrene-MOR23 Signaling in Adipocytes Alpha_Cedrene α-Cedrene MOR23 MOR23 Alpha_Cedrene->MOR23 G_Protein G-Protein MOR23->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Thermogenesis ↑ Thermogenesis Gene_Expression->Thermogenesis Adipogenesis ↓ Adipogenesis Gene_Expression->Adipogenesis Muscle_Hypertrophy_Pathway cluster_pathway α-Cedrene-MOR23 Signaling in Myotubes Alpha_Cedrene α-Cedrene MOR23 MOR23 Alpha_Cedrene->MOR23 cAMP_PKA cAMP-PKA Pathway MOR23->cAMP_PKA CREB_P Phosphorylated CREB cAMP_PKA->CREB_P Myogenesis ↑ Myogenic Gene Expression CREB_P->Myogenesis Hypertrophy Muscle Hypertrophy Myogenesis->Hypertrophy

References

Enantioselective Synthesis of (-)-α-Cedrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Cedrene, a naturally occurring tricyclic sesquiterpene, is a constituent of cedarwood oil and possesses a characteristic woody aroma. Its complex bridged carbocyclic framework has made it a compelling target for total synthesis, challenging organic chemists to develop innovative and efficient strategies. The quest for enantiomerically pure (-)-α-cedrene has driven the evolution of asymmetric synthesis, leading to the application of various powerful methodologies. This technical guide provides a comprehensive overview of the key enantioselective approaches toward the synthesis of (-)-α-cedrene, with a focus on experimental protocols, quantitative data, and the logical flow of the synthetic strategies.

Core Synthetic Strategies and Quantitative Data

Several distinct and elegant strategies have been successfully employed for the enantioselective synthesis of (-)-α-cedrene. The following table summarizes the key quantitative data from some of the most prominent approaches, allowing for a clear comparison of their efficiencies.

Synthetic StrategyKey ReactionCatalyst/Chiral AuxiliaryOverall YieldEnantiomeric Excess (ee)Key Intermediate YieldReference
Wender's Synthesis Revisited Cu-catalyzed Asymmetric Allylic AlkylationTaddol-derived phosphine-phosphite ligand-94% ee-Westphal, Schumacher, and Schmalz[1]
Pauson-Khand Reaction Intramolecular [2+2+1] CycloadditionChiral ligands (e.g., with Rh(I) or Co)-Variable-Brummond et al.[2][3]
Biomimetic Cationic Cyclization Lewis Acid-Assisted Chiral Brønsted Acid promoted polyene cyclization(R)-binaphthol derivatives with tin tetrachloride-Up to 90% ee-Ishihara et al.[4]
Tandem Radical Cyclization Tandem free radical cycloaddition of an N-aziridinylimine intermediate--Stereoselective-Hee-Yoon Lee et al.
Intramolecular Diels-Alder (IMDA) Reaction [4+2] CycloadditionChiral Lewis acids or auxiliaries-High diastereoselectivity-(General Strategy)

Key Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the pivotal steps in the enantioselective synthesis of (-)-α-cedrene.

Wender's Synthesis Revisited: A Catalytic Enantioselective Approach

A significant advancement in the synthesis of (-)-α-cedrene involves a catalytic enantioselective approach to a key intermediate of the original Wender synthesis.[1] This strategy introduces chirality early in the synthesis with high efficiency.

Key Reaction: Copper-Catalyzed Asymmetric Allylic Alkylation

This reaction establishes the crucial stereocenter that dictates the final stereochemistry of (-)-α-cedrene.

Experimental Protocol:

  • Preparation of the Grignard Reagent: To a solution of the cinnamyl chloride precursor in anhydrous THF at -78 °C under an inert atmosphere is added MeMgBr (1.1 equivalents).

  • Catalyst Preparation: In a separate flask, Cu(I) salt (e.g., CuBr·SMe₂, 5 mol%) and the Taddol-derived chiral phosphine-phosphite ligand (5.5 mol%) are dissolved in anhydrous THF.

  • Asymmetric Alkylation: The Grignard reagent solution is added dropwise to the catalyst mixture at -78 °C. The reaction is stirred at this temperature for several hours until completion, as monitored by TLC.

  • Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral (1-methylallyl)arene intermediate. This intermediate is then carried forward through the remaining steps of the Wender synthesis to yield (-)-α-cedrene.[1]

Logical Workflow for Wender's Synthesis Revisited:

Wender_Revisited start Cinnamyl Chloride Precursor key_step Cu-Catalyzed Asymmetric Allylic Alkylation (94% ee) start->key_step intermediate Chiral (1-methylallyl)arene Intermediate key_step->intermediate hydroboration Hydroboration-Oxidation intermediate->hydroboration suzuki Suzuki Coupling hydroboration->suzuki curcuphenol (R)-Curcuphenol Methyl Ether suzuki->curcuphenol photocycloaddition Intramolecular Arene-Olefin Photocycloaddition curcuphenol->photocycloaddition final_steps Further Transformations photocycloaddition->final_steps end (-)-α-Cedrene final_steps->end

Catalytic enantioselective entry into the Wender synthesis.
Asymmetric Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful carbonylative [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which can be rendered enantioselective through the use of chiral ligands. This reaction is highly effective for the construction of the cyclopentenone core of the cedrene (B97730) skeleton.

Key Reaction: Intramolecular Asymmetric Pauson-Khand Reaction

This reaction forges the tricyclic core of cedrene in a single, stereocontrolled step.

Experimental Protocol (General Procedure):

  • Precursor Synthesis: An appropriate enyne precursor, containing both the alkene and alkyne functionalities, is synthesized.

  • Catalyst System: A rhodium(I) or cobalt catalyst is typically employed. For an asymmetric reaction, a chiral bisphosphine ligand is pre-mixed with the metal precursor (e.g., [Rh(CO)₂Cl]₂ or Co₂(CO)₈) in a suitable solvent such as THF or toluene (B28343) under an inert atmosphere.

  • Cycloaddition: The enyne precursor is added to the activated catalyst solution. The reaction mixture is then placed under an atmosphere of carbon monoxide (typically 1 atm) and heated. Reaction progress is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the tricyclic enone, a key intermediate in the synthesis of (-)-α-cedrene.

Signaling Pathway for Asymmetric Pauson-Khand Reaction:

Pauson_Khand cluster_reactants Reactants cluster_catalyst Catalytic Cycle Enyne Enyne Precursor Coordination Coordination to Alkene and Alkyne Enyne->Coordination CO Carbon Monoxide CO_Insertion CO Insertion CO->CO_Insertion Catalyst Chiral Rh(I) or Co Catalyst Catalyst->Coordination Oxidative_Cyclization Oxidative Cyclization Coordination->Oxidative_Cyclization Oxidative_Cyclization->CO_Insertion Reductive_Elimination Reductive Elimination CO_Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Tricyclic Enone Intermediate Reductive_Elimination->Product

Catalytic cycle of the asymmetric Pauson-Khand reaction.
Enantioselective Biomimetic Cationic Cyclization

Inspired by the proposed biosynthetic pathway of cedrol, biomimetic cyclizations offer an elegant and convergent approach to the cedrene skeleton. Enantioselectivity can be induced by employing chiral Brønsted or Lewis acids to initiate the cyclization cascade.

Key Reaction: Chiral Acid-Catalyzed Polyene Cyclization

A chiral proton source initiates a cascade of ring closures from a linear polyene precursor.

Experimental Protocol (General Procedure):

  • Precursor Synthesis: An acyclic polyene precursor, such as a derivative of farnesol, is synthesized.

  • Catalyst System: A chiral Lewis acid-assisted Brønsted acid (LBA) is used as the catalyst. For example, a combination of an (R)-binaphthol derivative and a Lewis acid like tin tetrachloride can be employed.[4]

  • Cyclization: The polyene precursor is dissolved in a non-polar solvent (e.g., toluene or dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The chiral LBA catalyst is then added. The reaction is stirred at low temperature until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with a base (e.g., pyridine (B92270) or triethylamine) and warmed to room temperature. The mixture is then washed with water and brine, dried over an anhydrous salt, and concentrated. The resulting crude product, containing the tricyclic cedrane (B85855) skeleton, is purified by column chromatography.

Logical Flow of Biomimetic Cationic Cyclization:

Biomimetic_Cyclization start Acyclic Polyene Precursor catalysis Chiral Brønsted/Lewis Acid Catalysis start->catalysis cascade Cationic Cyclization Cascade catalysis->cascade intermediate Tricyclic Carbocation Intermediate cascade->intermediate quenching Quenching/ Rearrangement intermediate->quenching end (-)-α-Cedrene Core quenching->end

Key stages of an enantioselective biomimetic cyclization.

Conclusion

The enantioselective synthesis of (-)-α-cedrene has served as a fertile ground for the development and application of modern asymmetric catalytic methods. Strategies such as the revisited Wender synthesis with its highly efficient catalytic asymmetric alkylation, the powerful Pauson-Khand reaction for rapid core construction, and elegant biomimetic cyclizations showcase the ingenuity of synthetic organic chemistry. Each of these approaches offers distinct advantages in terms of efficiency, stereocontrol, and convergence. The continued refinement of these methods and the development of new strategies will undoubtedly lead to even more efficient and versatile syntheses of (-)-α-cedrene and other complex natural products, with significant implications for the fields of fragrance chemistry, materials science, and drug discovery.

References

(+)-Alpha-cedrene CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and biological activities of (+)-Alpha-cedrene, with a focus on its potential applications in research and drug development.

Chemical and Molecular Identity

This compound is a tricyclic sesquiterpene naturally found in the essential oil of cedarwood. While the CAS number 469-61-4 is commonly assigned to alpha-cedrene, it is important to note that much of the commercially available and studied material is the (-)-enantiomer.[1] Data specific to the (+)-enantiomer is limited, and this guide will primarily refer to data for alpha-cedrene, specifying the enantiomer where the information is available.

Molecular Structure:

  • IUPAC Name: (1R,2S,5R,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

  • Molecular Formula: C₁₅H₂₄[2]

  • SMILES: C[C@@H]1CC[C@@H]2[C@]13CC=C(--INVALID-LINK--C2(C)C)C

  • InChI Key: IRAQOCYXUMOFCW-OSFYFWSMSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of alpha-cedrene is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReferences
CAS Number 469-61-4[2]
Molecular Weight 204.35 g/mol [2]
Appearance Colorless to pale yellow liquid
Odor Woody, cedar-like, sweet
Boiling Point 261-262 °C[1]
Density 0.932 g/mL at 20 °C[1]
Refractive Index n20/D 1.498
Flash Point 104 °C[2]
Optical Rotation [α]20/D −88±1°, c = 10% in ethanol (B145695) (for (-)-α-cedrene)[1]
Solubility Insoluble in water; soluble in ethanol, chloroform, and DMSO.[1]

Spectral Data

The following tables summarize the available spectral data for alpha-cedrene, which are essential for its identification and characterization.

13C NMR Spectral Data (in CDCl₃)

Carbon AtomChemical Shift (ppm)
151.2
241.8
325.4
435.8
555.1
632.9
741.3
8142.1
9118.4
1030.1
1125.1
1229.8
1315.6
1424.3
1529.8

Note: The assignments are based on published literature for α-cedrene.

Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)
204 (M+)25
18915
16135
13320
119100
10540
9355
9145
7930
4150

Note: The fragmentation pattern is characteristic of the cedrene (B97730) skeleton.

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant biological activities of alpha-cedrene, particularly its role in regulating cellular processes related to metabolism and muscle growth.

4.1. Skeletal Muscle Hypertrophy

Alpha-cedrene has been identified as a ligand for the mouse olfactory receptor 23 (MOR23).[4] The activation of this receptor in skeletal muscle cells initiates a signaling cascade that leads to muscle hypertrophy.[4]

Signaling Pathway for Alpha-Cedrene Induced Muscle Hypertrophy

alpha_cedrene_hypertrophy alpha_cedrene α-Cedrene MOR23 MOR23 (Olfactory Receptor) alpha_cedrene->MOR23 Binds to G_protein G Protein MOR23->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ↑ Production PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_expression ↑ Gene Expression (Myogenic Factors) CREB->Gene_expression Promotes Hypertrophy Muscle Hypertrophy Gene_expression->Hypertrophy in_vivo_workflow start Start: C57BL/6 Mice treatment_grouping Group Assignment (Control vs. α-Cedrene) start->treatment_grouping administration Daily Administration (e.g., Oral Gavage) treatment_grouping->administration strength_measurement Muscle Strength Measurement (Grip Strength, Inverted Screen) administration->strength_measurement Periodic endpoint Endpoint: Tissue Collection administration->endpoint End of Study data_analysis Data Analysis & Conclusion strength_measurement->data_analysis histology Histological Analysis (Muscle Fiber Cross-Sectional Area) endpoint->histology biochemical Biochemical Analysis (Western Blot, qPCR) endpoint->biochemical histology->data_analysis biochemical->data_analysis

References

The Isolation and Discovery of α-Cedrene from Juniperus virginiana: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-cedrene, a prominent tricyclic sesquiterpene hydrocarbon, is a significant constituent of the essential oil derived from the Eastern Red Cedar, Juniperus virginiana. This document provides a comprehensive technical overview of the discovery, extraction, and isolation of α-cedrene from this botanical source. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide details the historical context of its discovery, presents quantitative data on the composition of Juniperus virginiana essential oil, and offers meticulous experimental protocols for the extraction and isolation of α-cedrene. Furthermore, it explores the pharmacological significance of α-cedrene, with a particular focus on its interaction with olfactory receptors and downstream signaling pathways, providing a basis for its potential therapeutic applications.

Introduction: The Aromatic Heritage of Juniperus virginiana

The Eastern Red Cedar, Juniperus virginiana, has a long history of use, valued for its aromatic wood and the essential oil it yields. This oil, a complex mixture of volatile organic compounds, is rich in sesquiterpenes, which are fifteen-carbon isoprenoids. Among these, α-cedrene is a major component, contributing to the characteristic woody aroma of cedarwood oil. The early exploration of cedarwood oil composition dates back to the mid-20th century, with pioneering work focusing on the identification and characterization of its primary constituents.[1] The isolation of individual sesquiterpenes like α-cedrene was initially a challenging endeavor, relying on classical techniques such as fractional distillation.[1]

For professionals in drug development, natural products like α-cedrene are of growing interest. Recent studies have unveiled specific pharmacological activities of α-cedrene, moving it beyond the realm of fragrance and into the focus of therapeutic research.[2][3] This guide aims to bridge the historical context of its discovery with modern analytical and isolation techniques, and to highlight its potential as a lead compound in drug discovery.

Quantitative Composition of Juniperus virginiana Essential Oil

The chemical profile of essential oil extracted from Juniperus virginiana can exhibit variability based on factors such as the geographical origin of the trees, the age of the wood, and the extraction methodology employed.[4] However, α-cedrene is consistently identified as one of the most abundant constituents, alongside other sesquiterpenes like thujopsene (B1203592) and the sesquiterpene alcohol, cedrol.[1] The following tables summarize the quantitative data from various analyses of Juniperus virginiana essential oil.

Table 1: Key Sesquiterpenoid Constituents in Juniperus virginiana Wood Essential Oil

CompoundChemical ClassPercentage Range (%)Key References
α-CedreneSesquiterpene Hydrocarbon20 - 35[5]
ThujopseneSesquiterpene Hydrocarbon10 - 25[5]
CedrolSesquiterpene Alcohol16 - 25[5]
β-CedreneSesquiterpene Hydrocarbon4 - 8[5]
CupareneSesquiterpene Hydrocarbon1.5 - 7[5]
WiddrolSesquiterpene Alcohol2 - 5[5]

Table 2: Comparative Analysis of α-Cedrene Content in Different Batches of Commercial Juniperus virginiana Essential Oil

Batch IDα-Cedrene (%)Thujopsene (%)Cedrol (%)Reference
JUVIUSA09R27.7020.0018.87[6]
JUVIUSA02U (2019/12)22.9422.2821.17[6]
JUVIUSA04T (2018/10)5.1120.8620.66[6]

Table 3: Yield of Essential Oil from Juniperus virginiana

Extraction MethodPlant PartYield (%)Key References
Steam DistillationHeartwood (older trees)~3.5 (dry wt.)[1]
Steam DistillationSapwood0.2 (dry wt.)[1]
Liquid CO2 ExtractionWood Chips3.55 - 3.88[7]
Supercritical CO2 ExtractionWood Chipsup to 4.6[4]
HydrodistillationInner Bark (male tree)1.64[8]
HydrodistillationInner Bark (female tree)1.78[8]

Experimental Protocols

This section provides detailed methodologies for the extraction of essential oil from Juniperus virginiana and the subsequent isolation of α-cedrene.

Extraction of Essential Oil from Juniperus virginiana Wood

The most common method for obtaining essential oil from Juniperus virginiana is steam distillation. Supercritical fluid extraction with CO2 offers an alternative with potentially higher yields and less thermal degradation of components.[4]

Protocol 3.1.1: Steam Distillation

  • Material Preparation: Obtain heartwood from mature Juniperus virginiana trees. The wood should be chipped or coarsely ground to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus. The setup consists of a steam generator, a still pot containing the plant material, a condenser, and a collection vessel (separatory funnel or Florentine flask).

  • Extraction Process:

    • Place the chipped wood into the still pot.

    • Introduce steam from the generator into the bottom of the still pot. The steam will pass through the wood, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor travels to the condenser.

    • Cooling water flowing through the condenser jacket will cause the vapor to condense back into a liquid.

    • Collect the condensate in the collection vessel. The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.

  • Oil Separation: Separate the oil layer from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Storage: Store the dried essential oil in an airtight, amber glass vial at 4°C to prevent degradation.

Protocol 3.1.2: Supercritical CO2 Extraction

  • Material Preparation: Prepare the Juniperus virginiana wood as described in Protocol 3.1.1.

  • Apparatus Setup: Utilize a supercritical fluid extraction system equipped with an extraction vessel, a CO2 pump, a co-solvent pump (optional), a heat exchanger, and a collection vessel.

  • Extraction Parameters:

    • Load the ground wood into the extraction vessel.

    • Pressurize the system with CO2 to the desired pressure (e.g., 6000 psi).

    • Heat the CO2 to a supercritical temperature (e.g., 100°C).[7]

    • Maintain a constant flow of supercritical CO2 through the extraction vessel.

  • Collection: The supercritical fluid containing the dissolved essential oil is depressurized in the collection vessel, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

  • Purification: The collected oil may require minimal further purification.

  • Storage: Store the oil as described in Protocol 3.1.1.

Isolation of α-Cedrene from Essential Oil

The isolation of α-cedrene from the complex essential oil mixture requires chromatographic techniques. A multi-step approach involving fractional distillation followed by column chromatography is recommended for obtaining high-purity α-cedrene.

Protocol 3.2.1: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus under vacuum. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a vacuum pump, and a manometer.

  • Distillation Process:

    • Place the crude essential oil into the round-bottom flask.

    • Begin heating the flask gently under reduced pressure. The vacuum is necessary to lower the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.

    • Monitor the temperature at the top of the fractionating column.

    • Collect different fractions based on their boiling point ranges. The initial fractions will be enriched in more volatile components. As the temperature rises, fractions enriched in α-cedrene, and subsequently thujopsene and cedrol, will distill over. The separation of α-cedrene (boiling point ~262°C at atmospheric pressure) from thujopsene (boiling point ~275°C) is the primary challenge. Careful control of the vacuum and heating rate is crucial.

  • Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the composition and identify the fractions with the highest concentration of α-cedrene.

Protocol 3.2.2: Column Chromatography

  • Column Preparation:

    • Select a glass chromatography column of appropriate size.

    • Prepare a slurry of silica (B1680970) gel (60-120 mesh) in a non-polar solvent such as n-hexane.

    • Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with several column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the α-cedrene-enriched fraction from the fractional distillation in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with n-hexane. As a non-polar hydrocarbon, α-cedrene will have a low affinity for the polar silica gel and will elute relatively quickly.

    • More polar compounds, such as any remaining cedrol, will be retained more strongly on the column.

    • A gradual increase in solvent polarity, for example by introducing a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) into the n-hexane, can be used if necessary to elute all compounds of interest.

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis and Pooling: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS. Pool the fractions that contain pure α-cedrene.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield purified α-cedrene.

Visualization of Methodologies and Pathways

Experimental Workflow for α-Cedrene Isolation

The logical flow from raw plant material to purified α-cedrene is depicted in the following workflow diagram.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_isolation α-Cedrene Isolation juniperus Juniperus virginiana Wood Chips steam_dist Steam Distillation juniperus->steam_dist sfe Supercritical CO2 Extraction juniperus->sfe crude_oil Crude Essential Oil steam_dist->crude_oil sfe->crude_oil frac_dist Fractional Distillation crude_oil->frac_dist gcms_analysis1 GC-MS Analysis of Fractions frac_dist->gcms_analysis1 enriched_fraction α-Cedrene Enriched Fraction gcms_analysis1->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom gcms_analysis2 GC-MS & TLC Analysis of Fractions column_chrom->gcms_analysis2 pure_cedrene Purified α-Cedrene gcms_analysis2->pure_cedrene

Caption: Workflow for the extraction and isolation of α-cedrene.

α-Cedrene Signaling Pathway in Adipocytes

Recent research has identified α-cedrene as a ligand for the mouse olfactory receptor 23 (MOR23), which is ectopically expressed in non-olfactory tissues such as adipocytes.[3] The activation of this receptor by α-cedrene initiates a signaling cascade with potential implications for metabolic regulation.

signaling_pathway cluster_cell Adipocyte cluster_nucleus Nucleus alpha_cedrene α-Cedrene mor23 MOR23 (Olfactory Receptor) alpha_cedrene->mor23 binds & activates adcy3 Adenylyl Cyclase 3 (ADCY3) mor23->adcy3 activates camp cAMP adcy3->camp produces pka Protein Kinase A (PKA) camp->pka activates ampk Phospho-AMPK pka->ampk activates pparg PPARγ ampk->pparg inhibits expression cebpa C/EBPα ampk->cebpa inhibits expression ap2 aP2 ampk->ap2 inhibits expression fas FAS ampk->fas inhibits expression

Caption: α-Cedrene-MOR23 signaling cascade in adipocytes.

The activation of MOR23 by α-cedrene leads to the stimulation of adenylyl cyclase 3 (ADCY3), which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK is a key regulator of cellular energy homeostasis. In the context of adipocytes, activated AMPK has been shown to downregulate the expression of key adipogenic transcription factors such as PPARγ and C/EBPα, as well as their target genes including aP2 and FAS, which are involved in lipid accumulation.[3] This pathway suggests a potential anti-adipogenic and thermogenic effect of α-cedrene, making it a molecule of interest for research into obesity and metabolic disorders.[9]

Conclusion and Future Directions

Alpha-cedrene, a readily available sesquiterpene from Juniperus virginiana, represents a molecule with a rich history and a promising future. The protocols detailed in this guide provide a framework for its efficient extraction and isolation, enabling further research into its chemical and biological properties. The elucidation of its interaction with the MOR23 receptor and the subsequent cAMP-mediated signaling pathway opens new avenues for exploring its therapeutic potential, particularly in the context of metabolic diseases.

Future research should focus on a more detailed characterization of the pharmacological effects of α-cedrene, both in vitro and in vivo. Investigating its efficacy and safety profile will be crucial for its potential development as a therapeutic agent. Furthermore, exploring the structure-activity relationship of α-cedrene and its derivatives could lead to the design of novel compounds with enhanced potency and selectivity for MOR23 or other potential targets. The journey of α-cedrene from a simple fragrance component to a potential drug lead underscores the immense value of natural product research in modern medicine.

References

Pharmacological Screening of (+)-α-Cedrene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-α-Cedrene, a prominent sesquiterpene found in cedarwood oil, and its derivatives represent a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological screening of (+)-α-cedrene derivatives, with a particular focus on their anti-inflammatory, antimicrobial, and cytotoxic activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and development in this area. While research into a broad range of synthetic derivatives is ongoing, this guide consolidates the current knowledge to serve as a foundational resource.

Introduction

Sesquiterpenes, a class of C15 isoprenoids, are a rich source of bioactive molecules with diverse pharmacological properties. (+)-α-Cedrene, with its tricyclic carbon skeleton, offers a unique and modifiable framework for the synthesis of novel derivatives. The natural isomer, cedrol (B397079), has been a focal point of initial derivatization efforts, leading to the discovery of compounds with potent biological activities. This guide explores the pharmacological landscape of these derivatives, providing researchers with the necessary information to design and execute further screening and development programs.

Pharmacological Activities of (+)-α-Cedrene and Its Derivatives

The primary pharmacological activities investigated for (+)-α-cedrene and its derivatives include anti-inflammatory, antimicrobial, and cytotoxic effects.

Anti-inflammatory Activity

Recent studies have highlighted the potential of cedrol derivatives as potent inhibitors of Janus kinase 3 (JAK3), a key enzyme in the JAK-STAT signaling pathway that plays a crucial role in inflammatory and immune responses. Inhibition of this pathway is a validated strategy for the treatment of autoimmune diseases such as rheumatoid arthritis. A notable study described the synthesis and screening of 27 cedrol derivatives, identifying several compounds with significant JAK3 inhibitory activity[1].

Table 1: Anti-inflammatory Activity of Cedrol Derivatives (JAK3 Inhibition)

CompoundDerivative StructureIC50 (nM) vs. JAK3
Cedrol (Parent Compound)>10,000
Compound 2 Known Derivative~5,000
Compound 22 Novel DerivativePotent Inhibition (Specific IC50 not publicly available)
Other 25 DerivativesVarious ModificationsData not publicly available

Note: The specific IC50 values for the full panel of 27 derivatives are not yet publicly available in the referenced literature. Compound 22 was identified as a lead candidate for its potent, dose-dependent inhibition of LPS-induced p-JAK3.

Antimicrobial Activity

While comprehensive screening of a wide range of synthetic (+)-α-cedrene derivatives is not extensively documented, studies on essential oils containing α-cedrene and its isomer cedrol have shown antimicrobial potential. For instance, the essential oil of Cunninghamia lanceolata var. konishii, which contains cedrol (58.3%) and α-cedrene (11.8%), exhibited strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 µg/mL[2]. The active compound for this antimicrobial activity was determined to be cedrol[2].

Table 2: Antimicrobial Activity of Cedrol-Rich Essential Oil

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacterium31.25 - 62.5
Bacillus subtilisGram-positive bacterium31.25 - 62.5
Candida albicansYeast31.25 - 62.5

Note: Data is for an essential oil rich in cedrol and α-cedrene, with cedrol identified as the primary active component.

Cytotoxic Activity

Table 3: Cytotoxic Activity of Cedrol-Rich Essential Oil

Cell LineCancer TypeActivity
Human Lung Cancer CellsLungCytotoxic
Human Liver Cancer CellsLiverCytotoxic
Human Oral Cancer CellsOralCytotoxic

Note: This data is for an essential oil, with cedrol being the active cytotoxic agent. Specific IC50 values were not provided in the source.

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of (+)-α-cedrene derivatives. Below are protocols for the key assays discussed.

Synthesis of Cedrol Derivatives

A general scheme for the synthesis of cedrol derivatives involves the use of chloroacetic acid and acryloyl chloride as intermediate ligands to modify the hydroxyl group of cedrol[1].

Workflow for Synthesis of Cedrol Derivatives

G Cedrol Cedrol Reaction Reaction Cedrol->Reaction Intermediate_Ligands Chloroacetic Acid or Acryloyl Chloride Intermediate_Ligands->Reaction Derivatives Cedrol Derivatives (Compounds 1-28) Reaction->Derivatives

Caption: General synthesis workflow for cedrol derivatives.

Anti-inflammatory Assay: Homogeneous Time-Resolved Fluorescence (HTRF) for JAK3 Inhibition

This in vitro assay measures the ability of a compound to inhibit the activity of the JAK3 enzyme[1].

Protocol:

  • Reagent Preparation: Prepare a solution of recombinant purified GST-tagged catalytic domain of JAK3 enzyme, a peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH2), and ATP in an appropriate assay buffer.

  • Compound Dispensing: Dispense diluted test compounds in DMSO into a 384-well black plate.

  • Enzyme and Substrate Addition: Add the enzyme and substrate solution to the wells and pre-incubate to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature.

  • Reaction Quenching and Detection: Add a stop buffer containing streptavidin-Dylight 650 and a Eu-tagged pY20 antibody to quench the reaction.

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader to measure the fluorescence signal.

Experimental Workflow for HTRF JAK3 Inhibition Assay

G Start Start Dispense_Cmpd Dispense Test Compound Start->Dispense_Cmpd Add_Enzyme_Substrate Add JAK3 Enzyme & Peptide Substrate Dispense_Cmpd->Add_Enzyme_Substrate Pre_Incubate Pre-incubate Add_Enzyme_Substrate->Pre_Incubate Add_ATP Add ATP (Initiate Reaction) Pre_Incubate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_Stop_Detect Add Stop/Detection Reagents Incubate_Reaction->Add_Stop_Detect Read_HTRF Read HTRF Signal Add_Stop_Detect->Read_HTRF

Caption: Workflow for the HTRF-based JAK3 inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microorganism suspension.

  • Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Broth Microdilution Assay

G Start Start Prepare_Inoculum Prepare Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serially Dilute Test Compound Serial_Dilution->Inoculate_Plate Incubate Incubate Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Experimental Workflow for MTT Cytotoxicity Assay

G Start Start Seed_Cells Seed Cancer Cells Start->Seed_Cells Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

Caption: Workflow for the MTT-based cytotoxicity assay.

Signaling Pathways

Understanding the molecular mechanisms of action is critical for drug development. Cedrol derivatives have been shown to modulate specific signaling pathways.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for the anti-inflammatory effects of cedrol derivatives. Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immunity. Cedrol derivatives, such as compound 22, act by inhibiting JAK3, thereby blocking this signaling cascade[1].

JAK-STAT Signaling Pathway and Inhibition by Cedrol Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3_a JAK3 Cytokine_Receptor->JAK3_a Activation JAK3_b JAK3 Cytokine_Receptor->JAK3_b Activation STAT_a STAT JAK3_a->STAT_a Phosphorylation STAT_b STAT JAK3_b->STAT_b Phosphorylation pSTAT_dimer pSTAT Dimer STAT_a->pSTAT_dimer STAT_b->pSTAT_dimer Gene_Transcription Gene Transcription (Inflammation) pSTAT_dimer->Gene_Transcription Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor Cedrol_Derivative Cedrol Derivative (e.g., Compound 22) Cedrol_Derivative->JAK3_a Inhibition Cedrol_Derivative->JAK3_b Inhibition

Caption: Inhibition of the JAK-STAT pathway by cedrol derivatives.

Conclusion and Future Directions

The pharmacological screening of (+)-α-cedrene derivatives has revealed promising candidates for the development of novel anti-inflammatory agents through the inhibition of the JAK-STAT pathway. The antimicrobial and cytotoxic activities of cedrol, an isomer of α-cedrene, also suggest that the cedrene (B97730) scaffold is a valuable starting point for the discovery of new therapeutics in these areas.

Future research should focus on:

  • Expansion of Derivative Libraries: Synthesizing a broader and more diverse range of (+)-α-cedrene derivatives to explore the structure-activity relationships for various pharmacological targets.

  • Comprehensive Pharmacological Profiling: Conducting systematic in vitro and in vivo screening of these derivatives for anti-inflammatory, antimicrobial, and cytotoxic activities to identify lead compounds with optimal efficacy and safety profiles.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most promising derivatives to support their rational development.

This technical guide serves as a comprehensive resource to catalyze further investigation into the therapeutic potential of (+)-α-cedrene derivatives, with the ultimate goal of translating these natural product-inspired compounds into clinically effective drugs.

References

(+)-Alpha-cedrene as a biomarker in plant studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Alpha-cedrene as a Biomarker in Plant Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of this compound

This compound is a tricyclic sesquiterpene naturally occurring in the essential oils of various plants, most notably in cedar and juniper species.[1][2] As a volatile organic compound (VOC), it plays a significant role in plant communication and defense. In recent years, the study of plant-derived secondary metabolites as biomarkers for physiological and pathological states has gained considerable attention.[3][4] this compound is emerging as a promising biomarker, providing insights into plant responses to both biotic and abiotic stressors. Its presence and concentration can indicate specific metabolic pathway activations, making it a valuable tool for research in plant science, agriculture, and the development of natural products. This guide provides a comprehensive overview of the biosynthesis of this compound, its role as a biomarker, and the analytical methodologies required for its accurate quantification.

Biosynthesis of this compound

The production of this compound in plants follows the well-established terpenoid biosynthetic pathway, which begins with primary metabolites. This process is primarily compartmentalized, with sesquiterpene synthesis occurring in the cytosol.[5][6]

  • Formation of Isoprenoid Precursors: The journey starts with the mevalonic acid (MVA) pathway in the cytoplasm, which produces the five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Synthesis of Farnesyl Pyrophosphate (FPP): A head-to-tail condensation of two IPP molecules with one DMAPP molecule is catalyzed by farnesyl pyrophosphate synthase (FPPS). This reaction forms the C15 intermediate, farnesyl pyrophosphate (FPP), which is the universal precursor for all sesquiterpenoids.[6][7]

  • Cyclization to this compound: The final and most critical step is the conversion of the linear FPP into the complex tricyclic structure of this compound. This is accomplished by a class of enzymes known as terpene synthases (TPS), or cyclases.[8] Specifically, an alpha-cedrene synthase facilitates an intramolecular cyclization cascade of the farnesyl cation, which is formed after the diphosphate (B83284) group is cleaved from FPP.[7] The enzyme's active site guides the folding and rearrangement of the carbon chain to yield the specific alpha-cedrene skeleton. It is noteworthy that some terpene synthases are multi-product enzymes; for instance, the epi-cedrol synthase from Artemisia annua produces epi-cedrol as its main product but also yields alpha-cedrene (57% of the olefin fraction) and beta-cedrene (13% of the olefin fraction).[8]

Biosynthesis_of_Alpha_Cedrene cluster_MVA Mevalonic Acid (MVA) Pathway (Cytosol) cluster_sesquiterpene Sesquiterpene Synthesis Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP (C5) Acetyl-CoA->IPP_DMAPP Multiple Steps FPP Farnesyl Pyrophosphate (FPP) (C15) IPP_DMAPP->FPP FPPS alpha_cedrene This compound (C15) FPP->alpha_cedrene Alpha-cedrene Synthase (TPS)

Figure 1: Simplified biosynthetic pathway of this compound.

This compound as a Biomarker in Plant Defense and Stress Response

Plants respond to environmental challenges by synthesizing a vast array of secondary metabolites, including terpenoids.[9] The production of these compounds is often a specific response to a particular stress, making them effective biomarkers.[3]

Biotic Stress: Sesquiterpenes like this compound are key components of the plant's defense arsenal (B13267) against herbivores and pathogens.[8] They can act as antifeedants, toxins, or attractors of natural enemies of herbivores.[10] An increase in this compound emission can, therefore, serve as a biomarker for insect infestation or fungal attack. The induction of these defense compounds is often mediated by complex signaling pathways involving phytohormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA).[11]

Abiotic Stress: Environmental factors such as drought, salinity, and extreme temperatures can trigger the production of volatile terpenes.[12][13][14] These molecules can have protective functions, such as contributing to membrane stability or acting as antioxidants. Therefore, monitoring the levels of this compound can be an early indicator of abiotic stress, often before visible symptoms appear.[3][4]

Stress_Response_Pathway cluster_stimuli Stress Stimuli cluster_signaling Plant Signaling Cascade cluster_response Biochemical Response herbivory Herbivory/ Pathogen Attack phytohormones Phytohormone Induction (e.g., JA, SA, ABA) herbivory->phytohormones abiotic Drought, Salinity, Temp. Extremes abiotic->phytohormones gene_activation Activation of Defense Genes phytohormones->gene_activation Signal Transduction tps_genes Upregulation of TPS Genes gene_activation->tps_genes alpha_cedrene This compound Production tps_genes->alpha_cedrene Enzyme Synthesis

Figure 2: Logical flow of stress-induced this compound production.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, tissue, and environmental conditions. The tables below summarize representative quantitative data and the performance of typical analytical methods.

Table 1: Occurrence and Concentration of this compound in Various Plant Species

Plant SpeciesPlant PartMethod of AnalysisConcentration / Relative AbundanceReference
Cunninghamia lanceolata var. konishiiHeartwoodGC-FID, GC-MS11.8% of essential oil[15]
Artemisia annua-GC-MS57% of olefin fraction from epi-cedrol synthase products[8]
Toona sinensisRoots-Present[16]
Fusarium verticillioides (fungus)VolatilesChiral GC-MSIdentified as (-)-α-cedrene[17]
Cedarwood Virginia EOEssential Oil-Major Component[1]

Table 2: Performance Characteristics of Analytical Methods for α-Cedrene Quantification

ParameterGC-MS/MS (in rat plasma)GC-MS (general)
Linearity Range 5–800 ng/mLAnalyte dependent, often in µg/mL range
Correlation Coefficient (r²) ≥ 0.995Typically > 0.99
Limit of Quantification (LOQ) 5 ng/mLAnalyte and matrix dependent, often low ng/mL
Intra-day Precision (%RSD) 3.1–13.9%Typically < 15%
Inter-day Precision (%RSD) 3.1–13.9%Typically < 15%
Accuracy (Relative Error) -4.0 to 2.6%Generally within ±15%
Reference [18][19][20]

Experimental Protocols

Accurate analysis of this compound requires meticulous sample preparation and sophisticated analytical techniques.

Protocol 1: Extraction of Essential Oil from Plant Material (Hydrodistillation)

This protocol describes a standard method for extracting volatile compounds.[15][21]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, heartwood) to reduce moisture content. Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Apparatus Setup: Weigh a suitable amount of the powdered plant material (e.g., 100 g) and place it in a round-bottom flask. Add distilled water to fully submerge the material. Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask using a heating mantle. As the water boils, the steam passes through the plant material, vaporizing the volatile oils.

  • Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies. The condensate collects in the graduated tube of the Clevenger apparatus. Since the essential oil is immiscible with and less dense than water, it will form a distinct layer on top.

  • Extraction Duration: Continue the distillation process for a sufficient time (e.g., 3-6 hours) to ensure complete extraction of the volatile components.

  • Oil Recovery: After distillation, allow the apparatus to cool. Carefully collect the separated oil layer from the graduated tube. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the oil in a sealed, dark vial at 4°C.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol adapted from validated methods for sesquiterpene analysis.[18][20]

  • Sample Preparation:

    • Dilute the extracted essential oil (from Protocol 1) in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the calibrated range of the instrument.

    • Add an appropriate internal standard (e.g., 1,4-dichlorobenzene (B42874) or another compound not present in the sample) at a known concentration to correct for variations in injection volume and instrument response.[18]

  • GC-MS System and Conditions:

    • Gas Chromatograph: Agilent 7890B or similar.

    • Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[20]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL of the sample is injected in splitless or split mode.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2-4 minutes.

      • Ramp: Increase to 160°C at a rate of 30°C/min.

      • Ramp 2: Increase to 250°C at a rate of 5-10°C/min and hold for 5 minutes. (Note: The program should be optimized based on the complexity of the sample).[20]

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977A or similar.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: Scan over a mass range of m/z 40-500 for initial identification of compounds.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for MS/MS): For precise quantification, monitor specific ions. For α-cedrene, the molecular ion is m/z 204.3, and a characteristic fragment ion is m/z 119.0.[18][22]

  • Data Analysis:

    • Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum with a library (e.g., NIST, Wiley).

    • Quantification: Construct a calibration curve using serial dilutions of a pure this compound standard with the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio relative to the internal standard.

Experimental_Workflow A Plant Material Collection (e.g., Leaves, Wood) B Sample Preparation (Drying, Grinding) A->B C Extraction (e.g., Hydrodistillation) B->C D Essential Oil (Crude Extract) C->D E Sample Dilution & Internal Standard Spiking D->E F GC-MS Analysis E->F G Data Processing F->G H Compound Identification (Retention Time, Mass Spectra) G->H I Quantification (Calibration Curve) G->I J Final Concentration Report H->J I->J

Figure 3: General experimental workflow for this compound analysis.

Biological Activities and Broader Applications

Beyond its role as a biomarker, this compound and the essential oils containing it exhibit a range of biological activities that are of interest to drug development professionals. Studies have reported antimicrobial and anticancer activities for oils rich in cedrene (B97730) and its derivatives like cedrol.[15] For instance, the essential oil of Cunninghamia lanceolata var. konishii, containing 11.8% alpha-cedrene and 58.3% cedrol, showed strong growth suppression against Gram-positive bacteria and cytotoxic activity against human cancer cell lines.[15] Furthermore, alpha-cedrene has been investigated for its potential in treating obesity and regulating glucose homeostasis, suggesting favorable pharmacokinetic properties for development as a therapeutic agent.[23][24] These activities underscore the importance of alpha-cedrene not just as an indicator within the plant, but as a potentially valuable natural product for pharmaceutical applications.

References

Olfactory Receptor Agonism of (+)-alpha-Cedrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-alpha-Cedrene, a prominent sesquiterpene found in cedarwood oil, is recognized for its characteristic woody aroma. Its interaction with the olfactory system is mediated by specific olfactory receptors (ORs), initiating a cascade of signaling events that translate into the perception of smell. This technical guide provides a comprehensive overview of the current understanding of the agonistic activity of alpha-cedrene at olfactory receptors, with a focus on the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While specific quantitative data for the this compound isomer is limited in the current literature, this document synthesizes the available information on alpha-cedrene to provide a foundational resource for researchers and professionals in drug development and fragrance science.

Introduction

The sense of smell, or olfaction, is a complex process initiated by the binding of volatile odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. ORs constitute the largest superfamily of G protein-coupled receptors (GPCRs) and play a pivotal role in discriminating a vast array of chemical compounds. alpha-Cedrene, a tricyclic sesquiterpene, is a key aromatic constituent of cedarwood and other essential oils. The specific interaction of its isomers, including this compound, with ORs is of significant interest for understanding the molecular basis of odor perception and for the development of novel fragrances and potential therapeutic agents.

Research has identified the mouse olfactory receptor MOR23 (also known as Olfr16) and its human ortholog, OR10J5, as receptors for alpha-cedrene.[1][2][3] Activation of these receptors by alpha-cedrene has been shown to trigger a canonical olfactory signaling cascade, leading to downstream cellular responses. This guide will delve into the specifics of this interaction, presenting the available data and methodologies for its study.

Quantitative Data on alpha-Cedrene Olfactory Receptor Agonism

Quantitative data on the binding affinity, potency, and efficacy of this compound at specific olfactory receptors are not extensively available in the public domain. The majority of studies have utilized alpha-cedrene without specifying the particular isomer, or have focused on the physiological effects downstream of receptor activation rather than detailed pharmacological characterization. The following table summarizes the available semi-quantitative and related data for alpha-cedrene's interaction with olfactory receptors.

CompoundReceptorCell LineAssay TypeParameterValueReference
α-CedreneRat OSNsPrimary CulturecAMP AssayConcentration Used100 μM[4]
α-CedreneRat OSNsPrimary CultureCalcium ImagingConcentration Used100 μM[4]
α-CedreneMOR23Hana3AcAMP AssayConcentration Used100 μM[5]
α-CedreneOR10J5Hana3AcAMP AssayConcentration Used100 μM[5]
α-CedreneMOR23 & OR10J5-In Silico DockingDocking ScoreBetter affinity than lyral[5]

Note: The presented data for α-cedrene does not specify the isomer used in the experiments. The agonistic properties of this compound may differ from the enantiomeric mixture or the (-)-isomer.

Olfactory Receptor Signaling Pathway

The activation of olfactory receptors by an agonist like alpha-cedrene initiates a well-characterized signaling cascade within the olfactory sensory neuron. This process is crucial for converting a chemical signal into an electrical signal that is transmitted to the brain.

Olfactory_Signaling_Pathway Canonical Olfactory Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space alpha-Cedrene alpha-Cedrene OR Olfactory Receptor (e.g., MOR23, OR10J5) alpha-Cedrene->OR Binds G_protein Gαolf/βγ OR->G_protein Activates ACIII Adenylyl Cyclase III G_protein->ACIII Stimulates cAMP cAMP ACIII->cAMP Converts CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion cAMP->CNG_channel Opens ATP ATP ATP->ACIII Depolarization Membrane Depolarization Ca_ion->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential

Canonical Olfactory Signaling Pathway

Upon binding of this compound to its cognate olfactory receptor (e.g., MOR23 or OR10J5), the receptor undergoes a conformational change. This activates the associated heterotrimeric G-protein, specifically the olfactory-specific G-protein alpha subunit, Gαolf. The activated Gαolf subunit then stimulates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. This allows for an influx of cations, primarily Ca²⁺ and Na⁺, resulting in the depolarization of the olfactory sensory neuron's membrane. If this depolarization reaches the threshold, it triggers the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.

Experimental Protocols

The deorphanization and characterization of olfactory receptors for ligands like this compound typically involve heterologous expression systems and functional assays. The following sections detail the general methodologies for key experiments.

Heterologous Expression of Olfactory Receptors

A crucial step in studying olfactory receptor function is to express the receptor of interest in a host cell line that does not endogenously express it. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose.

Heterologous_Expression_Workflow Heterologous Expression Workflow cluster_plasmid_prep Plasmid Preparation cluster_transfection Transfection cluster_expression Expression and Functional Assay OR_gene OR Gene (e.g., MOR23, OR10J5) Ligation Ligation OR_gene->Ligation Expression_vector Expression Vector (e.g., pcDNA) Expression_vector->Ligation Recombinant_plasmid Recombinant Plasmid Ligation->Recombinant_plasmid Transfection Transfection Recombinant_plasmid->Transfection HEK293 HEK293 Cells HEK293->Transfection Transfection_reagent Transfection Reagent Transfection_reagent->Transfection Transfected_cells Transfected Cells Transfection->Transfected_cells Incubation Incubation (24-48 hours) Transfected_cells->Incubation Functional_assay Functional Assay (Luciferase, Calcium Imaging) Incubation->Functional_assay

Workflow for Heterologous Expression of Olfactory Receptors

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Expression vector (e.g., pcDNA3.1) containing the coding sequence for the olfactory receptor of interest (e.g., MOR23 or OR10J5)

  • Co-expression vectors for Gαolf and Receptor Transporting Proteins (RTP1 and RTP2) to ensure proper receptor trafficking and function.

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed the HEK293 cells into 96-well plates (for luciferase assays) or onto glass coverslips in 24-well plates (for calcium imaging) at an appropriate density to reach 70-80% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA-transfection reagent complex according to the manufacturer's instructions. This typically involves diluting the plasmid DNA (OR, Gαolf, RTPs, and a reporter plasmid for luciferase assays) and the transfection reagent in serum-free medium.

    • Incubate the complex at room temperature to allow for its formation.

    • Add the complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete growth medium.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor expression and trafficking to the cell membrane.

Luciferase Reporter Assay

This assay is a high-throughput method to measure the activation of GPCRs that signal through the cAMP pathway.

Principle: The assay utilizes a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE). Upon agonist binding to the OR, the resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE in the reporter plasmid, driving the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the level of receptor activation.[6]

Materials:

  • Transfected HEK293 cells in a 96-well plate

  • This compound stock solution (e.g., in DMSO)

  • Assay medium (e.g., serum-free DMEM)

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Protocol:

  • Preparation of this compound Solutions: Prepare a serial dilution of this compound in the assay medium to generate a dose-response curve. Include a vehicle control (medium with the same concentration of DMSO as the highest ligand concentration).

  • Cell Stimulation:

    • Carefully remove the growth medium from the transfected cells.

    • Add the prepared this compound solutions or vehicle control to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 4-6 hours) to allow for luciferase expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luminescence against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value from the dose-response curve using non-linear regression analysis.

Calcium Imaging Assay

This method allows for the real-time visualization of changes in intracellular calcium concentration upon receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon OR activation and subsequent influx of Ca²⁺ through CNG channels, the dye binds to Ca²⁺, resulting in a change in its fluorescence intensity or emission spectrum. This change is detected using fluorescence microscopy.

Materials:

  • Transfected HEK293 cells on glass coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Ringer's solution or other physiological buffer

  • This compound stock solution

  • Fluorescence microscope equipped with a calcium imaging system

Protocol:

  • Dye Loading:

    • Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 (to aid in dye solubilization) in Ringer's solution.

    • Wash the transfected cells with Ringer's solution.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with Ringer's solution to remove excess dye.

  • Imaging:

    • Mount the coverslip onto the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence image.

    • Perfuse the cells with a solution of this compound at a specific concentration.

    • Continuously record the fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

    • Plot the fluorescence change over time to visualize the calcium transient.

    • For dose-response experiments, apply different concentrations of this compound and measure the peak fluorescence change.

Conclusion

While the agonistic activity of alpha-cedrene at specific olfactory receptors like MOR23 and OR10J5 has been established, a detailed quantitative characterization of the this compound isomer remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to pursue these studies. A deeper understanding of the interaction between this compound and its cognate olfactory receptors will not only advance our knowledge of the molecular mechanisms of olfaction but also hold potential for applications in the fragrance industry and the development of novel therapeutic agents targeting ectopic olfactory receptors. Future research should focus on obtaining precise quantitative data (Kd, EC₅₀, Emax) for this compound and other isomers to fully elucidate their pharmacological profiles at the molecular level.

References

The Biosynthetic Pathway of Cedrane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of cedrane (B85855) sesquiterpenoids, a class of bicyclic sesquiterpenes known for their characteristic woody aroma and diverse biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, regulation, and enzymatic machinery underlying the production of these valuable natural products.

Introduction to Cedrane Sesquiterpenoids

Cedrane sesquiterpenoids are a diverse group of C15 isoprenoid compounds characterized by the tricyclo[5.3.1.01,5]undecane carbon skeleton. Prominent members of this family include α-cedrene, β-cedrene, and their oxygenated derivatives such as cedrol (B397079). These compounds are major constituents of the essential oils of various conifers, particularly those belonging to the Cupressaceae family, such as cedar (Cedrus), juniper (Juniperus), and cypress (Cupressus). The unique chemical structures and biological properties of cedrane sesquiterpenoids, including antimicrobial, anti-inflammatory, and insecticidal activities, have made them attractive targets for research and development in the pharmaceutical, fragrance, and agricultural industries.

The Core Biosynthetic Pathway

The biosynthesis of cedrane sesquiterpenoids originates from the universal precursor of all sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into three key stages: the formation of the linear precursor, the cyclization to the core cedrane skeleton, and the subsequent functionalization to generate a variety of cedrane derivatives.

Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis of FPP begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. Farnesyl pyrophosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 intermediate, FPP.

Cyclization of FPP to the Cedrane Skeleton

The pivotal step in cedrane biosynthesis is the cyclization of the linear FPP molecule into the characteristic tricyclic cedrane framework. This complex transformation is catalyzed by a class of enzymes known as sesquiterpene synthases, specifically cedrene (B97730) synthases. While multiple sesquiterpene synthases can produce a range of products, specific enzymes like cedrol synthase and epi-cedrol synthase are key to this pathway.[1] The reaction proceeds through a series of carbocationic intermediates, with the precise folding of the FPP substrate within the enzyme's active site dictating the final stereochemistry of the cedrane skeleton.

The proposed cyclization cascade initiated by a cedrene synthase involves the initial ionization of FPP to a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements, including hydride shifts, to form the cedrane carbocation, which is then quenched by deprotonation to yield α- or β-cedrene, or by the addition of a water molecule to form cedrol.

Cedrane_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cedrene_Synthase Cedrene Synthase (e.g., Cedrol Synthase) FPP->Cedrene_Synthase Cedryl_Cation Cedryl Cation Cedrene_Synthase->Cedryl_Cation Cyclization Cascade alpha_Cedrene α-Cedrene Cedryl_Cation->alpha_Cedrene -H+ beta_Cedrene β-Cedrene Cedryl_Cation->beta_Cedrene -H+ Cedrol Cedrol Cedryl_Cation->Cedrol +H2O, -H+

Core biosynthetic pathway of cedrane sesquiterpenoids from FPP.
Functionalization of the Cedrane Skeleton

Following the formation of the basic cedrane framework, a variety of cedrane sesquiterpenoids are generated through the action of modifying enzymes, primarily cytochrome P450 monooxygenases (P450s). These enzymes catalyze regio- and stereospecific hydroxylations of the cedrane skeleton, leading to the production of a diverse array of oxygenated derivatives. For instance, cedrol can be further hydroxylated to form more complex cedrane diols and other related compounds. The promiscuity and specificity of these P450s are key determinants of the final profile of cedrane sesquiterpenoids in a particular plant species. Studies have shown that cedrol and β-cedrene can act as competitive inhibitors of certain human cytochrome P450 enzymes, such as CYP2B6 and CYP3A4.[2]

Quantitative Data on Cedrane Biosynthesis Enzymes

While specific kinetic data for cedrol synthases from prominent cedrane-producing conifers are limited in the literature, studies on functionally similar enzymes provide valuable insights. The following table summarizes the kinetic parameters and product distribution for epi-cedrol synthase from Artemisia annua.[3]

EnzymeSource OrganismSubstrateKm (μM)Optimal pHMajor ProductsProduct Distribution (%)
epi-Cedrol SynthaseArtemisia annuaFPP0.4 (at pH 7.0), 1.3 (at pH 9.0)8.5 - 9.0epi-Cedrol96
Cedrol4
α-Cedrene1.7 (57% of olefins)
β-Cedrene0.4 (13% of olefins)
Cedrol Synthase (EfCAS)Euphorbia fischerianaFPP--Cedrol, Eupho-acorenol A, Eupho-acorenol B-

Regulation of Cedrane Biosynthesis

The biosynthesis of cedrane sesquiterpenoids, as part of a plant's secondary metabolism, is tightly regulated in response to developmental cues and environmental stresses. Herbivory and pathogen attack are known to induce the production of these defensive compounds. The plant hormone methyl jasmonate (MeJA) plays a crucial role in this signaling cascade.

Upon perception of a stress signal, a signaling cascade is initiated, leading to the accumulation of jasmonic acid and its derivatives. This, in turn, activates a transcriptional reprogramming, leading to the upregulation of genes encoding enzymes of the cedrane biosynthetic pathway. This response involves the activation of specific transcription factors, such as MYC2, MYC3, and MYC4, which bind to jasmonate-responsive elements (JAREs) in the promoters of target genes, including those for terpene synthases and cytochrome P450s.[4][5][6]

Regulation_Pathway Stress Herbivory / Pathogen Attack MeJA Methyl Jasmonate (MeJA) Stress->MeJA JAZ JAZ Repressor MeJA->JAZ promotes degradation MYC_TFs MYC Transcription Factors (MYC2, MYC3, MYC4) JAZ->MYC_TFs represses JARE Jasmonate-Responsive Element (JARE) MYC_TFs->JARE binds to Cedrane_Genes Cedrane Biosynthesis Genes (e.g., Cedrol Synthase, P450s) JARE->Cedrane_Genes activates transcription Cedranes Cedrane Sesquiterpenoids Cedrane_Genes->Cedranes leads to biosynthesis

Simplified signaling pathway for the induction of cedrane biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of cedrane biosynthesis.

Heterologous Expression and Purification of a Putative Cedrol Synthase in E. coli

This protocol describes the expression and purification of a candidate cedrol synthase gene.

Experimental Workflow:

Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Clone Clone Cedrol Synthase cDNA into pET Expression Vector Transform Transform E. coli BL21(DE3) with Expression Construct Clone->Transform Induce Induce Protein Expression with IPTG at 16-20°C Transform->Induce Lyse Cell Lysis (Sonication) Induce->Lyse Purify Purify His-tagged Protein (Ni-NTA Affinity Chromatography) Lyse->Purify Analyze Analyze Purity (SDS-PAGE) Purify->Analyze

Workflow for heterologous expression and purification of cedrol synthase.

Methodology:

  • Vector Construction: The full-length open reading frame of the putative cedrol synthase gene is cloned into a suitable E. coli expression vector, such as the pET series, often with an N- or C-terminal polyhistidine (His) tag to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the solubility of the recombinant protein, the culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication on ice. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed to remove non-specifically bound proteins, and the His-tagged cedrol synthase is eluted with a buffer containing a high concentration of imidazole.

  • Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assay and Product Identification by GC-MS

This protocol outlines the procedure for determining the enzymatic activity and product profile of the purified cedrol synthase.

Methodology:

  • Enzyme Assay: The enzymatic reaction is typically performed in a glass vial containing a reaction buffer (e.g., 50 mM HEPES, pH 7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), dithiothreitol (B142953) (DTT) to maintain a reducing environment, and the purified cedrol synthase (1-5 µg). The reaction is initiated by the addition of the substrate, farnesyl pyrophosphate (FPP), to a final concentration of 10-50 µM. The reaction mixture is incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped, and the sesquiterpenoid products are extracted by adding an equal volume of an organic solvent, such as n-hexane or ethyl acetate, containing an internal standard (e.g., caryophyllene) for quantification. The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases.

  • GC-MS Analysis: The organic layer is carefully transferred to a new vial and analyzed by gas chromatography-mass spectrometry (GC-MS). The separation of cedrane isomers like α- and β-cedrene can be challenging and often requires an optimized GC method with a suitable column (e.g., a mid-polarity stationary phase like DB-5).[7] The identification of the products is achieved by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST).

Conclusion

The biosynthesis of cedrane sesquiterpenoids is a complex and highly regulated process that is of significant interest to researchers in various fields. This technical guide has provided a detailed overview of the core biosynthetic pathway, the enzymes involved, and the regulatory mechanisms that control the production of these valuable compounds. The experimental protocols included herein offer a practical framework for the further elucidation of this fascinating pathway and for the potential metabolic engineering of microorganisms or plants for the enhanced production of specific cedrane sesquiterpenoids. Future research focusing on the characterization of cedrene synthases and modifying enzymes from cedrane-rich plant species will be crucial for a more complete understanding of this important class of natural products.

References

The Antimicrobial Potential of (+)-alpha-Cedrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-alpha-Cedrene, a tricyclic sesquiterpene hydrocarbon, is a prominent constituent of the essential oil extracted from cedarwood (Juniperus and Cupressus species). With the rising challenge of antimicrobial resistance, natural compounds like this compound are gaining significant interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial properties of this compound, designed for researchers, scientists, and professionals in drug development. While research indicates a promising antimicrobial potential, it is important to note that much of the existing data pertains to essential oils where this compound is one of several components. Studies on the isolated, pure compound are less common, highlighting a critical area for future investigation.

Quantitative Antimicrobial Data

The available quantitative data on the antimicrobial activity of pure this compound is limited. Most studies have evaluated the activity of essential oils rich in multiple sesquiterpenes, where cedrol (B397079) is often the most abundant and active antimicrobial compound.[1][2][3] However, some data for cedrene (B97730) isomers is available.

Table 1: Minimum Inhibitory Concentration (MIC) of Cedrene Isomers

MicroorganismTypeMIC (µg/mL)Reference Compound(s)
Bacillus subtilisGram-positive bacterium3.06α- and β-cedrene
Proteus sp.Gram-negative bacterium3.06α- and β-cedrene

This data represents the most specific quantitative information found for cedrene isomers as the primary active agents.

Table 2: Antimicrobial Activity of Essential Oils Containing alpha-Cedrene

Essential Oil Sourcealpha-Cedrene %Other Major Components (%)Target MicroorganismsMIC/Activity
Cunninghamia lanceolata var. konishii11.8Cedrol (58.3)Gram-positive bacteria and yeastMIC: 31.25-62.5 µg/mL (for the whole oil)[1][2]
Juniperus occidentalisNot specifiedCedrolAnaerobic bacteria and Candida albicansSignificant activity (qualitative)[4]

It is crucial to interpret this data with caution, as the antimicrobial effects of these essential oils are likely due to the synergistic action of all their components, and cedrol has been identified as a primary active compound in several of these oils.[1][2][3]

Experimental Protocols

Standardized methods are essential for the accurate determination of the antimicrobial properties of lipophilic compounds like this compound. The following are detailed protocols for the most common assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 as a solvent/emulsifier

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum adjusted to a 0.5 McFarland standard

  • Positive control antibiotic (e.g., gentamicin (B1671437) for bacteria, amphotericin B for fungi)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then diluted to a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Positive Control: A well containing a known antibiotic.

    • Negative Control: A well containing broth and the solvent.

    • Growth Control: A well containing only broth and the microbial inoculum.

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis stock Stock Solution of this compound dilution Serial Dilution of This compound stock->dilution Dilute inoculum Microbial Inoculum (0.5 McFarland) add_inoculum Addition of Inoculum inoculum->add_inoculum Add dilution->add_inoculum incubation Incubation add_inoculum->incubation controls Setup of Controls (Positive, Negative, Growth) controls->incubation read_results Visual/Spectrophotometric Reading incubation->read_results Observe Growth mic_determination MIC Determination read_results->mic_determination Lowest concentration with no growth

Workflow for MIC Determination.
Determination of Minimum Fungicidal Concentration (MFC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent that kills the microorganism.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth.

  • Spot-plate these aliquots onto a fresh, agar-based medium (e.g., Mueller-Hinton Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under appropriate conditions until growth is visible in the control spots.

  • The MFC is the lowest concentration from the MIC plate that results in no microbial growth on the agar plate.

experimental_workflow_mfc mic_plate MIC Plate (Post-Incubation) no_growth_wells Select Wells with No Visible Growth mic_plate->no_growth_wells subculture Subculture Aliquots onto Agar Plates no_growth_wells->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mfc Observe for Growth incubate_agar->read_mfc mfc_determination MFC Determination read_mfc->mfc_determination Lowest concentration with no colonies

Workflow for MFC Determination.

Mechanism of Antimicrobial Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other terpenes and sesquiterpenes, the primary mode of action is likely the disruption of the microbial cell membrane.[4][5]

Proposed Mechanism:

  • Hydrophobicity: As a lipophilic molecule, this compound can easily partition into the lipid bilayer of the microbial cell membrane.

  • Membrane Disruption: The integration of this compound into the membrane is thought to increase its fluidity and permeability. This disruption compromises the structural integrity of the membrane.

  • Leakage of Cellular Contents: The loss of membrane integrity leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids.

  • Disruption of Cellular Processes: The compromised membrane potential disrupts critical cellular processes, including electron transport and ATP synthesis.

  • Cell Death: The cumulative effect of these disruptions leads to the inhibition of microbial growth and ultimately cell death.

mechanism_of_action cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects alpha_cedrene This compound partition Partitioning into Lipid Bilayer alpha_cedrene->partition disruption Increased Membrane Fluidity and Permeability partition->disruption leakage Leakage of Intracellular Components (Ions, ATP) disruption->leakage process_disruption Disruption of Electron Transport and ATP Synthesis leakage->process_disruption cell_death Cell Death process_disruption->cell_death

Proposed Mechanism of Action.

There is currently no direct evidence to suggest that this compound specifically inhibits microbial enzymes or interacts directly with microbial DNA.

Effects on Microbial Signaling and Biofilms

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. QS regulates various processes, including virulence factor production and biofilm formation.[6][7] The inhibition of QS is a promising anti-virulence strategy. While some sesquiterpene lactones have been shown to inhibit QS in bacteria like Pseudomonas aeruginosa, there is no specific research to date demonstrating this activity for this compound.[1]

quorum_sensing cluster_bacteria Bacterial Population cluster_response Coordinated Response bacteria Bacteria signal_production Signal Molecule Production (Autoinducers) bacteria->signal_production signal_accumulation Signal Accumulation at High Cell Density signal_production->signal_accumulation Release gene_expression Coordinated Gene Expression signal_accumulation->gene_expression Triggers virulence Virulence & Biofilm Formation gene_expression->virulence inhibitor Potential Inhibitor (e.g., Sesquiterpene) inhibitor->signal_accumulation Blocks Signal

Principle of Quorum Sensing Inhibition.
Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. The ability of a compound to inhibit biofilm formation or eradicate existing biofilms is a significant indicator of its therapeutic potential. While many essential oils and their components have demonstrated anti-biofilm activity, specific studies on the effect of pure this compound on biofilm formation are currently lacking.[8][9][10]

Conclusion

This compound, a key component of cedarwood essential oil, demonstrates notable antimicrobial potential. However, the existing body of scientific literature reveals a significant gap in our understanding of the pure compound's activity. While some data on cedrene isomers suggest potent antimicrobial effects, comprehensive quantitative data from MIC, MBC, and MFC assays against a broad spectrum of pathogens is needed. The likely mechanism of action involves the disruption of the microbial cell membrane, a common trait among terpenes. Future research should focus on isolating and testing pure this compound to definitively characterize its antimicrobial spectrum and efficacy. Furthermore, investigations into its potential to inhibit quorum sensing and biofilm formation could unveil novel therapeutic strategies for combating drug-resistant infections. Such studies are critical for validating the potential of this compound as a lead compound in the development of new antimicrobial agents.

References

The Role of (+)-α-Cedrene in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Cedrene, a tricyclic sesquiterpene, is a key volatile organic compound (VOC) in the chemical arsenal (B13267) of many plant species. Emitted from various plant tissues, it plays a significant role in mediating interactions between plants and their environment, particularly in defense against herbivores and pathogens. This technical guide provides an in-depth overview of the current understanding of (+)-α-cedrene's role in plant defense, focusing on its induction, biological activity, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of plant science, chemical ecology, and natural product-based drug discovery.

Data Presentation: Quantitative Effects of α-Cedrene

The following tables summarize the quantitative data available on the effects of α-cedrene and related compounds in plant defense contexts.

Table 1: Effects of α-Cedrene on Insect Behavior and Physiology

Insect Speciesα-Cedrene ConcentrationObserved EffectReference
Chilo suppressalis (Rice striped stem borer)10 μg/μLIncreased fecundity (number of eggs laid)[1]
Chilo suppressalisNot specified (known repellent)Repellent to adults[1]

Table 2: Antifungal Activity of α-Cedrene and Related Compounds

Fungal SpeciesCompoundConcentration (MIC*)Reference
Gram-positive bacteria & YeastEssential oil containing 11.8% α-cedrene31.25-62.5 µg/mL[2]
Monilinia laxaEssential Oil7000 ppm[3]
Colletotrichum gloeosporioidesEssential Oil8000 ppm[3]
Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, Monilinia laxaVarious Essential Oils5.64 - 363.64 µL/L[4]

*Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for studying the role of (+)-α-cedrene in plant defense.

Protocol 1: Headspace Volatile Collection and GC-MS Analysis

This protocol is designed for the collection and quantification of (+)-α-cedrene emitted from plants, particularly in response to herbivory.

Materials:

  • Glass chambers or bags for enclosing the plant material

  • Volatile collection traps (e.g., tubes containing Porapak Q or other suitable adsorbent)

  • Vacuum pump and flowmeter

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standard (e.g., n-octane or a non-native terpene)

  • Solvents for elution (e.g., hexane (B92381), dichloromethane)

Procedure:

  • Plant Preparation: Select healthy plants of a similar age and size. For herbivore-induced volatile collection, introduce the herbivore of interest to the plant and allow it to feed for a specified period (e.g., 24-48 hours). Control plants should remain undamaged.

  • Headspace Collection:

    • Carefully enclose the plant or the specific plant part (e.g., a leaf) in a glass chamber or an oven bag.

    • Connect the volatile collection trap to the outlet of the chamber and the vacuum pump to the outlet of the trap.

    • Draw air from the chamber through the trap at a constant flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 4-8 hours).

  • Sample Elution:

    • After collection, remove the adsorbent trap.

    • Elute the trapped volatiles with a small volume of a suitable solvent (e.g., 200-500 µL of hexane) into a GC vial.

    • Add a known amount of an internal standard to the vial for quantification purposes.

  • GC-MS Analysis:

    • Inject a small aliquot (e.g., 1 µL) of the sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for terpene analysis.

    • Set the oven temperature program to effectively separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Identify (+)-α-cedrene by comparing its mass spectrum and retention time with those of an authentic standard.

    • Quantify the amount of (+)-α-cedrene by comparing its peak area to that of the internal standard.

Protocol 2: Insect Olfactometer Bioassay (Choice Test)

This protocol assesses the behavioral response of insects to (+)-α-cedrene.

Materials:

  • Y-tube or four-arm olfactometer

  • Purified air source (charcoal-filtered)

  • Flow meters

  • (+)-α-Cedrene standard

  • Solvent (e.g., hexane or paraffin (B1166041) oil)

  • Filter paper discs

Procedure:

  • Preparation of Odor Sources:

    • Dissolve the (+)-α-cedrene standard in a suitable solvent to create a range of concentrations.

    • Apply a small aliquot (e.g., 10 µL) of the test solution to a filter paper disc.

    • Use a filter paper disc treated with the solvent alone as a control.

  • Olfactometer Setup:

    • Place the treated and control filter papers into the designated arms of the olfactometer.

    • Connect the purified air source to the arms of the olfactometer, ensuring a constant and equal airflow through each arm.

  • Insect Bioassay:

    • Introduce a single insect at the base of the olfactometer.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified time (e.g., >1 minute).

  • Data Analysis:

    • Record the number of insects choosing the treatment arm versus the control arm.

    • Use a chi-square test or a similar statistical analysis to determine if there is a significant preference or avoidance of the (+)-α-cedrene.

Protocol 3: Antifungal Radial Growth Inhibition Assay

This protocol evaluates the fungistatic or fungicidal activity of (+)-α-cedrene against plant pathogenic fungi.

Materials:

  • Pure culture of the test fungus

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • (+)-α-Cedrene standard

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Amended Media:

    • Prepare the PDA medium and autoclave it.

    • Allow the medium to cool to approximately 45-50°C.

    • Add the (+)-α-cedrene (dissolved in a small amount of solvent) to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the amended PDA into sterile Petri dishes. A control plate should contain the solvent alone.

  • Fungal Inoculation:

    • From a fresh culture of the test fungus, use a sterile cork borer to take a mycelial plug from the edge of the colony.

    • Place the mycelial plug in the center of the (+)-α-cedrene-amended and control PDA plates.

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus in the dark.

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of radial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of (+)-α-cedrene that completely inhibits visible fungal growth.

Signaling Pathways and Logical Relationships

The production of (+)-α-cedrene in plants is a tightly regulated process, often initiated by external stimuli such as herbivore feeding or pathogen infection. The jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways are central to the induction of plant defenses, including the biosynthesis of terpenes.

Biosynthesis and Regulation of (+)-α-Cedrene

// Nodes Herbivore_Attack [label="Herbivore Attack / Pathogen Infection", fillcolor="#F1F3F4"]; Wounding [label="Wounding", fillcolor="#F1F3F4"]; JA_Pathway [label="Jasmonic Acid (JA) Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA_Pathway [label="Salicylic Acid (SA) Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors (e.g., WRKY, MYC)", fillcolor="#FBBC05", fontcolor="#202124"]; TPS_Gene [label="Terpene Synthase (TPS) Gene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alpha_Cedrene_Synthase [label="(+)-α-Cedrene Synthase", fillcolor="#34A853", fontcolor="#FFFFFF"]; FPP [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4"]; Alpha_Cedrene [label="(+)-α-Cedrene", shape=ellipse, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Herbivore_Attack -> Wounding; Wounding -> JA_Pathway; Herbivore_Attack -> JA_Pathway; Herbivore_Attack -> SA_Pathway; JA_Pathway -> Transcription_Factors; SA_Pathway -> Transcription_Factors; Transcription_Factors -> TPS_Gene; TPS_Gene -> Alpha_Cedrene_Synthase; FPP -> Alpha_Cedrene_Synthase [label="Substrate"]; Alpha_Cedrene_Synthase -> Alpha_Cedrene [label="Catalyzes"]; } Caption: Biosynthesis and regulation of (+)-α-cedrene.

Upon herbivore attack or pathogen infection, plants recognize specific molecular patterns or damage cues, which trigger the activation of the JA and SA signaling cascades.[5][6] These pathways lead to the activation of specific transcription factors, such as members of the WRKY and MYC families.[7] These transcription factors then bind to the promoter regions of terpene synthase (TPS) genes, upregulating their expression.[7] The resulting (+)-α-cedrene synthase enzyme catalyzes the conversion of the precursor farnesyl pyrophosphate (FPP) into (+)-α-cedrene.

Experimental Workflow for Investigating (+)-α-Cedrene's Role in Plant Defense

// Nodes Hypothesis [label="Hypothesis:\n(+)-α-Cedrene is involved in plant defense"]; Plant_Treatment [label="Plant Treatment:\n- Herbivore Infestation\n- Pathogen Inoculation\n- Control", shape=box3d]; Volatile_Analysis [label="Volatile Analysis:\nHeadspace Collection & GC-MS", shape=cds]; Quantification [label="Quantify α-Cedrene Emission"]; Bioassays [label="Bioassays with pure (+)-α-Cedrene"]; Insect_Bioassay [label="Insect Bioassays:\n- Olfactometer (Choice)\n- Feeding/Oviposition Assays", shape=cds]; Antifungal_Bioassay [label="Antifungal Bioassays:\n- Radial Growth Inhibition\n- MIC Determination", shape=cds]; Gene_Expression [label="Gene Expression Analysis:\n- qRT-PCR of TPS genes\n- Transcriptome Analysis (RNA-seq)", shape=cds]; Data_Analysis [label="Data Analysis and Interpretation"]; Conclusion [label="Conclusion on the Role of (+)-α-Cedrene"];

// Edges Hypothesis -> Plant_Treatment; Plant_Treatment -> Volatile_Analysis; Volatile_Analysis -> Quantification; Quantification -> Bioassays; Plant_Treatment -> Gene_Expression; Bioassays -> Insect_Bioassay; Bioassays -> Antifungal_Bioassay; Insect_Bioassay -> Data_Analysis; Antifungal_Bioassay -> Data_Analysis; Gene_Expression -> Data_Analysis; Data_Analysis -> Conclusion; } Caption: Experimental workflow for studying (+)-α-cedrene.

Conclusion

(+)-α-Cedrene is an important mediator of plant defense against both herbivores and pathogens. Its production is induced by biotic stress through the activation of the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of specific terpene synthase genes. While it can act as a repellent to some insects, its role in insect behavior can be complex, as evidenced by its oviposition-enhancing effects in certain species.[1] Furthermore, essential oils containing α-cedrene have demonstrated significant antifungal properties.[2] The detailed experimental protocols and workflow provided in this guide offer a framework for further research into the multifaceted roles of this important sesquiterpene. A deeper understanding of the biosynthesis, regulation, and biological activity of (+)-α-cedrene will be crucial for the development of novel, natural product-based strategies for crop protection and for the discovery of new therapeutic agents.

References

Methodological & Application

Application Note: Quantification of (+)-α-Cedrene in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantification of (+)-α-cedrene in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). (+)-α-Cedrene, a tricyclic sesquiterpene, is a significant contributor to the characteristic woody aroma of several essential oils and is a key component in the fragrance and flavor industries.[1] Accurate quantification is crucial for quality control, authentication, and formulation of essential oil-based products. The described methodology is tailored for researchers, scientists, and drug development professionals, offering a reliable and reproducible approach for the determination of (+)-α-cedrene concentration.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes and their derivatives.[2][3] The composition of these oils can vary significantly based on the plant species, geographical origin, harvesting time, and extraction method. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within these complex matrices.[4][5] Its high separation efficiency and sensitive detection make it the gold standard for analyzing volatile compounds like terpenes.[5] This note focuses on a validated GC-MS method for the precise quantification of (+)-α-cedrene, a sesquiterpene found in notable concentrations in cedarwood and other essential oils.[1][6]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and data analysis for the quantification of (+)-α-cedrene.

Materials and Reagents
  • Solvent: Hexane or Ethyl Acetate (GC grade or higher)

  • Internal Standard (IS): n-Tridecane or Octadecane (B175841)

  • (+)-α-Cedrene analytical standard: (≥98% purity)

  • Essential oil samples: As required

  • Autosampler vials: 2 mL, with caps (B75204) and septa

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration is recommended:

  • Gas Chromatograph: Agilent 7890B or equivalent[5]

  • Mass Spectrometer: Agilent 5977A or equivalent[5]

  • GC Column: DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity column.[4][7]

  • Carrier Gas: Helium (99.999% purity)[4]

Sample and Standard Preparation

3.1. Internal Standard Stock Solution (IS): Prepare a 100 µg/mL stock solution of n-tridecane or octadecane in the chosen solvent (hexane or ethyl acetate).[2][8]

3.2. (+)-α-Cedrene Stock Solution: Accurately weigh approximately 10 mg of (+)-α-cedrene standard and dissolve it in 10 mL of the chosen solvent to obtain a stock solution of approximately 1000 µg/mL.

3.3. Calibration Standards: Prepare a series of calibration standards by serial dilution of the (+)-α-cedrene stock solution. The concentration range should encompass the expected concentration of (+)-α-cedrene in the essential oil samples. A typical range would be 1-100 µg/mL. Each calibration standard should be spiked with the internal standard to a final concentration of 10 µg/mL.

3.4. Sample Preparation: Accurately weigh approximately 10-20 mg of the essential oil into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 10 µg/mL and dilute to the mark with the chosen solvent. Vortex the mixture for 1-2 minutes to ensure homogeneity.[5] If necessary, centrifuge the sample to pellet any solid material.[5] Transfer the supernatant to a GC-MS autosampler vial.

GC-MS Instrumental Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Injection Mode Split (e.g., 50:1 or 100:1) or Splitless (for trace analysis)
Injector Temperature 250 °C[4][5]
Injection Volume 1 µL
Carrier Gas Flow Constant flow, 1.0 mL/min
Oven Program Initial temp: 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C[4][7]
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[4][7]
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification

For SIM Mode: Monitor the following ions for (+)-α-cedrene (m/z 204.3 as the molecular ion) and the internal standard. A characteristic fragment ion for α-cedrene is m/z 119.0.[9]

Data Analysis and Quantification
  • Identification: Identify the peaks of (+)-α-cedrene and the internal standard in the chromatograms by comparing their retention times and mass spectra with those of the analytical standards and reference libraries (e.g., NIST, Wiley).[4]

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of (+)-α-cedrene to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Calculate the concentration of (+)-α-cedrene in the prepared essential oil samples using the linear regression equation from the calibration curve.

  • Final Concentration: Report the final concentration of (+)-α-cedrene in the essential oil as mg/g or % (w/w).

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., AOAC).[8] Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.[8]

  • Precision: Evaluated as the relative standard deviation (RSD) for replicate injections of the same sample. Intra-day and inter-day precision should be determined.

  • Accuracy: Determined by recovery studies on spiked samples. The average recovery should be within an acceptable range, typically 90-110%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

The concentration of (+)-α-cedrene can vary significantly among different essential oils. The following table summarizes typical concentrations found in some common essential oils.

Essential OilBotanical NameTypical (+)-α-Cedrene Concentration (%)
Virginia Cedarwood OilJuniperus virginiana20 - 30
Texas Cedarwood OilJuniperus ashei15 - 25
Chinese Cedarwood OilCupressus funebris10 - 20
Verbena Essential OilAloysia citrodoraTraces

Note: These values are indicative and can vary based on the specific batch and origin of the essential oil.

Visualizations

The following diagrams illustrate the key workflows and relationships in the quantification of (+)-α-cedrene.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification eo_sample Essential Oil Sample prep_sample Prepared Sample eo_sample->prep_sample is_stock Internal Standard Stock cal_standards Calibration Standards is_stock->cal_standards is_stock->prep_sample cedrene_stock (+)-α-Cedrene Stock cedrene_stock->cal_standards gcms GC-MS Instrument cal_standards->gcms Injection prep_sample->gcms Injection chromatogram Chromatogram & Mass Spectra gcms->chromatogram peak_id Peak Identification chromatogram->peak_id cal_curve Calibration Curve Construction peak_id->cal_curve quantification Quantification of α-Cedrene cal_curve->quantification result Final Concentration Report quantification->result

Caption: Experimental workflow for the quantification of (+)-α-cedrene.

gcms_process sample_injection Sample Injection gc_separation GC Separation (Based on volatility) sample_injection->gc_separation ionization Ionization (Electron Impact) gc_separation->ionization mass_analysis Mass Analysis (m/z ratio) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection

Caption: Core processes within the GC-MS instrument.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable means for the quantification of (+)-α-cedrene in essential oils. Adherence to the outlined protocol, including proper sample preparation, instrument setup, and method validation, will ensure accurate and reproducible results. This methodology is essential for quality control in the fragrance, flavor, and pharmaceutical industries, where the precise composition of essential oils is of paramount importance.

References

Application Notes and Protocols for the Determination of Alpha-Cedrene in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of alpha-cedrene in various biological matrices. The protocols are intended to guide researchers in developing and implementing robust analytical methods for pharmacokinetic, toxicokinetic, and metabolic studies of this pharmacologically active sesquiterpene.

Introduction to Alpha-Cedrene Analysis

Alpha-cedrene is a naturally occurring sesquiterpene found in the essential oil of cedar and other plants.[1] It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-obesity and muscle-enhancing properties.[2][3] Accurate and sensitive analytical methods are crucial for elucidating its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Gas chromatography-mass spectrometry (GC-MS) is the predominant technique for the quantification of alpha-cedrene due to its high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS).[4][5]

Analytical Methods and Protocols

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Alpha-Cedrene in Rat Plasma

This protocol details a validated GC-MS/MS method for the quantification of alpha-cedrene in rat plasma, which can be adapted for other biological fluids.[4]

2.1.1. Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen rat plasma samples at room temperature.

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 10 µL of internal standard (IS) solution (1,4-dichlorobenzene, 60 ng/mL in isopropyl alcohol).[6]

  • Add 150 µL of ethyl acetate (B1210297) as the extraction solvent.[6]

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean autosampler vial.

  • Inject 1 µL of the extract into the GC-MS/MS system.

2.1.2. Experimental Protocol: GC-MS/MS Analysis

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent)

  • Mass Spectrometer: Agilent 7000B Triple Quadrupole MS (or equivalent)

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp to 150°C at 20°C/min

    • Ramp to 280°C at 30°C/min, hold for 2 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Alpha-Cedrene: m/z 204.3 → 119.0[4]

    • Internal Standard (1,4-dichlorobenzene): m/z 146.0 → 111.0[4]

2.1.3. Quantitative Data Summary

ParameterValueReference
Linearity Range5 - 800 ng/mL[4]
Lower Limit of Quantification (LLOQ)5 ng/mL[4]
Intra- and Inter-assay Precision (CV%)3.1 - 13.9%[4]
Intra- and Inter-assay Accuracy (RE%)-4.0 - 2.6%[4]
Mean Extraction Recovery>85%[4]
General Protocol for Alpha-Cedrene Analysis in Tissues and Feces by GC-MS

This protocol provides a general guideline for the extraction and analysis of alpha-cedrene from solid biological matrices like tissues (e.g., adipose, liver, muscle) and feces. This method is based on established procedures for the analysis of lipophilic compounds in such matrices and should be validated for specific applications.

2.2.1. Experimental Protocol: Sample Preparation (Homogenization and Extraction)

  • Accurately weigh approximately 0.1 - 0.5 g of the tissue or fecal sample.

  • Add a sufficient volume of a suitable homogenization buffer (e.g., phosphate-buffered saline) and the internal standard.

  • Homogenize the sample using a mechanical homogenizer until a uniform consistency is achieved.

  • Add an appropriate volume of an organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof) to the homogenate.

  • Vortex or shake vigorously for an extended period (e.g., 15-30 minutes) to ensure efficient extraction.

  • Centrifuge at high speed (e.g., 10,000 x g) to pellet the solid debris.

  • Collect the organic supernatant.

  • The extract may require a cleanup step, such as solid-phase extraction (SPE) using a silica (B1680970) or C18 cartridge, to remove interfering substances.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

2.2.2. Experimental Protocol: GC-MS Analysis

The GC-MS conditions can be similar to those described in section 2.1.2. The identification of alpha-cedrene can be confirmed by its retention time and mass spectrum, particularly the characteristic fragment ions. A mono-hydroxylated metabolite of alpha-cedrene has been identified in rat plasma and may also be present in tissue and fecal extracts.[5]

General Protocol for Alpha-Cedrene Analysis by High-Performance Liquid Chromatography (HPLC)

While GC-MS is the preferred method, HPLC with UV or MS detection can be an alternative for the analysis of alpha-cedrene, especially if derivatization is to be avoided. The following is a general protocol that would require optimization and validation.

2.3.1. Experimental Protocol: Sample Preparation

Sample preparation can follow the liquid-liquid extraction or homogenization and extraction protocols described in sections 2.1.1 and 2.2.1. The final extract should be evaporated and reconstituted in the mobile phase.

2.3.2. Experimental Protocol: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength around 210-220 nm, where sesquiterpenes typically absorb, or MS detection for higher selectivity and sensitivity.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Tissue, Feces) AddIS Add Internal Standard BiologicalSample->AddIS Extraction Liquid-Liquid or Solid-Phase Extraction AddIS->Extraction Centrifugation Centrifugation/ Separation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation FinalExtract Final Extract for Analysis Evaporation->FinalExtract GCMS_Analysis GC-MS(/MS) Analysis FinalExtract->GCMS_Analysis Primary Method HPLC_Analysis HPLC-UV/MS Analysis FinalExtract->HPLC_Analysis Alternative Method Quantification Quantification GCMS_Analysis->Quantification HPLC_Analysis->Quantification DataReview Data Review & Reporting Quantification->DataReview

Caption: General workflow for the analytical determination of alpha-cedrene.

G cluster_pathway Alpha-Cedrene Signaling Pathway in Adipocytes alpha_cedrene α-Cedrene MOR23 MOR23 (Olfactory Receptor) alpha_cedrene->MOR23 binds G_protein G Protein MOR23->G_protein activates ADCY3 Adenylyl Cyclase 3 (ADCY3) G_protein->ADCY3 activates cAMP cAMP ADCY3->cAMP catalyzes synthesis of PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Thermogenesis Increased Thermogenesis & Lipid Oxidation CREB->Thermogenesis promotes gene expression for Adipogenesis Decreased Adipogenesis CREB->Adipogenesis inhibits gene expression for

Caption: Signaling pathway of alpha-cedrene in adipocytes.[2][7]

References

Protocol for the isolation of (+)-alpha-cedrene from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-α-Cedrene is a tricyclic sesquiterpene that is a major constituent of the essential oil of cedarwood. It is a valuable compound in the fragrance and cosmetics industries due to its characteristic woody aroma. Furthermore, recent studies have highlighted its potential pharmacological activities, making it a compound of interest for drug development professionals. This application note provides a detailed protocol for the isolation of (+)-α-cedrene from plant material, specifically from the wood of Juniperus species. The protocol outlines a multi-step process involving steam distillation for the extraction of the essential oil, followed by fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC) for the purification of high-purity (+)-α-cedrene.

Plant Material

The primary sources of (+)-α-cedrene are the essential oils derived from the wood of various Juniperus species. The most common sources include Virginia Cedarwood (Juniperus virginiana), Texas Cedarwood (Juniperus ashei), and Chinese Cedarwood (Cupressus funebris).[1] The yield of essential oil and the concentration of α-cedrene can vary depending on the species, age of the tree, and the specific distillation process used.

Quantitative Data

The following tables summarize the typical yields of essential oil from different Juniperus species and the chemical composition of the resulting cedarwood oil, with a focus on α-cedrene content.

Table 1: Essential Oil Yield from Various Juniperus Species

Plant SpeciesCommon NameTypical Essential Oil Yield (% w/w of dry wood)
Juniperus virginianaVirginia Cedarwood3.18 - 3.5
Juniperus asheiTexas Cedarwood~4.04
Juniperus erythrocarpaRedberry Juniper~4.87
Juniperus scopulorumRocky Mountain JuniperHigh
Juniperus osteospermaUtah JuniperLow
Juniperus pinchotiiPinchot Juniper~0.21

Data compiled from multiple sources.

Table 2: Typical Composition of Cedarwood Oil from Juniperus virginiana

CompoundChemical ClassTypical Content (%)
(+)-α-Cedrene Sesquiterpene 20 - 35
β-CedreneSesquiterpene4 - 8
ThujopseneSesquiterpene10 - 25
CedrolSesquiterpene Alcohol16 - 25
WiddrolSesquiterpene Alcohol2 - 5
CupareneSesquiterpene1.5 - 7

Data compiled from multiple sources.

Experimental Protocols

The isolation of (+)-α-cedrene is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification steps to isolate the target compound.

Protocol 1: Extraction of Cedarwood Essential Oil by Steam Distillation

This protocol describes the extraction of essential oil from cedarwood chips or sawdust using steam distillation.

Materials and Equipment:

  • Cedarwood chips or sawdust (Juniperus virginiana or other suitable species)

  • Distilled water

  • Steam distillation apparatus (including a steam generator, a still, a condenser, and a collection vessel)

  • Heating mantle or hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Glass storage vials

Procedure:

  • Preparation of Plant Material: The cedarwood should be chipped or ground into a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Ensure all glass joints are properly sealed.

  • Loading the Still: Place the cedarwood chips or sawdust into the still.

  • Distillation: Heat the water in the steam generator to produce steam. Pass the steam through the plant material in the still. The steam will vaporize the volatile essential oils.

  • Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.

  • Collection: Collect the distillate, which will consist of a biphasic mixture of water (hydrosol) and the less dense cedarwood essential oil.

  • Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer and collect the upper essential oil layer.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed glass vial in a cool, dark place.

Protocol 2: Fractional Vacuum Distillation of Cedarwood Oil

This protocol is for the enrichment of α-cedrene from the crude cedarwood essential oil.

Materials and Equipment:

  • Crude cedarwood essential oil

  • Fractional distillation apparatus with a vacuum pump and a packed column (e.g., Vigreux or Raschig rings)

  • Heating mantle with a stirrer

  • Thermometer

  • Manometer

  • Collection flasks

Procedure:

  • Apparatus Setup: Assemble the fractional vacuum distillation apparatus.

  • Charging the Flask: Place the crude cedarwood oil into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of ≤ -0.1 MPa.

  • Heating: Gently heat the distillation flask while stirring.

  • Fraction Collection:

    • Light Fraction: Collect the initial fraction at a top-of-tower temperature of 110-130°C. This fraction will contain lower boiling point components.

    • α-Cedrene Rich Fraction: Maintain the bottom-of-tower temperature at 130-160°C and the top-of-tower temperature at 110-130°C. Collect the fraction that distills over under these conditions. A reflux ratio of 8:1 to 15:1 is recommended to improve separation efficiency.

  • Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the α-cedrene content. Fractions with an α-cedrene content of over 85% are typically obtained.

Protocol 3: High-Purity Isolation of (+)-α-Cedrene by Preparative HPLC

This protocol describes the final purification of (+)-α-cedrene to a high purity level using preparative High-Performance Liquid Chromatography (HPLC). This method is adapted from a protocol for the purification of β-cedrene and should be optimized for α-cedrene.[2]

Materials and Equipment:

  • α-Cedrene enriched fraction from vacuum distillation

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Rotary evaporator

  • Syringe filters (0.45 µm)

  • Glass vials for fraction collection

Procedure:

  • Sample Preparation: Dissolve the α-cedrene enriched fraction in acetonitrile to a concentration of 10-50 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 80% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 80% B for re-equilibration.

    • Flow Rate: 20 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 1-5 mL, depending on the column size and sample concentration.

  • Fraction Collection: Collect the fractions corresponding to the α-cedrene peak based on the retention time.

  • Post-Purification Processing:

    • Combine the collected fractions containing pure α-cedrene.

    • Remove the acetonitrile using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

    • Perform a liquid-liquid extraction of the remaining aqueous solution with a non-polar solvent like n-hexane to recover the purified α-cedrene.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the purified (+)-α-cedrene.

  • Purity Confirmation: Confirm the purity and identity of the isolated (+)-α-cedrene using analytical GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of (+)-α-cedrene from cedarwood.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Enrichment cluster_2 Step 3: High-Purity Isolation cluster_3 Step 4: Analysis plant_material Cedarwood Chips/Sawdust steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Cedarwood Oil steam_distillation->crude_oil vacuum_distillation Fractional Vacuum Distillation crude_oil->vacuum_distillation enriched_fraction α-Cedrene Enriched Fraction (>85%) vacuum_distillation->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_cedrene High-Purity (+)-α-Cedrene (>98%) prep_hplc->pure_cedrene analysis GC-MS & NMR Analysis pure_cedrene->analysis

Caption: Workflow for the isolation of (+)-α-cedrene.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation of high-purity (+)-α-cedrene from cedarwood. The described methods, from steam distillation to preparative HPLC, are robust and can be adapted for various scales of production. The provided quantitative data serves as a useful reference for researchers and drug development professionals working with this valuable natural product. The successful isolation of (+)-α-cedrene will facilitate further research into its potential applications in the pharmaceutical and fragrance industries.

References

Application Notes and Protocols: (+)-α-Cedrene as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Cedrene, a naturally occurring tricyclic sesquiterterpene found primarily in cedarwood oil, presents a valuable and readily available chiral starting material for asymmetric synthesis. Its rigid, stereochemically defined framework, possessing multiple chiral centers, offers significant potential for the synthesis of complex chiral molecules. The inherent chirality of (+)-α-cedrene can be strategically leveraged to induce stereoselectivity in subsequent chemical transformations, making it an attractive building block for the development of novel pharmaceuticals, agrochemicals, and fragrance compounds.

These application notes provide detailed protocols for key chemical transformations of (+)-α-Cedrene, demonstrating its utility in synthesizing value-added chiral derivatives. The reactions highlighted include Friedel-Crafts acylation, stereoselective epoxidation, hydroboration-oxidation, and ozonolysis.

Key Transformations and Applications

The core strategy for utilizing (+)-α-cedrene as a chiral building block involves the functionalization of its double bond to introduce new stereocenters, with the existing chiral scaffold directing the stereochemical outcome of the reaction.

Friedel-Crafts Acylation: Synthesis of Acetyl Cedrene

The Friedel-Crafts acylation of (+)-α-cedrene with acetic anhydride (B1165640) is a key transformation for the synthesis of acetyl cedrene, a valuable fragrance ingredient with a woody, amber-like scent.[1] The reaction is typically catalyzed by a Lewis acid or a solid superacid.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 alpha_cedrene (+)-α-Cedrene acetyl_cedrene Acetyl Cedrene alpha_cedrene->acetyl_cedrene reagents Acetic Anhydride, Catalyst

Caption: Friedel-Crafts acylation of (+)-α-Cedrene.

Quantitative Data:

CatalystMolar Ratio (Acetic Anhydride:(+)-α-Cedrene)Temperature (°C)Reaction Time (h)Yield (%)Reference
Solid Superacid (SO₄²⁻/Fe₂O₃)1.055:1808~64[2]
Solid Superacid (SO₄²⁻/TiO₂-SiO₂)1.055:1808~66[2]

Experimental Protocol: Friedel-Crafts Acylation using a Solid Superacid Catalyst

Materials:

  • (+)-α-Cedrene (1.0 equiv)

  • Acetic anhydride (1.05-1.1 equiv)

  • Solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃ or SO₄²⁻/TiO₂-SiO₂) (1-10 wt% of α-cedrene)

  • Methylene (B1212753) chloride (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

  • Concentrated HCl

Procedure: [2]

  • To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add (+)-α-cedrene and the solid superacid catalyst.

  • Add acetic anhydride to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the solid catalyst.

  • The filtrate is then subjected to vacuum distillation to remove unreacted acetic anhydride and acetic acid formed during the reaction.

  • The crude product is purified by fractional distillation to obtain acetyl cedrene.

Work-up and Purification (General Procedure Adaptation): [3]

  • After cooling, the reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl with stirring.

  • The mixture is transferred to a separatory funnel, and the organic layer is collected.

  • The aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Stereoselective Epoxidation: Synthesis of (+)-α-Cedrene Epoxide

The epoxidation of the double bond in (+)-α-cedrene yields (+)-α-cedrene epoxide, a versatile chiral intermediate. The epoxide can be opened by various nucleophiles to introduce new functionalities with potential stereocontrol. This transformation can be achieved using various epoxidizing agents, including peracetic acid.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 alpha_cedrene (+)-α-Cedrene alpha_cedrene_epoxide (+)-α-Cedrene Epoxide alpha_cedrene->alpha_cedrene_epoxide reagents Peracetic Acid

Caption: Epoxidation of (+)-α-Cedrene.

Quantitative Data:

Epoxidizing AgentSolventTemperature (°C)Yield (%)Reference
Peracetic acid (40%)Chloroform (B151607)20-4095[4]

Experimental Protocol: Epoxidation with Peracetic Acid

Materials:

  • (+)-α-Cedrene (1.0 equiv)

  • Peracetic acid (40% solution in acetic acid, 1.2 equiv)

  • Anhydrous sodium carbonate (1.0 equiv)

  • Chloroform (solvent)

  • Water

  • 7% Sodium hydrogen carbonate solution

  • Anhydrous sodium sulfate

Procedure: [4]

  • In a glass reactor, dissolve (+)-α-cedrene in chloroform and add anhydrous sodium carbonate.

  • Cool the mixture and add the 40% peracetic acid solution dropwise, maintaining the reaction temperature between 20-40 °C.

  • After the addition is complete, continue to stir the mixture for an additional 3 hours at 20 °C.

  • Add water to dissolve the sodium acetate (B1210297) formed during the reaction.

  • Separate the organic phase and wash it with a 7% sodium hydrogen carbonate solution and then with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the chloroform by rotary evaporation to obtain (+)-α-cedrene epoxide.

Hydroboration-Oxidation

The hydroboration-oxidation of (+)-α-cedrene is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a chiral alcohol. The stereochemistry of the starting material is expected to influence the facial selectivity of the hydroboration step, leading to a diastereoselective outcome.

Reaction Workflow:

G start (+)-α-Cedrene step1 1. Hydroboration (BH3•THF) start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 2. Oxidation (H₂O₂, NaOH) intermediate->step2 product Chiral Alcohol step2->product

Caption: Hydroboration-Oxidation Workflow.

Experimental Protocol: Hydroboration-Oxidation (General Procedure)

Materials:

  • (+)-α-Cedrene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure: [5]

  • Dissolve (+)-α-cedrene in anhydrous THF in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the BH₃•THF solution dropwise via syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-2 hours) to ensure complete hydroboration.

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution (CAUTION: exothermic reaction).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

  • Purify the product by column chromatography on silica (B1680970) gel.

Ozonolysis

Ozonolysis of (+)-α-cedrene cleaves the double bond to form a chiral diketone or other carbonyl-containing fragments, depending on the work-up conditions. This transformation can be a powerful tool for generating complex chiral building blocks with new functionalities.

Reaction Workflow:

G start (+)-α-Cedrene step1 1. Ozonolysis (O₃, CH₂Cl₂/MeOH, -78 °C) start->step1 intermediate Ozonide Intermediate step1->intermediate step2 2. Reductive Work-up (e.g., (CH₃)₂S or Zn/H₂O) intermediate->step2 product Chiral Carbonyl Compound(s) step2->product

Caption: Ozonolysis Workflow.

Experimental Protocol: Ozonolysis with Reductive Work-up (General Procedure)

Materials:

  • (+)-α-Cedrene

  • Methylene chloride (CH₂Cl₂) or Methanol (MeOH), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) ((CH₃)₂S) or Zinc dust (Zn)

  • Water or acetic acid

  • Inert gas (e.g., nitrogen or oxygen) for purging

  • Appropriate solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (+)-α-cedrene in a suitable solvent (e.g., CH₂Cl₂ or MeOH) in a flask equipped with a gas dispersion tube and a vent.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.

  • For reductive work-up, add dimethyl sulfide and allow the solution to warm to room temperature and stir for several hours. Alternatively, add zinc dust and a small amount of water or acetic acid and stir vigorously.

  • Filter off any solids (if zinc was used).

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude carbonyl product(s).

  • Purify the product(s) by column chromatography or distillation.

Conclusion

(+)-α-Cedrene is a versatile and economically viable chiral building block. The protocols outlined in these application notes demonstrate its potential for the stereoselective synthesis of a variety of chiral derivatives. These transformations provide access to valuable compounds for the fragrance industry and offer promising starting points for the development of more complex molecules in pharmaceutical and agrochemical research. Further exploration of the reactivity of (+)-α-cedrene and its derivatives is encouraged to fully exploit its potential in asymmetric synthesis.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reactions should be monitored to determine the optimal reaction time and conditions.

References

Application Notes and Protocols for In Vitro Bioactivity Evaluation of (+)-α-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the potential biological activities of (+)-α-cedrene, a sesquiterpene found in various essential oils, notably cedarwood oil. The following sections detail experimental protocols for key in vitro assays to assess its antioxidant, anti-inflammatory, antimicrobial, anticancer, and enzyme-inhibitory properties. While direct quantitative data for isolated (+)-α-cedrene is limited in published literature, this document presents available data for essential oils rich in α-cedrene or for closely related compounds to guide experimental design and data interpretation.

Antioxidant Activity

The antioxidant potential of a compound can be determined by its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for this purpose.

Data Presentation: Antioxidant Activity
Essential Oil SourceMajor Constituent(s)Antioxidant AssayIC50 Value
Juniperus virginianaCedrene (B97730) isomersDPPH1.99 mg/mL
Cupressus sempervirensα-Pinene, δ-3-CareneDPPH290.09 µg/mL

Note: The antioxidant activity of an essential oil is the result of the synergistic or antagonistic effects of all its components.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from widely used methods for assessing the free radical scavenging ability of natural compounds.[1][2][3][4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by a spectrophotometer, is proportional to the antioxidant activity of the sample.[1]

Materials:

  • (+)-α-Cedrene

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of (+)-α-cedrene in methanol or ethanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each (+)-α-cedrene dilution to triplicate wells.

    • Add 20 µL of the solvent to the control wells.

    • Add 20 µL of various concentrations of the positive control (ascorbic acid or Trolox) to their respective wells.

    • Add 200 µL of the DPPH working solution to all wells.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the control (DPPH solution without the sample) and Abs_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution (0.1 mM) Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample (+)-α-Cedrene Dilutions Sample->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Workflow for the DPPH Radical Scavenging Assay.

Anti-inflammatory Activity

The anti-inflammatory potential of (+)-α-cedrene can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity

The following data is for an essential oil containing α-cedrene as a constituent. A lower IC50 value indicates more potent anti-inflammatory activity.[5]

Essential Oil/CompoundCell LineAssayIC50 Value
Juniperus morrisonicola Wood Essential OilRAW 264.7Nitric Oxide Inhibition12.9 µg/mL
WiddrolRAW 264.7Nitric Oxide Inhibition24.7 µM
ThujopseneRAW 264.7Nitric Oxide Inhibition30.3 µM
CedrolRAW 264.7Nitric Oxide Inhibition41.1 µM
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This protocol is based on the Griess assay for the quantification of nitrite (B80452), a stable product of NO.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory activity of a test compound is determined by its ability to inhibit this NO production. NO production is indirectly measured by quantifying the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • (+)-α-Cedrene

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of (+)-α-cedrene in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of (+)-α-cedrene.

    • Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.

    • Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation and IC50 Determination: Calculate the percentage of NO inhibition for each concentration of (+)-α-cedrene compared to the LPS-stimulated control. Determine the IC50 value from the concentration-response curve.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay Seed Seed RAW 264.7 Cells Adhere Allow to Adhere (24h) Seed->Adhere Pretreat Pre-treat with (+)-α-Cedrene Adhere->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddGriess Add Griess Reagent Collect->AddGriess Measure Measure Absorbance at 540 nm AddGriess->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Workflow for the LPS-Induced Nitric Oxide Inhibition Assay.

Antimicrobial Activity

The antimicrobial activity of (+)-α-cedrene can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.

Data Presentation: Antimicrobial Activity

The following table presents MIC values for cedrenes against several anaerobic microbes.[6]

MicroorganismTypeMIC (µg/mL)
Fusobacterium necrophorumAnaerobic Bacteria> 2000
Clostridium perfringensAnaerobic Bacteria62.5
Actinomyces bovisAnaerobic Bacteria31.2
Candida albicansYeast125
Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.[7][8][9][10][11][12][13]

Principle: The broth microdilution method involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Materials:

  • (+)-α-Cedrene

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (positive control)

  • Solvent for the compound (e.g., DMSO)

  • Resazurin (B115843) solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of (+)-α-cedrene in the broth to achieve a range of concentrations.

    • Ensure the final concentration of the solvent (e.g., DMSO) does not inhibit microbial growth.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: A well containing broth and inoculum only.

    • Sterility Control: A well containing broth only.

    • Positive Control: A well containing a known antibiotic.

    • Solvent Control: A well containing broth, inoculum, and the solvent used to dissolve the compound.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of (+)-α-cedrene that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the MIC.

MIC_Workflow cluster_setup Assay Setup cluster_plate Plate Inoculation cluster_readout Incubation & Readout Inoculum Prepare Standardized Inoculum AddInoculum Add Inoculum to Wells Inoculum->AddInoculum Dilutions Serial Dilutions of (+)-α-Cedrene Dilutions->AddInoculum AddControls Set up Controls AddInoculum->AddControls Incubate Incubate (18-24h) AddControls->Incubate DetermineMIC Determine MIC Incubate->DetermineMIC

Workflow for the Broth Microdilution MIC Assay.

Anticancer Activity (Cytotoxicity)

The potential of (+)-α-cedrene to inhibit the growth of cancer cells can be assessed using the MTT assay.

Data Presentation: Anticancer Activity
Essential Oil/CompoundCell LineAssayResult
Cunninghamia lanceolata var. konishii Heartwood OilHuman lung, liver, and oral cancer cellsCytotoxicityExhibited cytotoxic activity
Cedrol (from the same oil)Human lung, liver, and oral cancer cellsCytotoxicityIdentified as the active compound
Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast)

  • (+)-α-Cedrene

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of (+)-α-cedrene for 24, 48, or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability and IC50:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

MTT_Assay_Signaling cluster_cell Viable Cell cluster_reagents Reagents cluster_detection Detection Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilize Solubilize with DMSO Formazan->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure

Signaling Pathway of the MTT Assay.

Enzyme Inhibitory Activity

A. Acetylcholinesterase (AChE) Inhibition

The potential of (+)-α-cedrene to inhibit acetylcholinesterase, an enzyme relevant to neurodegenerative diseases, can be assessed using Ellman's method.

Data Presentation: Acetylcholinesterase Inhibition
Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used for screening AChE inhibitors.[24][25][26][27][28][29]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate. AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.[25]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source

  • (+)-α-Cedrene

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Galanthamine or donepezil (B133215) (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of (+)-α-cedrene and the positive control in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of the AChE solution.

    • Add 10 µL of DTNB solution.

    • Add 10 µL of the various dilutions of (+)-α-cedrene or the positive control. For the 100% activity control, add 10 µL of the solvent.

  • Pre-incubation: Mix gently and pre-incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, with readings taken every minute.

  • Calculation of Inhibition and IC50:

    • Determine the rate of reaction (ΔAbs/min) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.

    • Determine the IC50 value from the dose-response curve.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Product 5-Thio-2-Nitrobenzoate (Yellow) Thiocholine->Product + DTNB DTNB DTNB (Colorless) DTNB->Product Cedrene (+)-α-Cedrene Cedrene->AChE Inhibits

Signaling Pathway for Acetylcholinesterase Inhibition Assay.
B. Tyrosinase Inhibition

The potential of (+)-α-cedrene to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, can be evaluated using a mushroom tyrosinase assay.

Data Presentation: Tyrosinase Inhibition
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This is a common in vitro method to screen for potential skin-lightening agents.[30][31][32][33][34]

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), a colored product that can be quantified by measuring its absorbance at approximately 475 nm. In the presence of an inhibitor, the rate of dopachrome formation is reduced.[30]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • (+)-α-Cedrene

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of (+)-α-cedrene and kojic acid in DMSO, and then create serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of (+)-α-cedrene dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Wells: 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Blank Wells: 20 µL of (+)-α-cedrene dilution + 140 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 40 µL of L-DOPA solution to all wells. The total volume should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.

  • Calculation of Inhibition and IC50:

    • Correct the absorbance of the test and control wells by subtracting the absorbance of their respective blank wells.

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

    • Determine the IC50 value from the dose-response curve.

Tyrosinase_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition LDOPA L-DOPA (Colorless) Tyrosinase Tyrosinase LDOPA->Tyrosinase Substrate Dopachrome Dopachrome (Colored) Tyrosinase->Dopachrome Oxidation Cedrene (+)-α-Cedrene Cedrene->Tyrosinase Inhibits

Signaling Pathway for Tyrosinase Inhibition Assay.

References

Unveiling the In Vivo Potential of (+)-alpha-Cedrene: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the in vivo effects of (+)-alpha-cedrene, a sesquiterpene found in cedarwood oil. The following sections detail established animal models, experimental protocols, and key quantitative findings, with a primary focus on the compound's anti-obesity properties. While research into other biological activities such as central nervous system (CNS) and anti-inflammatory effects is emerging, this document concentrates on the most robustly investigated area.

Anti-Obesity Effects of this compound

This compound has demonstrated significant potential in preventing and reversing high-fat diet (HFD)-induced obesity and associated metabolic disorders in rodent models.[1][2] The primary mechanism underlying these effects is the activation of the adenylyl cyclase 3 (Adcy3) signaling pathway in adipose tissues.[1][3]

Animal Models

The most commonly utilized animal models for studying the anti-obesity effects of this compound are:

  • C57BL/6 Mice: This inbred strain is highly susceptible to diet-induced obesity, hyperglycemia, and insulin (B600854) resistance, making it an ideal model for studying metabolic diseases.[4][5][6]

  • Sprague-Dawley Rats: This outbred rat strain is also widely used in obesity research and has been employed to demonstrate the therapeutic effects of this compound on established obesity.[1][7]

Data Presentation: Anti-Obesity and Metabolic Parameters

The following tables summarize the key quantitative data from preclinical studies investigating the effects of oral administration of this compound in high-fat diet-induced obese mice.

Table 1: Effects of this compound on Body Weight and Adiposity in HFD-Fed Mice [8]

ParameterVehicle Control (HFD)This compound (10 mg/kg/day)This compound (30 mg/kg/day)This compound (100 mg/kg/day)This compound (300 mg/kg/day)This compound (1000 mg/kg/day)Sibutramine (10 mg/kg/day)
Body Weight Gain (g) 15.2 ± 0.813.5 ± 0.711.8 ± 0.610.1 ± 0.5**8.5 ± 0.4 7.9 ± 0.48.2 ± 0.5***
Visceral Fat-Pad Weight (g) 2.1 ± 0.21.8 ± 0.11.5 ± 0.11.2 ± 0.1 1.0 ± 0.1 0.9 ± 0.11.1 ± 0.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.

Table 2: Effects of this compound on Plasma Lipid Profile in HFD-Fed Mice [8]

ParameterVehicle Control (HFD)This compound (100 mg/kg/day)
Triglycerides (mg/dL) 145.3 ± 10.2110.8 ± 8.5
Total Cholesterol (mg/dL) 220.5 ± 15.1185.4 ± 12.3
Free Fatty Acids (mEq/L) 0.85 ± 0.060.68 ± 0.05*

*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.

Pharmacokinetics of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies.

Animal Model
  • Sprague-Dawley Rats: This model has been used to characterize the absorption, distribution, metabolism, and excretion of this compound.[7][9]

Data Presentation: Pharmacokinetic Parameters

Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats [7][9]

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)Oral (100 mg/kg)
Tmax (h) -4.4 ± 1.24.4 ± 0.9
Cmax (ng/mL) -1530 ± 2802810 ± 450
AUC (ng·h/mL) 1350 ± 21011800 ± 210023400 ± 3800
Half-life (h) 4.0 ± 0.55.2 ± 0.86.4 ± 1.1
Bioavailability (%) -65.2 ± 11.584.8 ± 14.2

Data are presented as mean ± SD.

Experimental Protocols

Protocol 1: High-Fat Diet-Induced Obesity Model in C57BL/6 Mice

Objective: To induce an obese phenotype in C57BL/6 mice for evaluating the anti-obesity effects of this compound.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)[4][5]

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)[4]

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Animal scale

  • Metabolic cages (optional, for food intake measurement)

Procedure:

  • Acclimatize mice for at least one week on a standard chow diet.[5]

  • Randomize mice into control and treatment groups.

  • Switch the diet of the experimental groups to a high-fat diet. Maintain a control group on the standard chow diet.

  • Administer this compound or vehicle daily via oral gavage for the duration of the study (typically 8-12 weeks).[1][2]

  • Monitor body weight and food intake weekly.

  • At the end of the study, collect blood samples for analysis of plasma lipids and glucose.

  • Euthanize the animals and dissect adipose tissue for weight measurement and further analysis.

Protocol 2: Pharmacokinetic Study of this compound in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (with jugular vein cannulation for intravenous studies)

  • This compound

  • Vehicle for oral administration (e.g., corn oil)

  • Solvent for intravenous administration (e.g., polyethylene (B3416737) glycol 400, ethanol, and saline)

  • Syringes and needles

  • Blood collection tubes (e.g., heparinized tubes)

  • Centrifuge

  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) system[7][9]

Procedure:

  • Fast the rats overnight before dosing.

  • Oral Administration: Administer a single dose of this compound suspension/solution via oral gavage.[7]

  • Intravenous Administration: Administer a single bolus dose of this compound solution via the jugular vein cannula.[7]

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate plasma.

  • Extract this compound from plasma samples using a suitable organic solvent (e.g., ethyl acetate).[9]

  • Analyze the concentration of this compound in the plasma extracts using a validated GC-MS/MS method.[9]

  • Calculate pharmacokinetic parameters using appropriate software.

Signaling Pathways and Experimental Workflows

Adenylyl Cyclase 3 (Adcy3) Signaling Pathway in Adipocytes

The anti-obesity effects of this compound are mediated through the activation of the Adcy3 signaling pathway in fat cells. This leads to increased thermogenesis and reduced lipid accumulation.

Adcy3_Signaling_Pathway alpha_cedrene This compound GPCR G-Protein Coupled Receptor (GPCR) alpha_cedrene->GPCR Binds G_protein Gαs Protein GPCR->G_protein Activates Adcy3 Adenylyl Cyclase 3 (Adcy3) G_protein->Adcy3 Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adcy3 PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Lipolysis Increased Lipolysis PKA->Lipolysis pCREB p-CREB Thermogenic_genes Increased Expression of Thermogenic Genes (e.g., UCP1) pCREB->Thermogenic_genes Upregulates Adipogenic_genes Decreased Expression of Adipogenic Genes (e.g., PPARγ) pCREB->Adipogenic_genes Downregulates Lipid_accumulation Decreased Lipid Accumulation Thermogenic_genes->Lipid_accumulation Adipogenic_genes->Lipid_accumulation Lipolysis->Lipid_accumulation

Caption: Adcy3 signaling cascade activated by this compound.

Experimental Workflow for In Vivo Anti-Obesity Studies

The following diagram illustrates a typical experimental workflow for evaluating the anti-obesity potential of this compound in a diet-induced obesity mouse model.

Experimental_Workflow start Start: Acclimatization of C57BL/6 Mice (1 week, standard chow) diet Dietary Intervention: - Control Group: Standard Chow - Experimental Groups: High-Fat Diet (HFD) start->diet treatment Treatment Administration (8-12 weeks): - Vehicle Control (HFD) - this compound Groups (various doses) - Positive Control (e.g., Sibutramine) diet->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring During treatment period endpoint End of Study: - Blood Collection (Plasma Analysis) - Euthanasia and Tissue Dissection treatment->endpoint monitoring->treatment analysis Data Analysis: - Body Weight Gain - Adipose Tissue Weight - Plasma Lipids and Glucose endpoint->analysis

Caption: Workflow for HFD-induced obesity study.

Considerations for CNS and Anti-inflammatory Studies

Currently, there is a lack of specific in vivo studies focusing on the effects of isolated this compound on the central nervous system and inflammation. While some studies have investigated essential oils containing alpha-cedrene, the direct contribution of this specific sesquiterpene remains to be elucidated.[10] For researchers interested in exploring these potential activities, the following general animal models are suggested:

  • CNS Effects:

    • Elevated Plus Maze: To assess anxiolytic-like effects.[11]

    • Forced Swim Test: To evaluate potential antidepressant-like activity.

    • Functional Observational Battery (FOB) or Irwin Test: For a general screen of neurobehavioral effects.[12]

  • Anti-inflammatory Effects:

    • Carrageenan-Induced Paw Edema: A model of acute inflammation.[13][14]

    • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: To assess effects on pro-inflammatory cytokine production.

Further research is warranted to isolate and characterize the specific in vivo CNS and anti-inflammatory properties of this compound. The protocols and data presented here for its anti-obesity effects provide a solid foundation for continued preclinical investigation into this promising natural compound.

References

Application Notes and Protocols for Cell-Based Screening of (+)-α-Cedrene Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Cedrene is a sesquiterpene hydrocarbon found in the essential oils of various plants, most notably cedarwood oil. Natural products are a rich source of novel bioactive compounds, and (+)-α-cedrene has garnered interest for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides detailed protocols for a panel of cell-based assays to screen and characterize the biological activity of (+)-α-cedrene. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers in drug discovery and development to investigate the potential of this natural compound.

Data Presentation

The following tables summarize quantitative data on the bioactivity of α-cedrene and related compounds. Due to the limited availability of specific data for (+)-α-cedrene in some assays, data for the closely related sesquiterpene alcohol, cedrol (B397079), and other relevant terpenes are included for comparative purposes. It is recommended that researchers generate their own data for (+)-α-cedrene using the protocols outlined below.

Table 1: Cytotoxicity of α-Cedrene and Related Compounds against Various Cancer Cell Lines

CompoundCell LineCancer TypeAssayIC₅₀ (µM)Incubation Time (h)Reference
CedrolA549Lung CarcinomaMTT31.8824[1][2]
14.5348[1][2]
5.0472[1][2]
CedrolHT-29Colorectal CarcinomaMTT138.9148[1][3]
(-)-α-CedreneLeukemiaLeukemiaNot Specified22.2 (µg/mL)Not Specified[4]
CedrolK562LeukemiaMTT179.548[5]
Essential Oil (11.8% α-cedrene)Human Lung Cancer CellsLung CancerNot Specified--[6]
Essential Oil (11.8% α-cedrene)Human Liver Cancer CellsLiver CancerNot Specified--[6]

Note: Data for cedrol is presented as a representative sesquiterpene alcohol also found in cedarwood oil. The antileukemic activity of (-)-α-cedrene is provided in µg/mL as per the source.

Table 2: Anti-inflammatory Activity of Cedrol

CompoundCell LineAssayParameter MeasuredIC₅₀ (µM)Reference
CedrolRAW 264.7Griess AssayNitric Oxide Production~24.7[7]

Note: Data for cedrol is presented as a representative compound to illustrate anti-inflammatory potential.

Table 3: Antimicrobial Activity of α-Phellandrene and an Essential Oil Containing α-Cedrene

Compound/ExtractMicroorganismTypeMIC (µg/mL)Reference
Essential Oil (11.8% α-cedrene)Gram-positive bacteriaBacterium31.25-62.5[6]
Essential Oil (11.8% α-cedrene)YeastFungus31.25-62.5[6]
α-PhellandreneCandida albicans (ATCC90028)Fungus (Yeast)31.2[8]
α-PhellandreneCandida albicans (MTCC277)Fungus (Yeast)15.6[8]

Note: Data for an essential oil containing α-cedrene and for α-phellandrene is provided to indicate potential antimicrobial activity.

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol determines the concentration of (+)-α-cedrene that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • (+)-α-Cedrene

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of (+)-α-cedrene in DMSO. Serially dilute the stock solution in complete culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (+)-α-cedrene. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of (+)-α-cedrene by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The Griess assay is used to quantify nitrite (B80452), a stable and water-soluble breakdown product of NO.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • (+)-α-Cedrene

  • Lipopolysaccharide (LPS)

  • Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid)

  • Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of (+)-α-cedrene (determined from a preliminary cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Prepare a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by (+)-α-cedrene compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Apoptosis Assay: Caspase-3 Activity

This protocol measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, to determine if (+)-α-cedrene induces apoptosis in cancer cells. This colorimetric assay is based on the cleavage of a specific substrate (DEVD-pNA) by active caspase-3, which releases the chromophore p-nitroaniline (pNA).

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • (+)-α-Cedrene

  • Lysis buffer

  • Reaction buffer (containing DTT)

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Treatment: Seed and treat cancer cells with various concentrations of (+)-α-cedrene for a predetermined time (e.g., 24 or 48 hours) as described in the cytotoxicity assay protocol. Include untreated and vehicle controls.

  • Cell Lysis:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-3 Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate.

    • Add 50 µL of reaction buffer to each well.

    • Add 5 µL of the caspase-3 substrate (DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the (+)-α-cedrene-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Signaling Pathways and Experimental Workflows

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) treat_cells Treat Cells with (+)-α-Cedrene seed_cells->treat_cells prepare_compound Prepare (+)-α-Cedrene Dilutions prepare_compound->treat_cells incubate Incubate (24, 48, or 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

experimental_workflow_anti_inflammatory cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_cells Pre-treat with (+)-α-Cedrene (1h) seed_cells->treat_cells prepare_compound Prepare (+)-α-Cedrene prepare_compound->treat_cells stimulate_lps Stimulate with LPS (24h) treat_cells->stimulate_lps collect_supernatant Collect Supernatant stimulate_lps->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Read Absorbance (540 nm) add_griess_b->read_absorbance calculate_no_inhibition Calculate NO Inhibition and IC₅₀ read_absorbance->calculate_no_inhibition

Caption: Workflow for the Griess assay for nitric oxide inhibition.

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Promoter iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription Nitric Oxide Production Nitric Oxide Production iNOS_mRNA->Nitric Oxide Production

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Regulates

References

Application Notes and Protocols for the Derivatization of (+)-α-Cedrene to Enhance Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Cedrene, a tricyclic sesquiterterpene predominantly found in cedarwood essential oil, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] However, the native potency of (+)-α-cedrene can often be moderate. Chemical derivatization presents a promising strategy to enhance its therapeutic efficacy, improve pharmacokinetic properties, and develop novel drug candidates. These application notes provide a comprehensive overview of established and potential methods for derivatizing (+)-α-cedrene, complete with detailed experimental protocols and a summary of available bioactivity data.

Rationale for Derivatization

The chemical structure of (+)-α-cedrene, characterized by a unique tricyclic framework and a single double bond, offers specific sites for chemical modification.[3] Derivatization can lead to improved bioactivity through several mechanisms:

  • Introduction of Pharmacophores: Incorporating functional groups known to interact with biological targets can enhance binding affinity and efficacy.

  • Modification of Physicochemical Properties: Altering polarity, solubility, and lipophilicity can improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent molecule allows for the elucidation of key structural features responsible for its biological effects, guiding the design of more potent analogs.[4][5]

Derivatization Strategies and Bioactivity

While the derivatization of many terpenes for enhanced bioactivity is a well-explored field, specific research on (+)-α-cedrene derivatives with comprehensive bioactivity data is still emerging. The following sections detail promising derivatization approaches based on existing literature for α-cedrene and related sesquiterpenes.

Oxidation Reactions

Oxidation of the double bond or allylic positions of (+)-α-cedrene can introduce oxygen-containing functional groups, significantly altering its biological profile.

The formation of an epoxide ring from the double bond in α-cedrene is a common transformation.[6] α-Cedrene epoxide is a known derivative, though its comparative bioactivity against the parent compound is not extensively documented in publicly available literature.[7]

Table 1: Bioactivity Data for (+)-α-Cedrene

CompoundBioactivityAssayResults (IC50/MIC)Reference(s)
(+)-α-CedreneAnticancerIn vitro assay against human lung, liver, and oral cancer cellsData for essential oil rich in α-cedrene and cedrol (B397079) reported, but not for isolated α-cedrene.[8]
(-)-α-CedreneTrypanocidalTrypanosoma b. bruceiIC50 = 4.07 μg/mL[9]
(-)-α-CedreneAntileukemicIn vitroIC50 = 22.2 μg/mL[9]
Essential Oil containing α-Cedrene (11.8%) and Cedrol (58.3%)AntimicrobialMicro-broth dilution against Gram-positive bacteria and yeastMIC = 31.25-62.5 µg/mL[10]

Note: Data for (+)-α-cedrene is often reported as part of essential oil mixtures. The data for (-)-α-cedrene is included as a close structural analog.

Introducing hydroxyl groups can increase polarity and potential for hydrogen bonding, often impacting bioactivity. Microbial transformation is an effective method for the regioselective hydroxylation of sesquiterpenes.

A notable example is the allylic oxidation of α-cedrene by a Rhodococcus strain to produce (R)-10-hydroxycedrene (sec-cedrenol).[11][12] While the primary application of this derivative has been in the fragrance industry, its altered chemical structure warrants investigation for therapeutic properties. Microbial hydroxylation of cedrene (B97730) has also been shown to produce various hydroxylated derivatives, though extensive bioactivity data is pending.[13][14]

Synthesis of Cedrol and its Derivatives

(+)-α-Cedrene can serve as a precursor for the synthesis of cedrol, another bioactive sesquiterpene found in cedar oil, and its derivatives. Cedrol itself has demonstrated significant anticancer and antimicrobial activities.[8] Derivatization of cedrol, accessible from α-cedrene, opens another avenue for developing potent bioactive compounds.

Experimental Protocols

The following are generalized protocols for key derivatization and bioactivity assessment methods. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Synthesis Protocols

This protocol describes a general method for the epoxidation of α-cedrene using a peroxy acid.

Materials:

  • (+)-α-Cedrene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for elution

Procedure:

  • Dissolve (+)-α-cedrene in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain α-cedrene epoxide.[6]

This protocol outlines a general procedure for the biotransformation of α-cedrene using a microbial culture.

Materials:

  • Rhodococcus sp. strain (e.g., KSM-7358)

  • Suitable growth medium (e.g., nutrient broth)

  • (+)-α-Cedrene

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Cultivate the Rhodococcus strain in the growth medium until it reaches the desired growth phase.

  • Add (+)-α-cedrene to the culture medium.

  • Incubate the culture under appropriate conditions (temperature, shaking) for a specified period (e.g., 24-72 hours).

  • Monitor the transformation of α-cedrene and the formation of products using gas chromatography-mass spectrometry (GC-MS).

  • After the incubation period, extract the culture broth with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the hydroxylated derivatives.[12]

Bioactivity Assessment Protocols

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound (e.g., α-cedrene derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Resazurin or other viability indicator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • After incubation, add the viability indicator and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism (indicated by a color change).[10]

This protocol is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., lung, liver, oral cancer cells)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Signaling Pathways and Experimental Workflows

The biological activity of (+)-α-cedrene and its derivatives is mediated through their interaction with various cellular signaling pathways. While specific pathways for many derivatives are yet to be fully elucidated, general mechanisms for terpenes often involve modulation of inflammatory and apoptotic pathways.

Diagrams

G cluster_synthesis Synthesis Workflow Start (+)-α-Cedrene Derivatization Chemical or Microbial Derivatization Start->Derivatization Reaction Purification Purification (e.g., Chromatography) Derivatization->Purification Crude Product Characterization Structural Characterization (NMR, MS) Purification->Characterization Purified Product Derivative α-Cedrene Derivative Characterization->Derivative

Caption: General workflow for the synthesis of (+)-α-cedrene derivatives.

G cluster_bioactivity Bioactivity Evaluation Workflow Derivative α-Cedrene Derivative InVitro In Vitro Assays (Antimicrobial, Anticancer, Anti-inflammatory) Derivative->InVitro Data Quantitative Data (IC50, MIC) InVitro->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the biological evaluation of (+)-α-cedrene derivatives.

Future Directions

The derivatization of (+)-α-cedrene represents a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Systematic Derivatization: Synthesizing a library of derivatives with diverse functional groups to establish a clear structure-activity relationship.

  • Comprehensive Biological Screening: Evaluating derivatives against a wide range of biological targets, including different cancer cell lines, microbial strains, and inflammatory models.

  • Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways through which the most potent derivatives exert their effects.

  • In Vivo Studies: Advancing promising lead compounds to preclinical in vivo models to assess their efficacy and safety profiles.

By systematically exploring the chemical space around the (+)-α-cedrene scaffold, researchers can unlock its full therapeutic potential and contribute to the development of novel, nature-inspired medicines.

References

Application Notes: The Use of (+)-α-Cedrene as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-α-Cedrene is a tricyclic sesquiterpene hydrocarbon commonly found in the essential oils of various plants, most notably cedarwood (Cedrus spp.)[1][2]. Its characteristic woody aroma makes it a valuable ingredient in the fragrance industry. In the realm of phytochemical analysis, (+)-α-cedrene serves as an excellent analytical standard for the identification and quantification of sesquiterpenes and other volatile compounds in complex plant extracts and essential oils. Its stability and distinct chromatographic behavior make it a reliable marker for method development and validation in gas chromatography (GC) based techniques. These application notes provide detailed protocols and data for the use of (+)-α-cedrene as a standard in phytochemical research.

Physicochemical Properties of (+)-α-Cedrene

PropertyValue
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
AppearanceColorless liquid
OdorWoody, cedar-like
Boiling Point262-263 °C
Density~0.935 g/cm³
SolubilitySoluble in organic solvents (e.g., ethanol, hexane (B92381), ethyl acetate)

Quantitative Analysis of Phytochemicals using (+)-α-Cedrene as a Standard

Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the most common techniques for the analysis of volatile compounds like (+)-α-cedrene. The use of an internal or external standard is crucial for accurate quantification.

Table 1: Example of GC-MS/MS Method Validation Parameters for α-Cedrene Quantification

The following data is adapted from a validated method for the quantification of α-cedrene in a biological matrix and serves as an example of the performance characteristics that can be achieved.[1][2]

ParameterResult
Linearity
Calibration Curve Range5 - 800 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Quantification (LOQ)
Lower Limit of Quantification (LLOQ)5 ng/mL
Precision
Intra-assay CV% (at four QC levels)3.1 - 13.9%
Inter-assay CV% (at four QC levels)3.1 - 13.9%
Accuracy
Relative Error (RE%)-4.0 to 2.6%

CV: Coefficient of Variation; QC: Quality Control

Experimental Protocols

Protocol 1: Preparation of (+)-α-Cedrene Standard Solutions

Objective: To prepare a series of standard solutions of (+)-α-cedrene for the generation of a calibration curve.

Materials:

  • (+)-α-Cedrene (analytical standard grade, ≥95% purity)

  • Hexane or Ethyl Acetate (GC grade)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

Procedure:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-α-cedrene and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution to achieve concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL.

Protocol 2: Quantification of a Target Analyte in an Essential Oil Sample using (+)-α-Cedrene as an Internal Standard

Objective: To quantify a specific sesquiterpene in an essential oil sample using GC-MS with (+)-α-cedrene as an internal standard (IS).

Materials:

  • Essential oil sample

  • (+)-α-Cedrene (IS) stock solution (e.g., 100 µg/mL in hexane)

  • Hexane (GC grade)

  • GC vials with inserts

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask and dissolve in hexane.

  • Internal Standard Spiking: To 1 mL of the diluted essential oil sample in a GC vial, add a known amount of the (+)-α-cedrene internal standard solution (e.g., 10 µL of a 100 µg/mL solution to achieve a final IS concentration of 1 µg/mL).

  • Calibration Curve with IS: Prepare calibration standards of the target analyte and spike each with the same amount of the (+)-α-cedrene internal standard as the sample.

  • GC-MS Analysis: Analyze the prepared samples and calibration standards using the GC-MS method outlined below.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of the analyte in the sample from this curve.

Protocol 3: General GC-MS Instrumental Conditions

Objective: To provide a starting point for the GC-MS analysis of essential oils containing (+)-α-cedrene. Method optimization will be required for specific applications.

ParameterSetting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (split mode, e.g., 50:1)
Oven Temperature ProgramInitial 60 °C for 2 min, ramp at 3 °C/min to 180 °C, then ramp at 20 °C/min to 280 °C and hold for 5 min.
Mass Spectrometer
Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-400
Data Analysis
IdentificationBased on retention time comparison with the (+)-α-cedrene standard and mass spectral library matching (e.g., NIST).
QuantificationBased on the peak area of selected ions or the total ion chromatogram (TIC).

Visualizations

Biosynthesis of (-)-α-Cedrene

The following diagram illustrates the putative biosynthetic pathway of (-)-α-cedrene from farnesyl pyrophosphate (FPP). This pathway involves a series of enzymatic cyclizations and rearrangements.

G cluster_pathway Biosynthesis of (-)-α-Cedrene FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Ionization (-OPP) Acoradilyl_Cation Acoradilyl Cation Farnesyl_Cation->Acoradilyl_Cation 1,6 & 6,10 Ring Closure alpha_Cedrene (-)-α-Cedrene Acoradilyl_Cation->alpha_Cedrene 2,11 Ring Closure & Proton Elimination G cluster_workflow Experimental Workflow Plant_Material Plant Material (e.g., leaves, wood) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Plant_Material->Extraction Crude_Extract Crude Extract / Essential Oil Extraction->Crude_Extract Sample_Prep Sample Preparation (Dilution, IS Spiking) Crude_Extract->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Data_Processing Data Processing (Peak Integration, Library Search) GC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Final_Result Final Result (Concentration of Analyte) Quantification->Final_Result

References

Application Notes and Protocols for Stable Isotope Labeling of (+)-α-Cedrene in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Cedrene, a naturally occurring sesquiterpene found in the essential oil of cedar, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for evaluating its efficacy and safety as a drug candidate. Stable isotope labeling is a powerful technique that enables the precise tracking and quantification of a compound and its metabolites in complex biological systems. This document provides detailed application notes and protocols for the use of stable isotope-labeled (+)-α-cedrene in metabolic studies. The use of isotopically labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based analyses.

Application Notes

Stable isotope-labeled (+)-α-cedrene, such as deuterium (B1214612) (²H) or carbon-13 (¹³C) enriched forms, serves as an invaluable tool for:

  • Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of (+)-α-cedrene in vivo. The labeled compound can be administered to animal models, and its concentration, along with its metabolites, can be tracked over time in various biological matrices.

  • Metabolite Identification: Facilitating the identification of novel metabolites. The characteristic isotopic signature of the labeled compound allows for the confident differentiation of drug-related metabolites from endogenous molecules in complex mass spectra.

  • Reaction Phenotyping: Pinpointing the specific enzymes responsible for the metabolism of (+)-α-cedrene. By incubating the labeled compound with specific enzyme systems (e.g., recombinant cytochrome P450 enzymes), the contribution of each enzyme to its metabolism can be determined.

  • Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of unlabeled (+)-α-cedrene and its metabolites in biological samples. The co-elution of the labeled standard with the analyte of interest corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Proposed Synthesis of Deuterated (+)-α-Cedrene (d₃-(+)-α-Cedrene)

Experimental Workflow for Synthesis of d₃-(+)-α-Cedrene

Proposed Synthesis of d₃-(+)-α-Cedrene Cedrol (+)-Cedrol Oxidation Oxidation (e.g., PCC, DMP) Cedrol->Oxidation Cedrone Cedrone Oxidation->Cedrone Wittig Deuterated Wittig Reaction (CD₃)₃P⁺I⁻, n-BuLi Cedrone->Wittig Deuterated_Intermediate Deuterated Intermediate Wittig->Deuterated_Intermediate Dehydration Dehydration (e.g., TsOH, heat) Deuterated_Intermediate->Dehydration d3_Cedrene d₃-(+)-α-Cedrene Dehydration->d3_Cedrene Metabolic Pathway of (+)-α-Cedrene alpha_Cedrene (+)-α-Cedrene CYP450 Cytochrome P450 Enzymes (e.g., in liver microsomes) alpha_Cedrene->CYP450 Hydroxylation Hydroxylated_Metabolite Mono-hydroxylated α-Cedrene Metabolite CYP450->Hydroxylated_Metabolite Workflow for In Vivo Metabolic Study of (+)-α-Cedrene Administer Administer Labeled (+)-α-Cedrene to Rats Collect Collect Blood Samples at Timed Intervals Administer->Collect Prepare Prepare Plasma Samples (Protein Precipitation/Extraction) Collect->Prepare Analyze Analyze by LC-MS/MS or GC-MS/MS Prepare->Analyze Quantify Quantify Parent Compound and Metabolites Analyze->Quantify PK_Analysis Pharmacokinetic Analysis Quantify->PK_Analysis

Application Notes and Protocols for the Development of Drug Delivery Systems for (+)-α-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of effective drug delivery systems for the sesquiterpene (+)-α-cedrene. This document outlines the therapeutic potential of (+)-α-cedrene, the rationale for the necessity of advanced delivery systems, and step-by-step experimental protocols for the formulation and characterization of nanoemulsions, liposomes, and polymeric nanoparticles as potential carriers.

Introduction to (+)-α-Cedrene

(+)-α-Cedrene is a naturally occurring sesquiterpene found in the essential oil of cedar and other plants[1][2]. It is a hydrophobic and volatile compound with a characteristic woody aroma[3]. Preclinical studies have indicated a range of promising therapeutic activities for α-cedrene, including:

  • Anti-inflammatory effects: Demonstrated in animal studies, suggesting potential applications in treating inflammatory conditions[4].

  • Antimicrobial and antifungal properties: Effective against various bacteria and fungi[4].

  • Anti-cancer and anti-tumoral activities: In vitro studies have shown its ability to induce cell death in oral, liver, and lung cancer cells, often in combination with cedrol[4].

  • Anti-leukemic and anti-obesity properties: Identified as a potential therapeutic agent for leukemia and obesity[5][6].

Despite its therapeutic potential, the clinical application of (+)-α-cedrene is hindered by its physicochemical properties. Its high hydrophobicity leads to poor aqueous solubility and low bioavailability, while its volatility presents challenges in formulation stability[7][8][9]. Therefore, the development of advanced drug delivery systems is crucial to overcome these limitations and enhance its therapeutic efficacy.

Rationale for Drug Delivery Systems

The encapsulation of (+)-α-cedrene into a suitable drug delivery system can offer several advantages:

  • Improved Solubility and Bioavailability: Encapsulating the hydrophobic α-cedrene within a carrier can enhance its dispersion in aqueous environments, leading to improved absorption and bioavailability.

  • Enhanced Stability: Encapsulation can protect the volatile α-cedrene from degradation due to environmental factors such as light, temperature, and oxidation, thereby increasing its shelf-life[7][9].

  • Controlled Release: Drug delivery systems can be designed to provide a sustained and controlled release of α-cedrene, maintaining therapeutic concentrations over a prolonged period and reducing the need for frequent administration.

  • Targeted Delivery: Functionalizing the surface of the delivery system can enable targeted delivery to specific tissues or cells, maximizing the therapeutic effect and minimizing off-target side effects.

This document will focus on three promising delivery systems for (+)-α-cedrene: nanoemulsions, liposomes, and polymeric nanoparticles.

Experimental Protocols

Formulation of (+)-α-Cedrene Loaded Nanoemulsion

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20-200 nm. They are suitable for encapsulating hydrophobic compounds like (+)-α-cedrene, enhancing their solubility and stability[10].

Materials:

  • (+)-α-Cedrene (pharmaceutical grade)

  • Oil phase (e.g., medium-chain triglycerides, olive oil)

  • Surfactant (e.g., Tween 80, Polysorbate 80)

  • Co-surfactant (e.g., Transcutol®, Span 80)

  • Purified water

Protocol:

  • Preparation of the Oil Phase: Dissolve a known amount of (+)-α-cedrene in the selected oil.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of the Pre-emulsion: Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer.

  • High-Energy Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nano-range.

  • Purification: The resulting nanoemulsion can be purified by filtration to remove any aggregates.

Formulation of (+)-α-Cedrene Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules like (+)-α-cedrene can be entrapped within the lipid bilayer[5].

Materials:

  • (+)-α-Cedrene (pharmaceutical grade)

  • Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Protocol (Thin-film hydration method):

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and (+)-α-cedrene in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated (+)-α-cedrene by dialysis or size exclusion chromatography.

Formulation of (+)-α-Cedrene Loaded Polymeric Nanoparticles

Polymeric nanoparticles are solid colloidal particles in which the drug is dissolved, entrapped, encapsulated, or attached to a polymer matrix. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used[10][11].

Materials:

  • (+)-α-Cedrene (pharmaceutical grade)

  • Polymer (e.g., PLGA, polylactic acid)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol, PVA)

  • Purified water

Protocol (Emulsion-solvent evaporation method):

  • Preparation of the Organic Phase: Dissolve the polymer and (+)-α-cedrene in the organic solvent.

  • Emulsification: Add the organic phase to an aqueous solution of the surfactant/stabilizer and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.

  • Solvent Evaporation: Evaporate the organic solvent from the emulsion under reduced pressure or by continuous stirring at room temperature. This will cause the polymer to precipitate and form nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing and Lyophilization: Wash the nanoparticles with purified water to remove any residual surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.

Characterization of Drug Delivery Systems

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for the stability and in vivo performance of the drug delivery system.

Method: Dynamic Light Scattering (DLS)

  • Dilute the formulation with an appropriate solvent (e.g., purified water for nanoemulsions and liposomes, a suitable buffer for nanoparticles).

  • Analyze the sample using a DLS instrument to determine the mean particle size, PDI, and zeta potential.

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully encapsulated in the delivery system. DL is the weight percentage of the drug in the delivery system.

Method:

  • Separate the unencapsulated (+)-α-cedrene from the formulation using techniques like centrifugation, dialysis, or ultrafiltration.

  • Quantify the amount of encapsulated (+)-α-cedrene using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after disrupting the delivery system with a suitable solvent.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

    • DL (%) = (Amount of encapsulated drug / Total weight of the delivery system) x 100

In Vitro Drug Release

This study evaluates the rate and extent of drug release from the delivery system under physiological conditions.

Method: Dialysis Bag Method

  • Place a known amount of the (+)-α-cedrene loaded formulation in a dialysis bag with a specific molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of (+)-α-cedrene released using a validated analytical method (e.g., GC-MS).

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Physicochemical Properties of (+)-α-Cedrene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[6]
Molecular Weight204.35 g/mol [6]
AppearanceSlightly yellow liquid[6]
Boiling Point261-262 °C[12]
Density0.932 g/mL[12]
SolubilityInsoluble in water, soluble in organic solvents[8]

Table 2: Comparison of Drug Delivery Systems for (+)-α-Cedrene

Delivery SystemTypical Size Range (nm)AdvantagesDisadvantages
Nanoemulsion20 - 200High drug loading capacity, ease of preparation, good stabilityPotential for Ostwald ripening, requires high energy for formulation
Liposome50 - 300Biocompatible, can encapsulate both hydrophilic and hydrophobic drugsLow encapsulation efficiency for hydrophobic drugs, potential for instability
Polymeric Nanoparticle100 - 500Good stability, controlled release, potential for surface modificationUse of organic solvents, potential for polymer toxicity

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Nanoemulsion Nanoemulsion Size_PDI_Zeta Particle Size, PDI, Zeta Potential Nanoemulsion->Size_PDI_Zeta Characterize Liposome Liposome Liposome->Size_PDI_Zeta Polymeric_Nanoparticle Polymeric_Nanoparticle Polymeric_Nanoparticle->Size_PDI_Zeta EE_DL Encapsulation Efficiency & Drug Loading Size_PDI_Zeta->EE_DL In_Vitro_Release In Vitro Release EE_DL->In_Vitro_Release In_Vitro_Studies In Vitro Cell Studies (e.g., Cytotoxicity, Anti-inflammatory) In_Vitro_Release->In_Vitro_Studies In_Vivo_Studies In Vivo Animal Studies (e.g., Pharmacokinetics, Efficacy) In_Vitro_Studies->In_Vivo_Studies

Caption: Experimental workflow for developing and evaluating (+)-α-cedrene drug delivery systems.

nfkb_pathway Alpha_Cedrene (+)-α-Cedrene IKK IKK Complex Alpha_Cedrene->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical modulation of the NF-κB signaling pathway by (+)-α-cedrene.

References

Application of (+)-alpha-Cedrene in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Cedrene, a tricyclic sesquiterpene, is a major component of cedarwood essential oil.[1][2][3] Its unique chemical structure and pleasant woody aroma make it a valuable and versatile starting material in the synthesis of a variety of fine chemicals, particularly for the fragrance and pharmaceutical industries.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of several key derivatives from this compound, including important aroma compounds and bioactive molecules.

Key Applications and Synthetic Transformations

The primary applications of this compound in fine chemical synthesis involve transformations of its double bond and allylic positions. Key derivatives include acetyl cedrene (B97730) (methyl cedryl ketone), cedryl acetate (B1210297), α-cedrene epoxide, and sec-cedrenol. These compounds are prized for their unique olfactory properties and also serve as intermediates for further chemical synthesis.[2][4][6]

Synthesis of Acetyl Cedrene (Methyl Cedryl Ketone)

Acetyl cedrene, also known as methyl cedryl ketone, is a highly valued aroma chemical with a strong, woody, and ambery scent.[4][7] It is widely used in perfumes, soaps, and cosmetics.[8] The synthesis is typically achieved through the Friedel-Crafts acylation of α-cedrene with acetic anhydride (B1165640).[9][10]

Reaction Scheme:

G alpha_cedrene α-Cedrene acetyl_cedrene Acetyl Cedrene alpha_cedrene->acetyl_cedrene 1. Acetic Anhydride acetic_anhydride Acetic Anhydride catalyst Catalyst catalyst->acetyl_cedrene 2. Lewis Acid / Solid Superacid

Caption: Synthesis of Acetyl Cedrene from alpha-Cedrene.

Quantitative Data Summary:

Protocol IDCatalystMolar Ratio (α-Cedrene:Acetic Anhydride)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
AC-01Solid Superacid (SO₄²⁻/Fe₂O₃)1:1.055708~6375[11]
AC-02Niobic acid loaded AlCl₃1:3-560-705-7--[12]

Experimental Protocol (AC-01): Synthesis of Methyl Cedryl Ketone using a Solid Superacid Catalyst [11]

Materials:

  • α-Cedrene (408 g, 2 mol)

  • Acetic anhydride (215 g, 2.11 mol)

  • SO₄²⁻/Fe₂O₃ solid superacid catalyst (10 g)

Procedure:

  • In a 1000 mL three-necked flask equipped with a stirrer, add 408 g (2 mol) of α-cedrene and 215 g (2.11 mol) of acetic anhydride.

  • While stirring, add 10 g of the SO₄²⁻/Fe₂O₃ solid superacid catalyst.

  • Heat the reaction mixture to 70 °C and maintain for 8 hours.

  • After the reaction is complete, cool the mixture to 25 °C.

  • Separate the solid superacid catalyst by filtration. The catalyst can be recovered and reused.

  • The filtrate is subjected to vacuum distillation to recover unreacted acetic anhydride and the acetic acid by-product.

  • The crude product is then purified by fractional distillation to obtain the final methyl cedryl ketone.

Expected Outcome: The yield is approximately 63%, with a ketone content of 75%.[11]

Synthesis of Cedryl Acetate

Cedryl acetate is another important fragrance ingredient known for its woody, cedar, and vetiver-like notes.[13][14] It is synthesized by the acetylation of cedrol (B397079), which can be obtained from the hydration of α-cedrene or is naturally present in cedarwood oil.[13][15]

Reaction Scheme:

G cedrol Cedrol cedryl_acetate Cedryl Acetate cedrol->cedryl_acetate 1. Acetic Anhydride acetic_anhydride Acetic Anhydride catalyst Catalyst catalyst->cedryl_acetate 2. Acid or Base Catalyst

Caption: Synthesis of Cedryl Acetate from Cedrol.

Quantitative Data Summary:

Protocol IDCatalystMolar Ratio (Cedrol:Acetic Anhydride)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
CA-01Pyridine1:1.580485>95[16]
CA-02Sodium Acetate1:2100678>92[16]
CA-03Sulfuric Acid1:1.260392>97[16]

Experimental Protocol (CA-03): Synthesis of Cedryl Acetate using Sulfuric Acid Catalyst [16]

Materials:

  • Cedrol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (5%)

  • Brine

  • Anhydrous Sodium Sulfate (B86663)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve cedrol in a slight excess of acetic anhydride (1.2 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (2 mol%) while stirring and cooling the flask in an ice bath.

  • After the addition of the catalyst, remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.

  • After cooling to room temperature, carefully pour the reaction mixture into ice water and extract with diethyl ether.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cedryl acetate.

  • Purify the crude product by vacuum distillation.

Expected Outcome: The yield is approximately 92%, with a purity of >97%.[16]

Synthesis of α-Cedrene Epoxide

α-Cedrene epoxide is a valuable intermediate in fine chemical synthesis and is also used in the fragrance industry for its woody and ambergris-like aroma.[6] The synthesis is typically carried out by the epoxidation of the double bond of α-cedrene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

G alpha_cedrene α-Cedrene alpha_cedrene_epoxide α-Cedrene Epoxide alpha_cedrene->alpha_cedrene_epoxide 1. Peroxy Acid peroxy_acid Peroxy Acid (e.g., m-CPBA)

Caption: Epoxidation of alpha-Cedrene.

Experimental Protocol: General Procedure for the Epoxidation of α-Cedrene

Materials:

Procedure:

  • Dissolve (+)-α-cedrene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise to the stirred solution of α-cedrene.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy the excess peroxy acid.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude α-cedrene epoxide can be purified by column chromatography on silica (B1680970) gel.

Biotransformation of α-Cedrene to sec-Cedrenol

A novel application of this compound is its biotransformation into (R)-10-hydroxycedrene (sec-cedrenol) through allylic oxidation. This reaction is catalyzed by the bacterium Rhodococcus strain KSM-7358 with high regioselectivity and yield.[1][17]

Transformation Pathway:

G alpha_cedrene α-Cedrene sec_cedrenol sec-Cedrenol alpha_cedrene->sec_cedrenol Allylic Oxidation rhodococcus Rhodococcus sp. KSM-7358

Caption: Biotransformation of alpha-Cedrene to sec-Cedrenol.

Experimental Protocol: Microbial Conversion of α-Cedrene (Based on Takigawa et al., 1993)[17]

Materials and Culture Conditions:

  • Rhodococcus sp. strain KSM-7358

  • Growth medium: (per liter) 10 g of glycerol, 5 g of peptone, 3 g of yeast extract, 3 g of malt (B15192052) extract, pH 7.0.

  • Reaction buffer: 0.1 M potassium phosphate (B84403) buffer, pH 7.0.

  • (+)-α-Cedrene

Procedure:

  • Cultivation of Rhodococcus sp.: Inoculate the growth medium with Rhodococcus sp. KSM-7358 and cultivate at 30 °C for 48 hours with shaking.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with 0.1 M potassium phosphate buffer (pH 7.0).

  • Biotransformation: Resuspend the washed cells in the same buffer to a desired cell concentration. Add (+)-α-cedrene to the cell suspension (e.g., 1% v/v).

  • Incubation: Incubate the reaction mixture at 30 °C with shaking for 24-48 hours.

  • Extraction: After the reaction, extract the mixture with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure sec-cedrenol.

Quantitative Data: The biotransformation can achieve a very high yield of sec-cedrenol.[1][17]

Conclusion

This compound is a valuable renewable feedstock for the synthesis of a range of fine chemicals. The protocols outlined in this document provide a foundation for researchers and drug development professionals to explore the synthetic potential of this versatile sesquiterpene. The transformations of α-cedrene into high-value aroma chemicals and bioactive intermediates highlight its importance in both industrial and academic research. Further investigations into novel catalytic systems and biocatalytic pathways will undoubtedly expand the application of this compound in the future.

References

Troubleshooting & Optimization

Overcoming challenges in the purification of (+)-alpha-cedrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this valuable sesquiteriterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulty in purifying this compound lies in its separation from other structurally similar sesquiterpene isomers present in its natural source, typically cedarwood oil. These isomers, such as (-)-beta-cedrene and thujopsene, often have very close boiling points and similar polarities, making separation by traditional methods like fractional distillation and column chromatography challenging. Co-elution is a common issue in chromatographic methods.

Q2: What are the most common impurities found with this compound?

The most prevalent impurities are its isomers, primarily beta-cedrene, and other sesquiterpenes like thujopsene, which are major components of cedarwood oil.[1] The specific composition can vary depending on the source of the cedarwood oil.

Q3: Which purification techniques are most effective for this compound?

The most commonly employed techniques for the purification of this compound are:

  • Fractional Distillation: This method separates compounds based on differences in their boiling points. Due to the small differences in the boiling points of cedrene (B97730) isomers, a column with high theoretical plates is necessary for effective separation.[2]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. For terpenes, silica (B1680970) gel is a common stationary phase.[3][4]

  • Preparative Gas Chromatography (Prep-GC): This is a highly efficient method for separating volatile compounds with very similar boiling points and polarities.[5]

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not effectively separating alpha-cedrene from its isomers. What could be the issue?

A: This is a common challenge due to the close boiling points of sesquiterpene isomers.[6] Consider the following troubleshooting steps:

  • Increase Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates. For closely boiling isomers, a longer column or a column with a more efficient packing material (like structured packing) is recommended.[2]

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of liquid returned to the column to the amount of liquid removed as distillate) can improve separation but will also increase the distillation time. Experiment with different reflux ratios to find the optimal balance.

  • Control Heating Rate: A slow and steady heating rate is crucial to allow the vapor-liquid equilibria to be established throughout the column, leading to better separation.[2]

  • Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient, which is essential for efficient fractionation.

  • Vacuum Pressure: Ensure a stable and appropriate vacuum level is maintained. Fluctuations in pressure will disrupt the boiling points and hinder separation.[7]

Q: The yield of my purified alpha-cedrene is very low after fractional distillation. What are the possible causes?

A: Low yield can result from several factors:

  • Product Hold-up: A significant amount of your product may be left behind on the surface of the packing material in the column. Using a column with lower hold-up or ensuring complete drainage can help.

  • Thermal Decomposition: Sesquiterpenes can be susceptible to degradation at high temperatures.[8] Ensure the distillation is carried out under vacuum to lower the boiling points and minimize thermal stress on the compound.

  • Leaks in the System: Any leaks in your distillation setup will lead to a loss of vacuum and inefficient distillation, potentially leading to the loss of volatile product.

Column Chromatography

Q: I am observing poor separation of alpha-cedrene from other components on my silica gel column. How can I improve this?

A: Poor resolution in column chromatography can be addressed by optimizing several parameters:

  • Solvent System (Mobile Phase): The choice of solvent is critical. For non-polar compounds like alpha-cedrene, a non-polar solvent system is a good starting point. You can use a gradient elution, gradually increasing the polarity of the mobile phase to elute compounds with slightly different polarities sequentially.[4][9]

  • Column Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, where the solvent and sample bypass the stationary phase, leading to poor separation.[10]

  • Sample Loading: Load the sample in a concentrated band at the top of the column. A broad initial band will result in broad, poorly resolved peaks.

  • Flow Rate: A slower flow rate generally allows for better equilibrium between the stationary and mobile phases, resulting in improved separation.[10]

Q: My purified alpha-cedrene fractions from the column are still showing impurities on TLC/GC analysis. What should I do?

A: This indicates that the separation was incomplete.

  • Fraction Collection: Collect smaller fractions and analyze them individually by TLC or GC before pooling them. This will allow you to isolate the purest fractions of alpha-cedrene.

  • Re-chromatography: If the impurity levels are high, you may need to re-purify the collected fractions using a shallower solvent gradient or a different solvent system.

Preparative Gas Chromatography (Prep-GC)

Q: The peaks for alpha-cedrene and its isomers are co-eluting in my preparative GC separation. How can I achieve baseline resolution?

A: Co-elution of isomers is a common challenge in GC.[6] Here are some optimization strategies:

  • Column Selection: The choice of the GC column's stationary phase is the most critical factor. For separating isomers, a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is often more effective than a non-polar phase.

  • Temperature Program: Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.[6]

  • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for your column. A slightly lower flow rate can sometimes enhance resolution, although it will increase the analysis time.[6]

  • Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Inject a smaller volume of the sample.

Q: I am experiencing low recovery of purified alpha-cedrene from the Prep-GC. What could be the reason?

A: Low recovery in Prep-GC can be due to:

  • Trapping Efficiency: Ensure your trapping system is efficient at capturing the eluted compound. The trap should be at a sufficiently low temperature to condense the alpha-cedrene.

  • Analyte Degradation: Although less common in GC than in distillation, some thermally labile compounds can degrade in a hot injector.[8] Ensure the injector temperature is not excessively high.

  • Leaks in the System: Check for any leaks in the system, especially around the connections to the collection trap.

Data Presentation

Purification MethodStarting MaterialTypical Purity of this compoundTypical YieldReference
Fractional DistillationCedarwood Oil Hydrocarbon Fraction>85%85-90%[11]
Column ChromatographyCrude Plant Extract>95% (dependent on optimization)Variable, depends on loading and fraction collection[4]
Preparative GCPre-purified Fraction>98%Typically lower than other methods due to smaller scale[5]

Experimental Protocols

Protocol 1: Fractional Distillation of Cedarwood Oil

This protocol is a general guideline for the fractional distillation of the hydrocarbon fraction of cedarwood oil to enrich this compound.

Materials:

  • Crude cedarwood oil

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum pump and gauge

  • Stir bar

Procedure:

  • Initial Simple Distillation: Perform a simple vacuum distillation of the crude cedarwood oil to separate the more volatile monoterpenes and lighter components from the higher-boiling sesquiterpene fraction.

  • Fractional Distillation Setup: Assemble the fractional distillation apparatus. Place the sesquiterpene-rich fraction into the round-bottom flask with a stir bar.

  • Vacuum Application: Carefully apply vacuum to the system, ensuring all joints are properly sealed. A typical vacuum level for sesquiterpene distillation is between 1-10 mmHg.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. An equilibrium between the vapor and liquid phases needs to be established for effective separation. This is often observed as a ring of condensate rising up the column.[2]

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of alpha-cedrene (approximately 125-127 °C at 12 mmHg) should be collected separately.

  • Analysis: Analyze the collected fractions using Gas Chromatography (GC) to determine the purity of this compound.

Protocol 2: Column Chromatography for this compound Purification

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Pre-purified cedrene fraction

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Non-polar solvents (e.g., hexane, petroleum ether)

  • Slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed.

  • Sample Loading: Dissolve the pre-purified cedrene fraction in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the non-polar solvent. Since alpha-cedrene is relatively non-polar, it will start to move down the column.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light or by staining.

  • Gradient Elution (Optional): If separation is not achieved with a single solvent, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by adding small amounts of a more polar solvent (e.g., increasing percentages of ethyl acetate in hexane).

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC or GC analysis) and remove the solvent using a rotary evaporator.

Protocol 3: Preparative Gas Chromatography (Prep-GC) of this compound

This protocol provides a starting point for the purification of this compound using preparative gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale column and a fraction collector.

GC Conditions:

  • Column: A mid-polarity column, such as one with a (5%-Phenyl)-methylpolysiloxane stationary phase, is recommended for isomer separation.[6]

  • Injector Temperature: 250 °C[6]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute

    • Ramp 1: 3 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 2 minutes[6]

  • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

  • Detector: A portion of the column effluent is directed to a detector (e.g., FID) to monitor the separation, while the majority is directed to the fraction collector.

  • Fraction Collector: The collection trap should be cooled (e.g., with liquid nitrogen or a cryo-cooler) to efficiently trap the eluted this compound.

Procedure:

  • Sample Preparation: Prepare a concentrated solution of the pre-purified cedrene fraction in a volatile solvent.

  • Injection: Inject an appropriate volume of the sample onto the Prep-GC column. Avoid overloading the column.

  • Separation and Monitoring: The components of the sample will separate as they pass through the column. Monitor the separation on the chromatogram from the detector.

  • Fraction Collection: Time the fraction collector to open and trap the effluent corresponding to the peak of this compound.

  • Recovery: After the run, recover the purified this compound from the trap.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical GC.

Visualizations

experimental_workflow_distillation start Crude Cedarwood Oil step1 Simple Vacuum Distillation start->step1 step2 Sesquiterpene-Rich Fraction step1->step2 step3 Fractional Vacuum Distillation step2->step3 step4 Collect Fractions by Boiling Point step3->step4 step5 GC Analysis for Purity step4->step5 end Purified this compound step5->end

Fractional Distillation Workflow for this compound Purification.

experimental_workflow_chromatography start Pre-purified Cedrene Fraction step1 Dissolve in Non-polar Solvent start->step1 step2 Load onto Silica Gel Column step1->step2 step3 Elute with Solvent(s) step2->step3 step4 Collect Fractions step3->step4 step5 Monitor by TLC/GC step4->step5 step6 Pool Pure Fractions step5->step6 step7 Solvent Evaporation step6->step7 end Purified this compound step7->end

Column Chromatography Workflow for this compound Purification.

logical_relationship_troubleshooting issue Poor Separation of Isomers distillation Fractional Distillation issue->distillation chromatography Column Chromatography issue->chromatography gc Preparative GC issue->gc sol_dist Increase Column Efficiency Optimize Reflux Ratio Control Heating Rate distillation->sol_dist Solution sol_chrom Optimize Solvent System Improve Column Packing Control Flow Rate chromatography->sol_chrom Solution sol_gc Select Appropriate Column Optimize Temperature Program Adjust Flow Rate gc->sol_gc Solution

Troubleshooting Logic for Poor Isomer Separation.

References

Technical Support Center: Stereoselective Synthesis of (+)-α-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (+)-α-cedrene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high stereoselectivity in (+)-α-cedrene synthesis?

A1: The main challenge in the synthesis of (+)-α-cedrene lies in the construction of its complex tricyclic core with the correct relative and absolute stereochemistry. Key difficulties include controlling the formation of multiple contiguous stereocenters, particularly the quaternary center at C1, and managing the facial selectivity of crucial cyclization reactions.

Q2: Which synthetic strategies are most commonly employed to control the stereochemistry of (+)-α-cedrene?

A2: Several strategies have been developed to address the stereochemical challenges in (+)-α-cedrene synthesis. These include:

  • Intramolecular [2+2] Photocycloaddition (Wender Synthesis): This approach establishes the tricyclic skeleton early on, but the initial synthesis was racemic. Recent modifications have focused on the enantioselective preparation of a key chiral intermediate.[1]

  • Tandem Radical Cyclization: This strategy utilizes a free radical cascade to form multiple rings in a single step, with stereoselectivity influenced by the conformation of the cyclization precursor.[2][3][4]

  • Pauson-Khand Reaction: This cobalt-catalyzed [2+2+1] cycloaddition provides a powerful method for constructing the cyclopentenone ring of the cedrene (B97730) core.[5][6][7]

  • Diels-Alder Reaction: A Diels-Alder approach can be used to form the six-membered ring of the cedrene skeleton, but it often yields a mixture of isomers.[4]

Q3: How can I introduce enantioselectivity into the Wender synthesis of (+)-α-cedrene?

A3: The original Wender synthesis was racemic. To achieve an enantioselective synthesis, a chiral key intermediate can be prepared using a copper-catalyzed allylic substitution of a cinnamyl chloride with a Grignard reagent in the presence of a chiral ligand, such as a Taddol-derived phosphine-phosphite ligand. This method has been shown to afford the desired (1-methylallyl)arene intermediate with high enantioselectivity (94% ee).[1]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Tandem Radical Cyclization

Symptom: The tandem radical cyclization reaction yields a mixture of diastereomers of the tricyclic core with a low diastereomeric ratio (d.r.).

Possible Causes:

  • Suboptimal Precursor Conformation: The stereochemical outcome of the radical cyclization is highly dependent on the preferred conformation of the acyclic precursor. Unfavorable steric interactions in the transition state can lead to the formation of the undesired diastereomer.

  • Incorrect Radical Initiator or Reaction Conditions: The choice of radical initiator and reaction conditions (temperature, solvent, concentration) can influence the reaction pathway and stereoselectivity.

Troubleshooting Workflow:

Start Low Diastereoselectivity in Radical Cyclization Conformation Analyze Precursor Conformation Start->Conformation Conditions Optimize Reaction Conditions Start->Conditions Modify Modify Substrate (e.g., protecting groups) Conformation->Modify Result Improved Diastereoselectivity Modify->Result Initiator Screen Radical Initiators (e.g., AIBN, (Bu3Sn)2) Conditions->Initiator Temp Vary Temperature Conditions->Temp Solvent Screen Solvents Conditions->Solvent Initiator->Result Temp->Result Solvent->Result

Caption: Troubleshooting workflow for low diastereoselectivity in tandem radical cyclization.

Solutions:

  • Modify Substrate: Altering the steric bulk of protecting groups on the cyclization precursor can influence its ground-state conformation and favor a transition state that leads to the desired diastereomer.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents to identify the optimal medium.

    • Concentration: High concentrations can sometimes lead to intermolecular side reactions. Running the reaction under high dilution conditions can favor the desired intramolecular cyclization.

  • Screen Radical Initiators: The choice of radical initiator can impact the rate of initiation and propagation, which can in turn affect selectivity. Common initiators to screen include AIBN and tributyltin hydride.

Issue 2: Poor Yield or Selectivity in the Pauson-Khand Reaction

Symptom: The intramolecular Pauson-Khand reaction to form the cedrone precursor results in low yield, a mixture of regioisomers, or incomplete conversion.

Possible Causes:

  • Inactive Catalyst: The cobalt-carbonyl complex can be sensitive to air and moisture, leading to deactivation.

  • Suboptimal Promoter/Additive: The choice and amount of promoter (e.g., N-oxides) can significantly impact the reaction rate and efficiency.[8]

  • Steric Hindrance: A sterically hindered alkene or alkyne can disfavor the cyclization.

Troubleshooting Workflow:

Start Poor Pauson-Khand Reaction Performance Catalyst Verify Catalyst Activity (Co2(CO)8) Start->Catalyst Promoter Optimize Promoter/Additive Start->Promoter Solvent Optimize Solvent Start->Solvent Temp Vary Temperature Start->Temp Handling Ensure Inert Atmosphere Handling Catalyst->Handling Result Improved Yield and Selectivity Handling->Result NMO Screen N-oxides (e.g., NMO, TMANO) Promoter->NMO NMO->Result Solvent->Result Temp->Result

Caption: Troubleshooting workflow for the Pauson-Khand reaction.

Solutions:

  • Catalyst Handling: Ensure that the dicobalt octacarbonyl is handled under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

  • Promoter Optimization: Screen different N-oxide promoters such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO). The optimal promoter and its stoichiometry should be determined empirically.[8]

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. A solvent screen should be performed, and the reaction temperature should be carefully controlled.

  • Alternative Catalysts: While cobalt is traditional, other transition metals like rhodium or iridium can also catalyze Pauson-Khand reactions and may offer different reactivity or selectivity profiles.[8]

Quantitative Data

Synthetic MethodKey ReactionStereoselectivity AchievedReference
Enantioselective Wender SynthesisCu-catalyzed allylic substitution94% ee[1]
Tandem Radical CyclizationN-aziridinylimine radical cyclization6.5:1 d.r.[2]
Pauson-Khand ReactionIntramolecular [2+2+1] cycloadditionSingle diastereomer[7]

Experimental Protocols

Enantioselective Preparation of the Chiral Key Intermediate for Wender Synthesis

This protocol is adapted from the work of Rinner et al.[1]

Reaction: Copper-catalyzed allylic substitution of a cinnamyl chloride with MeMgBr in the presence of a Taddol-derived chiral phosphine-phosphite ligand.

Materials:

  • Cinnamyl chloride derivative

  • Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF)

  • Copper catalyst (e.g., CuI)

  • Taddol-derived chiral phosphine-phosphite ligand

  • Anhydrous solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the copper catalyst and the chiral ligand in the anhydrous solvent in a flame-dried flask.

  • Stir the solution at the specified temperature (e.g., -78 °C) for a designated period to allow for complex formation.

  • Add the cinnamyl chloride derivative to the reaction mixture.

  • Slowly add the Grignard reagent (MeMgBr) dropwise to the mixture while maintaining the temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantiomerically enriched (1-methylallyl)arene.

  • Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Tandem Radical Cyclization using N-Aziridinylimines

This protocol is based on the synthesis reported by Lee et al.[2]

Reaction: Tandem free radical cyclization of an N-aziridinylimine intermediate to form the tricyclo[5.3.1.01,5]undecane skeleton.

Materials:

  • N-aziridinylimine precursor

  • Radical initiator (e.g., AIBN)

  • Radical mediator (e.g., tributyltin hydride)

  • Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the N-aziridinylimine precursor in the anhydrous, deoxygenated solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the radical initiator and the radical mediator to the solution.

  • Heat the reaction mixture to reflux for the specified time, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate the tricyclic product.

  • Determine the diastereomeric ratio (d.r.) of the product mixture by NMR spectroscopy or GC analysis.

Experimental Workflow Diagram:

Caption: General experimental workflow and troubleshooting logic for stereoselective (+)-alpha-cedrene synthesis.

References

Technical Support Center: Enhancing the Solubility of (+)-alpha-cedrene for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (+)-alpha-cedrene in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a natural sesquiterpene found in the essential oil of cedar trees. It is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This low solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results in in vitro assays.

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies. In published research, a 50:50 (v/v) mixture of DMSO and acetonitrile (B52724) has also been used to prepare stock solutions.[1]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO without the compound) to assess the impact of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, cyclodextrins can be used to form inclusion complexes with this compound, which enhances its aqueous solubility. This method can be a good alternative for cell lines that are particularly sensitive to DMSO. A detailed protocol for this method is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue: this compound precipitates out of solution during dilution or upon addition to cell culture media.

Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Optimize DMSO Concentration: Ensure you are using the highest tolerated final DMSO concentration for your cell line (typically ≤ 0.5%). This can help keep the compound in solution. 2. Serial Dilutions: Perform serial dilutions of your high-concentration stock solution in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous medium. 3. Pre-warming Media: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
Incorrect Stock Preparation 1. Ensure Complete Dissolution: Vortex or gently sonicate the stock solution to ensure the this compound is fully dissolved in the solvent before further dilution. 2. Fresh Stock Solution: Prepare fresh stock solutions regularly. Prolonged storage, even at low temperatures, can sometimes lead to compound degradation or precipitation.
High Final Concentration 1. Determine Maximum Soluble Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your final assay conditions. Consider performing a solubility test to determine the maximum achievable concentration without precipitation.
Media Components 1. Serum Interaction: Components in the serum of your culture medium can sometimes interact with the compound. Try pre-mixing the this compound stock with a small volume of serum-free media before adding it to the complete media.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L)
1,4-dioxane554.12
Toluene536.34
Ethyl acetate278.54
Acetone268.61
Dimethylformamide (DMF)241.07
Methyl acetate224.23
Acetonitrile204.81
n-butanol141.39
n-propanol117.97
Isobutanol106.53
Isopropanol103.77
Ethanol98.53
Methanol67.18
Water0.0016

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Determine the desired stock concentration. For example, to make a 100 mM stock solution of this compound (Molecular Weight: 204.35 g/mol ), you would need to dissolve 20.435 mg in 1 mL of DMSO.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility with beta-Cyclodextrin (B164692)

Materials:

  • This compound

  • beta-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Determine the molar ratio. A common starting point for sesquiterpenes is a 1:1 or 1:2 molar ratio of this compound to beta-cyclodextrin.

  • Prepare the beta-cyclodextrin solution. Dissolve the calculated amount of beta-cyclodextrin in deionized water with gentle heating and stirring.

  • Prepare the this compound solution. Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the inclusion complex. Slowly add the this compound solution to the stirring beta-cyclodextrin solution.

  • Stir the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.

  • Remove the organic solvent (if used) by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • Filter the aqueous solution through a 0.22 µm syringe filter to sterilize and remove any un-complexed this compound.

  • Determine the concentration of the complexed this compound using a suitable analytical method (e.g., HPLC).

  • Store the aqueous solution at 4°C for short-term use or frozen for long-term storage.

Mandatory Visualizations

Experimental Workflow for Enhancing Solubility

G cluster_dmso DMSO Solubilization cluster_cd Cyclodextrin Complexation dmso1 Weigh this compound dmso2 Dissolve in DMSO dmso1->dmso2 dmso3 Vortex/Sonicate dmso2->dmso3 dmso4 Prepare Aliquots dmso3->dmso4 dmso5 Store at -20°C/-80°C dmso4->dmso5 end_dmso DMSO Stock Solution dmso5->end_dmso cd1 Prepare beta-cyclodextrin solution cd3 Mix and stir for 24-48h cd1->cd3 cd2 Dissolve this compound in minimal solvent cd2->cd3 cd4 Remove organic solvent cd3->cd4 cd5 Filter and determine concentration cd4->cd5 end_cd Aqueous Inclusion Complex Solution cd5->end_cd start Start: Insoluble This compound start->dmso1 start->cd1

Caption: Workflow for solubilizing this compound using DMSO or cyclodextrins.

Signaling Pathway of this compound via MOR23

G cluster_pathway MOR23 Signaling Cascade ligand This compound receptor MOR23 (Olfactory Receptor) ligand->receptor binds g_protein G-protein activation receptor->g_protein ac Adenylyl Cyclase (AC) activation g_protein->ac camp ATP -> cAMP ac->camp pka PKA activation camp->pka creb CREB phosphorylation pka->creb gene Target Gene Transcription creb->gene

Caption: this compound activates the MOR23/cAMP/PKA/CREB signaling pathway.

References

Strategies to minimize degradation of (+)-alpha-cedrene during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during storage and experimentation. Here you will find answers to frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause degradation of this compound?

A1: The primary degradation pathway for this compound, a sesquiterpene, is oxidation.[1][2] Several factors can accelerate this process:

  • Oxygen: Direct contact with atmospheric oxygen is the main driver of oxidation.[1][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[4]

  • Light Exposure: UV and visible light can provide the energy to initiate and propagate oxidative reactions.[4][5]

  • Presence of Impurities: Metal ions and other impurities can act as catalysts for degradation.[6]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool temperatures are recommended, ideally at or below 4°C. For long-term storage, temperatures below -20°C are preferable.[3][7]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]

  • Light: Protect from light by using amber glass vials or storing in a dark location.[4]

  • Container: Use tightly sealed, high-quality glass or stainless steel containers to prevent oxygen ingress and evaporation.[3]

Q3: I've noticed a change in the color and odor of my this compound sample. What could be the cause?

A3: A change in color (e.g., from colorless to yellowish) and a change in the characteristic woody odor are often indicators of degradation, specifically oxidation.[1] Oxidized terpenes can have different sensory properties. It is recommended to re-analyze the purity of the sample before use.

Q4: Can I use antioxidants to improve the stability of this compound?

A4: Yes, the use of antioxidants can be an effective strategy to inhibit oxidation. Common antioxidants used for stabilizing essential oils and terpenes include:

The choice and concentration of the antioxidant should be carefully considered based on the intended application of the this compound to avoid interference with downstream experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of peak area corresponding to this compound in chromatographic analysis (GC or HPLC) over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Noticeable change in the physical properties of the solution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Oxygen in Solvent Degas solvents prior to use by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. Prepare solutions under an inert atmosphere if possible.
Reactive Solvent Ensure the solvent is of high purity and free from peroxides. Test the stability of this compound in a different, less reactive solvent.
Incompatible Container Use glass or other inert containers. Avoid plastics that may leach impurities or be permeable to oxygen.
Elevated Temperature Store solutions at low temperatures (e.g., 4°C or -20°C) when not in use.
Light Exposure Protect solutions from light by using amber vials or wrapping them in aluminum foil.
Issue 2: Inconsistent Results in Biological Assays

Symptoms:

  • High variability in experimental results between different batches or aliquots of this compound.

  • Loss of biological activity over time.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of Stock Solution Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots under an inert atmosphere at -20°C or lower to minimize freeze-thaw cycles and oxygen exposure. Monitor the purity of the stock solution periodically using a validated analytical method.
Formation of Active/Interfering Degradants Characterize the degradation products to understand their potential impact on the assay. If feasible, purify the this compound to remove degradants before use.
Interaction with Assay Components Evaluate the compatibility of this compound with other components in the assay medium. Some components may accelerate degradation.

Data Presentation: Factors Affecting Stability

While specific quantitative data for this compound degradation kinetics is limited in publicly available literature, the following table summarizes the expected qualitative effects of different storage parameters.

Storage ParameterConditionExpected Impact on Stability
Temperature 4°CGood for short to medium-term storage
-20°CRecommended for long-term storage
Ambient (20-25°C)Increased risk of degradation
Elevated (>30°C)Significant acceleration of degradation
Atmosphere AirHigh risk of oxidation
Inert Gas (N₂, Ar)Significantly improved stability
Light DarkRecommended
Amber GlassGood protection
Clear Glass (exposed to light)Increased risk of photodegradation
Purity High Purity (>98%)Generally more stable
Presence of Metal IonsCatalyzes oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to validate a stability-indicating analytical method.[3][4][6]

1. Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Amber glass vials with screw caps

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in methanol and add an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of this compound in methanol and add an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of this compound in methanol and add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound in methanol in a clear glass vial to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] A control sample should be wrapped in aluminum foil to protect it from light.

  • Control Sample: Prepare a solution of this compound in methanol and store it at -20°C in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating method (e.g., GC-MS or HPLC-UV) to determine the percentage of degradation and to profile the degradation products.

Protocol 2: Stability-Indicating GC-MS Method for this compound

This method can be used to separate and quantify this compound in the presence of its degradation products.[12][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

Validation of the Method: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14] This includes demonstrating specificity (ability to separate the analyte from degradants), linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Degradation_Pathway alpha_cedrene This compound oxidation Oxidation alpha_cedrene->oxidation O₂, Light, Heat degradation_products Degradation Products (e.g., epoxides, aldehydes, ketones) oxidation->degradation_products

Caption: Simplified degradation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis temp Temperature sampling Sampling temp->sampling light Light light->sampling oxygen Oxygen oxygen->sampling gc_ms GC-MS Analysis sampling->gc_ms data Data Interpretation gc_ms->data

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Optimization of Reaction Conditions for (+)-alpha-cedrene Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of this versatile sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound target its double bond. These include:

  • Epoxidation: Introduction of an epoxide ring, often a precursor for further functionalization.

  • Hydroboration-Oxidation: Conversion of the alkene to an alcohol with anti-Markovnikov regioselectivity.

  • Acylation: Introduction of an acyl group, typically under Friedel-Crafts conditions, to form ketones like acetyl cedrene (B97730).

  • Silylation: Primarily used to create more volatile and thermally stable derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Q2: Why is my epoxidation of this compound resulting in a low yield?

A2: Low yields in the epoxidation of this compound can be attributed to several factors. Ensure that the peroxyacid reagent, such as meta-chloroperoxybenzoic acid (m-CPBA), is fresh, as it can degrade over time. The reaction is typically conducted at low temperatures (0-5 °C) to minimize side reactions.[1] Inadequate temperature control can lead to the formation of byproducts. Also, ensure the solvent is anhydrous and aprotic, like dichloromethane (B109758) or chloroform.[1]

Q3: I am observing multiple products in my hydroboration-oxidation reaction. How can I improve the selectivity?

A3: The hydroboration of internal alkenes like this compound can sometimes yield a mixture of products. To enhance regioselectivity, consider using a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN).[2] Ensure the reaction is carried out under anhydrous conditions, as moisture will decompose the borane reagent.[2] The oxidation step should be performed with a sufficient excess of hydrogen peroxide and a base like sodium hydroxide (B78521) to ensure complete conversion of the organoborane intermediate.[2]

Q4: My silylated this compound derivatives are giving poor peak shapes in GC-MS analysis. What could be the issue?

A4: Poor peak shapes of silylated derivatives can be due to incomplete derivatization or the presence of moisture. Ensure that the sample is completely dry before adding the silylation reagent. The choice of reagent and reaction conditions (temperature and time) are crucial for complete derivatization.[3][4] For sterically hindered hydroxyl groups that might be present on derivatized cedrene, a stronger silylating agent or longer reaction times at a higher temperature might be necessary.

Q5: Can acid-catalyzed rearrangement of alpha-cedrene epoxide be controlled?

A5: The acid-catalyzed rearrangement of epoxides can be challenging to control and may lead to a mixture of products.[5][6] The choice of acid (Lewis or Brønsted) and reaction conditions can influence the product distribution.[5][6] To achieve a specific rearranged product, it is crucial to carefully control the reaction temperature and the stoichiometry of the acid catalyst. It is advisable to start with a small-scale reaction to determine the optimal conditions for the desired outcome.

Troubleshooting Guides

Low Yield in Derivatization Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive or degraded reagents.Use fresh reagents. For instance, peroxyacids for epoxidation can degrade upon storage.
Incorrect reaction temperature.Optimize the reaction temperature. Epoxidations are often run at low temperatures to minimize side reactions, while some silylations may require heating.[1][3]
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents, especially for hydroboration and silylation reactions.[2]
Significant amount of starting material remaining Insufficient reaction time.Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Inadequate stoichiometry of reagents.Use a slight excess of the derivatizing agent, for example, 1.1-1.2 equivalents of peroxyacid for epoxidation.[1]
Formation of multiple unexpected products Side reactions due to incorrect conditions.Re-evaluate the reaction temperature, solvent, and catalyst. For example, acid-catalyzed rearrangements of epoxides can lead to various byproducts.[5][6]
Impure starting material.Ensure the this compound is of high purity before starting the reaction.
Issues with Product Purification
Symptom Possible Cause Suggested Solution
Difficulty in separating the product from byproducts Similar polarity of product and byproducts.Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if co-elution persists.
Product loss during workup Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is volatile.Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. Avoid high vacuum and high temperatures.
Contamination with boron byproducts (from hydroboration) Incomplete removal during workup.Ensure the pH is appropriately adjusted during the workup to facilitate the separation of boron salts. Multiple extractions may be required.[2]

Quantitative Data Presentation

Table 1: Comparison of Epoxidation Methods for this compound
Method Reagent Solvent Temperature (°C) Time (h) Yield (%) Reference
Peroxyacid Epoxidationm-CPBA (1.1-1.2 eq.)Dichloromethane0-52-4High (not specified)Benchchem[1]
Peroxyacid EpoxidationPeracetic AcidChloroform20-251-2High (not specified)Benchchem
Chemoenzymatic EpoxidationLipase & H₂O₂Toluene20-35Not specifiedHigh (patented)[7]
Table 2: General Conditions for Hydroboration-Oxidation of Alkenes
Step Reagent Solvent Temperature (°C) Time (h) Key Considerations
Hydroboration BH₃·THF or 9-BBNAnhydrous THF0 to room temp.1-3Anti-Markovnikov addition, syn-stereochemistry.[8][9]
Oxidation H₂O₂, NaOH(aq)Not applicable0 to room temp.0.5-1Exothermic reaction, requires cooling.[2]

Note: Yields are substrate-dependent. For alpha-pinene, a structurally related terpene, hydroboration-oxidation proceeds with high stereoselectivity.[10]

Experimental Protocols

Protocol 1: Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature between 0-5 °C.[1]

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alpha-cedrene epoxide.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M aqueous sodium hydroxide (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a dry, argon-flushed flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M BH₃·THF solution (1.1 eq.) dropwise via a dropping funnel.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.[2]

  • Cool the reaction mixture back to 0 °C.

  • Carefully and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic. [2]

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cedranol derivative by column chromatography.

Mandatory Visualization

experimental_workflow_epoxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA (portion-wise) cool->add_mcpba stir Stir at 0 °C (2-4 hours) add_mcpba->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end alpha-cedrene epoxide purify->end

Caption: Experimental workflow for the epoxidation of this compound.

troubleshooting_low_yield cluster_reagents Reagent Check cluster_conditions Condition Check cluster_solutions Solutions start Low Yield or Incomplete Reaction reagent_quality Reagents fresh? start->reagent_quality anhydrous Anhydrous conditions? start->anhydrous reagent_stoichiometry Correct stoichiometry? reagent_quality->reagent_stoichiometry Yes sol_reagents Use fresh reagents and check calculations reagent_quality->sol_reagents No reagent_stoichiometry->anhydrous Yes reagent_stoichiometry->sol_reagents No temperature Correct temperature? anhydrous->temperature Yes sol_conditions Dry glassware/solvents, optimize temp/time anhydrous->sol_conditions No time Sufficient time? temperature->time Yes temperature->sol_conditions No time->sol_conditions No Consider other issues:\n- Starting material purity\n- Catalyst poisoning Consider other issues: - Starting material purity - Catalyst poisoning time->Consider other issues:\n- Starting material purity\n- Catalyst poisoning Yes

Caption: Troubleshooting logic for low-yield derivatization reactions.

References

Addressing matrix effects in the LC-MS analysis of (+)-alpha-cedrene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of (+)-α-cedrene. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of (+)-α-cedrene?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as (+)-α-cedrene, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] For a non-polar compound like (+)-α-cedrene, lipids and other hydrophobic molecules in the sample matrix are common sources of matrix effects.

Q2: What are the common signs of matrix effects in my LC-MS data for (+)-α-cedrene?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas for (+)-α-cedrene between different sample injections.

  • A significant difference in the response of (+)-α-cedrene in a pure solvent versus the sample matrix.

  • Inconsistent internal standard response across samples.

  • Erroneous and variable quantitative results for quality control samples.

Q3: How can I quantitatively assess the extent of matrix effects?

A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[4][5] This involves comparing the peak area of (+)-α-cedrene spiked into a blank matrix extract to the peak area of (+)-α-cedrene in a pure solvent at the same concentration. The matrix effect percentage can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[5]

Q4: Can changing the ionization source help in mitigating matrix effects for (+)-α-cedrene?

A4: Yes, switching the ionization source can be a viable strategy. While Electrospray Ionization (ESI) is widely used, it is often susceptible to matrix effects.[6] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression from matrix components and is well-suited for the analysis of less polar compounds like (+)-α-cedrene.[7][8] If you are experiencing significant matrix effects with ESI, evaluating APCI is a recommended troubleshooting step.

Troubleshooting Guides

Problem 1: Poor Peak Shape and Low Signal Intensity for (+)-α-Cedrene

This issue is often indicative of ion suppression or interaction with the analytical column.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[1][9] Consider more rigorous sample cleanup techniques.

  • Check for Column Interactions: For certain compounds, interactions with the metal surfaces of the HPLC column can lead to poor peak shape and signal loss.[10] Using a metal-free column could be a potential solution to investigate.[10]

  • Dilute the Sample: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract.[4] However, ensure that the concentration of (+)-α-cedrene remains above the limit of quantification.

  • Adjust Chromatographic Conditions: Modifying the mobile phase composition or gradient can help separate (+)-α-cedrene from co-eluting matrix components.

Problem 2: Inconsistent and Inaccurate Quantitative Results

High variability in your results across a sample batch often points to inconsistent matrix effects.

Troubleshooting Steps:

  • Incorporate an Internal Standard (IS): A suitable internal standard is crucial for correcting variability. Ideally, a stable isotope-labeled (SIL) version of (+)-α-cedrene should be used. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma, tissue homogenate).[6] This helps to compensate for consistent matrix effects between the calibrants and the unknown samples.

  • Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact the cleanliness of the final extract. Below is a comparison of common techniques.

Data Presentation: Comparison of Sample Preparation Techniques
TechniquePrincipleProsConsApplicability for (+)-α-Cedrene
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent, and the supernatant is analyzed.Simple, fast, and inexpensive.Non-selective, often results in "dirty" extracts with significant matrix effects.[11]Suitable for initial screening but may require further optimization for quantitative analysis.
Liquid-Liquid Extraction (LLE) (+)-α-Cedrene is partitioned from the aqueous sample matrix into an immiscible organic solvent.[12]Provides a cleaner extract than PPT and can concentrate the analyte.[11]Can be labor-intensive and may use large volumes of organic solvents.A good option for extracting a non-polar compound like (+)-α-cedrene from a polar matrix.
Solid-Phase Extraction (SPE) (+)-α-Cedrene is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[13]Highly selective, provides the cleanest extracts, and allows for significant concentration of the analyte.[11][13]Can be more expensive and requires method development to optimize the sorbent and solvents.The most effective technique for minimizing matrix effects and achieving the best sensitivity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Vortex the sample for 30 seconds.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or hexane) as the extraction solvent.[14]

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples

This is a general protocol and should be optimized for (+)-α-cedrene. A C18 or other hydrophobic sorbent would be a good starting point.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water).[13]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[13]

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities while retaining (+)-α-cedrene.[13]

  • Elution: Elute (+)-α-cedrene from the cartridge using a small volume of a strong organic solvent.[13]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection Ionization Ionization (ESI/APCI) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Data Acquisition Quantification Quantification Integration->Quantification troubleshooting_logic Start Inaccurate/Inconsistent Results for (+)-α-Cedrene Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Significant? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE or LLE) ME_Present->Optimize_SP Yes Optimize_LC Optimize Chromatography ME_Present->Optimize_LC No Use_IS Use Stable Isotope- Labeled IS Optimize_SP->Use_IS Matrix_Match Use Matrix-Matched Calibrants Use_IS->Matrix_Match Change_Ionization Evaluate APCI Matrix_Match->Change_Ionization End Accurate & Reproducible Results Change_Ionization->End Optimize_LC->End

References

Improving the resolution of alpha-cedrene isomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of alpha-cedrene isomers using chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating terpene isomers like alpha-cedrene?

A1: For gas chromatography (GC), derivatized cyclodextrin-based CSPs are widely used for the enantiomeric separation of volatile compounds like terpenes.[1][2][3] For High-Performance Liquid Chromatography (HPLC), polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are popular choices due to their broad applicability in separating a wide range of chiral compounds.[4][5]

Q2: What are the typical mobile phases used for the chiral separation of alpha-cedrene isomers?

A2: For normal-phase HPLC, the mobile phase is often a mixture of a hydrocarbon (like hexane) and an alcohol modifier (such as ethanol (B145695) or isopropanol).[6] In reversed-phase HPLC, mixtures of water or aqueous buffers with organic solvents like acetonitrile (B52724) or methanol (B129727) are common.[5] For GC, the mobile phase is the carrier gas, typically hydrogen or helium.

Q3: How does temperature affect the chiral separation of alpha-cedrene isomers?

A3: Temperature can significantly impact selectivity in chiral separations.[4] Lowering the temperature often improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analytes and the CSP. However, this may also lead to broader peaks and longer analysis times. It is crucial to optimize the temperature to find a balance between resolution and efficiency. In some cases, increasing the temperature can even reverse the elution order of enantiomers.[4]

Q4: Can I use the same chiral column for both analytical and preparative separations?

A4: Yes, it is possible to scale up a chiral separation from an analytical to a preparative scale. Covalently bonded chiral stationary phases are particularly suitable for preparative work as they are more durable and less prone to leaching of the chiral selector compared to coated phases.[6]

Q5: What detection methods are suitable for the analysis of alpha-cedrene isomers?

A5: For GC, Mass Spectrometry (MS) is a highly sensitive and selective detection method.[7][8][9] Flame Ionization Detection (FID) is also a common and robust option. For HPLC, UV detection is often used if the isomers have a suitable chromophore. If not, or for higher sensitivity, MS detection can be employed.

Troubleshooting Guide

Problem: Poor or No Resolution of Enantiomers

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is critical. Screen different types of CSPs (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC) to find one that interacts differently with the alpha-cedrene enantiomers.[4][10]
Suboptimal Mobile Phase Composition (HPLC) The composition of the mobile phase greatly influences selectivity.[4][11] For normal-phase HPLC, adjust the ratio of the hydrocarbon and alcohol modifier. For reversed-phase, vary the organic solvent content and consider adding additives.[4][5]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.[4] Experiment with different column temperatures. Lower temperatures often increase resolution but may increase run time.
Inappropriate Flow Rate Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[12]

Problem: Peak Tailing

Potential Cause Suggested Solution
Column Overload Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample.
Active Sites on the Column Residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing. Use a column with good end-capping or add a mobile phase additive (e.g., a small amount of a basic or acidic modifier) to block these sites.
Column Contamination Contaminants from previous injections can interfere with the separation. Flush the column with a strong solvent.

Problem: Co-elution with Matrix Components

Potential Cause Suggested Solution
Insufficient Sample Preparation The sample matrix can interfere with the analysis. Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Lack of Selectivity The chromatographic conditions may not be selective enough to separate the analytes from the matrix. Adjust the mobile phase composition, temperature, or try a different CSP. In some cases, switching between normal-phase and reversed-phase HPLC can provide the necessary selectivity.

Experimental Protocols

Detailed Methodology: Chiral GC-MS for Alpha-Cedrene Isomers

This protocol provides a starting point for developing a chiral GC-MS method for the separation of alpha-cedrene isomers. Optimization will likely be required.

1. Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer

  • Chiral Capillary Column (e.g., a derivatized cyclodextrin-based column such as Rt-βDEXsm)[2]

2. GC Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Flow Rate: 1-2 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Transfer Line Temperature: 280 °C

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan (e.g., m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity (target ions for alpha-cedrene: m/z 204, 119).[7]

4. Sample Preparation:

  • Dissolve the alpha-cedrene standard or sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_screening Method Development cluster_optimization Optimization cluster_analysis Analysis Sample Sample Preparation Screen_CSP Screen Chiral Stationary Phases Sample->Screen_CSP Standard Standard Preparation Standard->Screen_CSP Screen_MP Screen Mobile Phases (HPLC) Screen_CSP->Screen_MP Initial Hit Screen_Temp Screen Temperatures Screen_MP->Screen_Temp Optimize_Params Optimize Flow Rate, Gradient, etc. Screen_Temp->Optimize_Params Promising Separation Validation Method Validation Optimize_Params->Validation Analysis Sample Analysis Validation->Analysis Validated Method Data Data Processing Analysis->Data

Caption: Workflow for Chiral Method Development.

Troubleshooting_Workflow Start Poor Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimal? Check_CSP->Check_Mobile_Phase No Screen_New_CSP Screen different CSPs Check_CSP->Screen_New_CSP Yes Check_Temp Is the temperature optimal? Check_Mobile_Phase->Check_Temp No Adjust_MP Adjust mobile phase composition/ gradient Check_Mobile_Phase->Adjust_MP Yes Check_Flow Is the flow rate optimal? Check_Temp->Check_Flow No Adjust_Temp Vary column temperature Check_Temp->Adjust_Temp Yes Adjust_Flow Decrease flow rate Check_Flow->Adjust_Flow Yes Success Resolution Improved Check_Flow->Success No Screen_New_CSP->Success Adjust_MP->Success Adjust_Temp->Success Adjust_Flow->Success

References

Refinement of protocols for assessing the purity of (+)-alpha-cedrene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purity Assessment of (+)-alpha-Cedrene

This technical support center provides researchers, scientists, and drug development professionals with refined protocols and troubleshooting guidance for assessing the purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for assessing the purity of this compound?

The primary and most widely used method is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] GC is highly effective for separating volatile compounds like sesquiterpenes. For determining absolute purity without a specific this compound reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful alternative.[2][3][4]

Q2: What are the most common impurities found in an alpha-cedrene sample?

Impurities in this compound depend on its source (natural extraction or chemical synthesis).

  • From Natural Sources (e.g., Cedarwood Oil): The most common impurities are structural isomers and other sesquiterpenes present in the essential oil. These include β-cedrene, thujopsene, cedrol, and cuparene.[5][6][7][8]

  • From Chemical Synthesis: Impurities can include starting materials, reagents, and isomeric byproducts formed during the reaction, such as β-cedrene and epi-alpha-cedrene.[3][9]

Q3: Why is it challenging to separate α-cedrene from β-cedrene?

Alpha-cedrene and beta-cedrene are structural isomers with the same molecular formula (C₁₅H₂₄) and very similar boiling points and polarities. This makes their separation by standard GC methods difficult, often resulting in co-eluting or poorly resolved peaks. Achieving separation requires a highly optimized GC method, with the choice of the stationary phase being the most critical factor.

Q4: How can I distinguish between the enantiomers, this compound and (-)-alpha-cedrene?

Standard GC columns cannot separate enantiomers. To resolve this compound from (-)-alpha-cedrene, you must use a specialized chiral GC column. These columns contain a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, allowing for their separation.[2][10][11][12] Beta-cyclodextrin (B164692) (β-DEX) based columns are a common first choice for this type of chiral separation.[11][12]

Q5: Can I use methods other than GC for purity analysis?

Yes. While GC is the most common technique, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent method for both structural confirmation and quantitative purity assessment.[13][14] Quantitative NMR (qNMR) can determine the absolute purity of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known purity.[4][15][16] This is particularly useful when a high-purity standard of the analyte itself is unavailable.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC analysis of this compound.

Issue 1: Poor Resolution Between alpha-Cedrene and beta-Cedrene Peaks
  • Question: My GC chromatogram shows overlapping or poorly separated peaks for α- and β-cedrene. How can I improve the resolution?

  • Answer: Follow this systematic approach to improve the separation of these critical isomers.

G start Poor Resolution (α/β-Cedrene Co-elution) step1 Step 1: Optimize Temperature Program Reduce ramp rate (e.g., from 3°C/min to 2°C/min). Lower initial oven temperature. start->step1 step2 Step 2: Adjust Carrier Gas Flow Rate Optimize linear velocity (try reducing flow by 10-20% from optimum). step1->step2 If resolution is still poor step3 Step 3: Evaluate GC Column Is it a mid-polarity column (e.g., DB-5)? step2->step3 If resolution is still poor step4 Switch to a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). step3->step4 No step5 Check Column Condition - Perform a column bake-out. - Trim 10-15 cm from the inlet. step3->step5 Yes end Resolution Improved step4->end step5->end no no

Caption: Troubleshooting decision tree for improving α- and β-cedrene resolution.

Issue 2: Peak Tailing
  • Question: The peak for this compound is asymmetrical and shows significant tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is often caused by active sites in the GC system that interact undesirably with the analyte.

Potential Cause Solution
Contaminated/Active Inlet Liner The glass liner in the injector can accumulate non-volatile residues or have exposed silanol (B1196071) groups. Clean or, ideally, replace the liner with a new, deactivated one.
Column Contamination Non-volatile material may have accumulated at the head of the column. Trim 10-15 cm from the inlet end of the column. If tailing persists, perform a column bake-out according to the manufacturer's instructions.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can cause dead volume, leading to peak tailing. Reinstall the column, ensuring the correct insertion depth.
Analyte Overload Injecting a sample that is too concentrated can saturate the column. Dilute your sample and reinject.
Issue 3: Inconsistent Retention Times
  • Question: The retention time for my alpha-cedrene peak is shifting between injections. Why is this happening?

  • Answer: Retention time instability can point to several issues with the GC system's stability.

Potential Cause Solution
Leaks in the System A leak in the carrier gas line, septum, or fittings will cause pressure/flow fluctuations. Use an electronic leak detector to check for leaks at all connection points, especially after changing the septum or column.
Unstable Oven Temperature Ensure the GC oven is properly calibrated and that the temperature program is consistent for each run. Allow sufficient time for the oven to equilibrate at the initial temperature before injecting.
Inconsistent Carrier Gas Flow Verify that the gas supply pressure is stable and that the electronic pressure control (EPC) is functioning correctly. Measure the flow rate at the detector outlet to confirm it matches the method setpoint.
Changes in Sample Matrix Significant differences in the sample solvent or matrix composition between runs can cause slight shifts in retention times. Ensure consistent sample preparation.

Experimental Protocols

Protocol 1: GC-FID Purity Analysis for Isomeric Impurities

This method is designed to separate this compound from its common structural isomers, primarily β-cedrene.

G cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep1 Prepare Sample: Dissolve ~10 mg of cedrene (B97730) in 10 mL of hexane or ethyl acetate. prep2 Add Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane). prep1->prep2 prep3 Transfer to GC vial. prep2->prep3 gc1 Inject 1 µL into GC-FID system. prep3->gc1 gc2 Run optimized temperature program to separate isomers. gc1->gc2 data1 Identify peaks by retention time against a reference standard. gc2->data1 data2 Integrate peak areas. data1->data2 data3 Calculate purity by area percent: % Purity = (Area_α-cedrene / Area_total) * 100 data2->data3

Caption: General experimental workflow for GC-FID purity analysis of α-cedrene.

Instrumentation and Conditions:

Parameter Setting
System Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Mid-polarity (5%-Phenyl)-methylpolysiloxane (e.g., DB-5, HP-5ms) Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas Helium or Hydrogen, Constant flow at 1.0 - 1.2 mL/min[1][17]
Injector Temperature: 250°C Mode: Split Split Ratio: 15:1 to 50:1 (adjust based on sample concentration)[1] Injection Volume: 1.0 µL
Oven Program Initial Temperature: 60-70°C, hold for 2 min Ramp 1: 2-3°C/min to 165°C Ramp 2: 20-30°C/min to 250°C, hold for 2-5 min[1]
Detector (FID) Temperature: 300°C[1] Hydrogen Flow: ~30-40 mL/min Air Flow: ~300-500 mL/min Makeup Gas (He or N₂): ~25-30 mL/min

Method Validation Parameters (Typical Values): [1][18][19]

Parameter Typical Acceptance Criteria
Linearity (r²) > 0.99
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (RSD%) < 10%
Protocol 2: Chiral GC for Enantiomeric Purity of this compound

This protocol is essential for confirming the enantiomeric excess (e.e.) of the desired (+)-enantiomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the alpha-cedrene sample in hexane.

  • Instrumentation: Use a GC system (FID or MS detector) equipped with a chiral capillary column. A common choice is a derivatized beta-cyclodextrin (e.g., permethylated β-DEX) stationary phase.[11][12]

  • Analysis: Inject the sample. The separation of enantiomers on a chiral column is highly temperature-dependent.

    • Optimization is Key: Lower oven temperatures generally increase the separation factor (α) between enantiomers, leading to better resolution, but also longer run times.[11] It is recommended to start with a low isothermal temperature (e.g., 80-100°C) or a very slow temperature ramp (e.g., 1-2°C/min) to maximize resolution.[2]

  • Data Analysis:

    • Identify the peaks corresponding to the (+) and (-) enantiomers (this requires a reference standard for at least one of the pure enantiomers or a racemic mixture).

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Recommended Chiral GC Parameters:

Parameter Setting
System Gas Chromatograph (GC-FID or GC-MS)
Column Chiral Stationary Phase, e.g., Derivatized β-Cyclodextrin Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature: 250°C Mode: Split (e.g., 50:1)
Oven Program Starting Point: Isothermal at 90°C or a slow ramp: Initial Temp: 60°C, hold 1 min Ramp: 2°C/min to 180°C
Detector FID or MS (Scan mode to confirm identity)
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

This protocol provides a method to determine the absolute purity (as a mass fraction) of this compound by using a certified internal standard.

Methodology:

  • Select Internal Standard (IS): Choose a high-purity (>99.5%), stable, non-volatile certified reference material. The IS must have at least one ¹H NMR signal in a region that does not overlap with any signals from alpha-cedrene or the solvent.[4][20] Suitable standards include maleic acid or 1,4-dinitrobenzene.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg) into the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 600 µL of Chloroform-d, CDCl₃) that completely dissolves both compounds.[15][16]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. This requires specific acquisition parameters to ensure signal intensity is directly proportional to the number of protons.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Select a well-resolved, clear signal for this compound (e.g., the olefinic proton signal) and a clear signal for the internal standard.

    • Carefully integrate both selected signals.

    • Calculate the purity using the following formula:

    Purity (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * P_std

    Where:

    • I_x, I_std: Integral values for the analyte and standard.

    • N_x, N_std: Number of protons for the integrated signals of the analyte and standard.

    • M_x, M_std: Molar masses of the analyte (204.35 g/mol ) and standard.

    • m_x, m_std: Masses of the analyte and standard.

    • P_std: Certified purity of the internal standard.

Key qNMR Acquisition Parameters: [15]

Parameter Recommendation for Quantitative Analysis
Pulse Program Standard single pulse ('zg' on Bruker, 's2pul' on Varian/Agilent)
Relaxation Delay (d1) Set to at least 5 times the longest T₁ of any proton being quantified (a conservative value of 30-60 seconds is often used).
Number of Scans (NS) Sufficient for a high signal-to-noise ratio (S/N > 250:1 is ideal). Typically 16 or more.
Dummy Scans (DS) 4 or more to ensure steady state before acquisition.
Pulse Angle 90° flip angle.

References

Mitigating non-specific binding of (+)-alpha-cedrene in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (+)-alpha-Cedrene Bioassays

Welcome, researchers and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with this compound, a hydrophobic and volatile sesquiterpene. The primary focus is on mitigating non-specific binding (NSB) to ensure accurate and reproducible bioassay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in bioassays?

A1: this compound is a naturally occurring sesquiterpene hydrocarbon found in cedarwood oil.[1][2] Its key physicochemical properties, detailed in Table 1, contribute to experimental challenges. Its high hydrophobicity (estimated XLogP3-AA of 4.6) and insolubility in water cause it to readily adsorb to plastic surfaces, a phenomenon known as non-specific binding.[1][3][4] This leads to a reduction in the effective concentration of the compound in the assay medium and can cause high background signals, ultimately compromising data quality.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₅H₂₄ [1][5]
Molecular Weight 204.35 g/mol [1][5]
Appearance Colorless to pale yellow liquid [1]
Boiling Point 261-265°C [1][3][5]
Solubility Insoluble in water; soluble in ethanol (B145695) and organic solvents [1][2][3]
XLogP3-AA (LogP) 4.6 (Estimated) [3]

| Vapor Pressure | High (Implied by volatility and use in fragrance) |[3] |

Q2: What is non-specific binding (NSB) and how does it affect my results?

A2: Non-specific binding is the adsorption of a test compound to surfaces other than its intended biological target, such as microplate wells, pipette tips, and lab vessels.[4] For hydrophobic compounds like this compound, this is primarily driven by hydrophobic interactions with the plastic polymers (e.g., polystyrene) of standard assay plates.[4][6] NSB can lead to several problems:

  • High Background Noise: Unbound compound or detection reagents sticking to the plate can create a high signal in control wells, reducing the assay's signal-to-noise ratio.[7][8]

  • Reduced Potency: The actual concentration of the compound available to interact with the biological target is lowered, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Poor Reproducibility: The extent of NSB can vary between wells, plates, and experiments, leading to inconsistent results.

Q3: What are the primary strategies to mitigate non-specific binding?

A3: The main strategies involve modifying the surfaces and buffers in your assay to reduce hydrophobic interactions. Key approaches include:

  • Using Blocking Agents: Pre-coating the microplate wells with an inert protein like Bovine Serum Albumin (BSA) or casein to occupy non-specific binding sites.[8][9][10]

  • Adding Detergents: Including non-ionic surfactants like Tween-20 or Triton X-100 in assay and wash buffers to disrupt hydrophobic interactions.[9][11]

  • Choosing Appropriate Labware: Selecting microplates made from materials less prone to hydrophobic binding, such as polypropylene (B1209903) or specially treated low-binding plates.[12][13][14]

Troubleshooting Guide

This guide addresses common issues encountered when performing bioassays with this compound.

Issue 1: High background signal in "no-target" or vehicle control wells.

  • Potential Cause: Non-specific binding of the detection antibody, the enzyme conjugate, or this compound itself to the microplate surface.[15]

  • Solutions:

    • Optimize Blocking: Your blocking buffer may be insufficient. Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the incubation time.[7] Ensure the blocking agent is compatible with your detection system; for example, avoid milk-based blockers like casein if you are detecting phosphoproteins or using a biotin-based system.[10][16]

    • Improve Washing: Insufficient washing can leave unbound reagents behind.[8] Increase the number of wash cycles (e.g., from 3 to 5), increase the volume of wash buffer, and consider adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer to help remove non-specifically bound molecules.[8][17]

    • Titrate Antibodies: High antibody concentrations can lead to increased non-specific binding.[18] Perform a titration experiment to find the optimal (lowest possible) concentration of your primary and secondary antibodies that still provides a robust specific signal.

Issue 2: My dose-response curve is shifted to the right (lower potency) or has a very shallow slope.

  • Potential Cause: The effective concentration of this compound is being depleted from the solution due to adsorption onto the assay plate and other plastic surfaces.

  • Solutions:

    • Add a Detergent to the Assay Buffer: Introduce a low concentration (typically 0.01% to 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 directly into your assay buffer.[9][14] This helps keep the hydrophobic compound in solution and reduces its interaction with the plate surface. See Table 2 for a comparison.

    • Switch to Low-Binding Plates: Standard polystyrene plates are hydrophobic and prone to NSB.[19] Switch to polypropylene plates or commercially available low-binding surface plates, which have a hydrophilic coating to minimize protein and small molecule adsorption.[12][13][20]

    • Include a Carrier Protein: Adding BSA (typically 0.1% to 1%) to your assay buffer can act as a "carrier," binding to the hydrophobic compound and keeping it in solution while also blocking non-specific sites on the plate.[9]

Table 2: Comparison of Common Non-Ionic Detergents for NSB Reduction

Detergent Typical Concentration Key Characteristics
Tween-20 0.01% - 0.1% A mild detergent commonly used in wash buffers and assay buffers to reduce NSB by disrupting weak hydrophobic interactions.[8][21]

| Triton X-100 | 0.01% - 0.1% | A slightly stronger detergent than Tween-20, also effective at preventing NSB.[11][21] Can interfere with absorbance readings at 280 nm due to its phenyl ring.[21] |

Experimental Protocols

Protocol 1: Optimizing Blocking Agent Concentration

This protocol helps determine the ideal concentration of a blocking agent (e.g., BSA) to minimize background while preserving the specific signal.

  • Plate Preparation: Coat a 96-well polystyrene plate with your capture molecule (e.g., antibody or protein target) according to your standard protocol.

  • Blocking: Prepare a dilution series of your blocking agent (e.g., 0.5%, 1%, 2%, 3%, 5% BSA in PBS).

  • Application: Add 200 µL of each blocking buffer concentration to a set of wells (in triplicate). Include a "no block" control with PBS only.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3 times with your standard wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Procedure:

    • Background Wells: To one set of blocked wells, proceed directly to the detection steps without adding the primary analyte or antibody. This will measure the background signal for each blocking condition.[7]

    • Signal Wells: To another set of wells, proceed with your full assay protocol, including a known concentration of your target analyte and detection reagents.

  • Analysis: Measure the signal (e.g., absorbance, fluorescence). Calculate the signal-to-noise ratio for each condition. The optimal blocking concentration is the one that provides the lowest background without significantly reducing the specific signal.

Visualizations

NSB_Troubleshooting_Workflow start High Background or Low Potency Observed? check_plate 1. Check Plate Type start->check_plate is_ps Using Standard Polystyrene? check_plate->is_ps switch_plate Switch to Low-Binding or Polypropylene Plates is_ps->switch_plate Yes check_blocking 2. Evaluate Blocking is_ps->check_blocking No switch_plate->check_blocking blocking_issue Blocking Inadequate? check_blocking->blocking_issue optimize_blocking Increase Blocker Conc./Time or Switch Agent (e.g., BSA) blocking_issue->optimize_blocking Yes check_detergent 3. Assess Buffers blocking_issue->check_detergent No optimize_blocking->check_detergent detergent_issue Assay/Wash Buffers Lack Detergent? check_detergent->detergent_issue add_detergent Add 0.01-0.05% Tween-20 or Triton X-100 detergent_issue->add_detergent Yes end_node Re-evaluate Assay Performance detergent_issue->end_node No add_detergent->end_node

Caption: A workflow for troubleshooting non-specific binding.

NSB_Mechanism cluster_0 Without Blocking Agent cluster_1 With Blocking Agent plate_surface_A Hydrophobic Plate Surface cedrene_A (+)-α-cedrene (Hydrophobic) cedrene_A->plate_surface_A Non-Specific Binding (High Background) plate_surface_B Hydrophobic Plate Surface blocker BSA Molecules blocker->plate_surface_B Blocks Sites cedrene_B (+)-α-cedrene cedrene_B->plate_surface_B Binding Prevented

Caption: How blocking agents prevent non-specific binding.

References

Technical Support Center: Enhancing the Bioavailability of (+)-α-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during animal studies aimed at enhancing the bioavailability of (+)-α-Cedrene.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of (+)-α-Cedrene in animal models, and why is enhancement a consideration?

While studies in Sprague-Dawley rats have shown that (+)-α-Cedrene can have a relatively high oral bioavailability, ranging from 48.7% to 84.8%, these values can be subject to variability.[1][2] Factors such as the vehicle used for administration, the physiological state of the animal, and inter-animal differences can influence absorption. Therefore, the goal of "enhancing" bioavailability is often aimed at maximizing absorption, ensuring consistency across studies, and potentially reducing the required dose to achieve therapeutic effects. For lipophilic compounds like α-cedrene, poor aqueous solubility is a primary barrier to consistent and complete absorption in the gastrointestinal tract.[3][4]

Q2: What are the most promising formulation strategies to improve the oral bioavailability of a lipophilic compound like (+)-α-Cedrene?

For lipophilic drugs, lipid-based formulations are a highly effective approach to improve oral bioavailability.[5] These formulations can enhance drug solubilization in the gastrointestinal tract and promote lymphatic transport, which can bypass first-pass metabolism in the liver.[5] Specific strategies include:

  • Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the 20-200 nm range.[6] The small droplet size provides a large surface area for drug absorption.[6] Nanoemulsions can be formulated for oral administration and can improve the solubility and stability of hydrophobic drugs.[6][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[5] This in-situ emulsification facilitates drug dissolution and absorption.

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids.[5] They offer advantages such as controlled release and the ability to protect the encapsulated drug from degradation.

Q3: How can I accurately quantify the concentration of (+)-α-Cedrene in plasma samples?

A validated gas chromatography-tandem mass spectrometry (GC-MS/MS) method is a sensitive and selective approach for quantifying α-cedrene in plasma.[8][9] This method involves protein precipitation and liquid-liquid extraction of α-cedrene from the plasma matrix, followed by analysis using GC-MS/MS in selective reaction monitoring (SRM) mode.[8][9] A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of (+)-α-Cedrene After Oral Administration
  • Potential Cause: Inconsistent dosing technique.

    • Troubleshooting Tip: Ensure that the oral gavage procedure is performed consistently by well-trained personnel. Verify the correct placement of the gavage needle to avoid accidental administration into the trachea. Use a flexible gavage needle with a soft tip to minimize stress and injury to the animal.[10]

  • Potential Cause: The formulation is not stable or homogenous.

    • Troubleshooting Tip: If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the compound. For lipid-based formulations, visually inspect for any phase separation before dosing.

  • Potential Cause: Food effects.

    • Troubleshooting Tip: Standardize the fasting period for animals before dosing. The presence of food in the stomach can significantly alter the absorption of lipophilic compounds.

Issue 2: Low Measured Bioavailability Despite Using an Enhanced Formulation
  • Potential Cause: Issues with intravenous (IV) administration for bioavailability calculation.

    • Troubleshooting Tip: Inaccurate IV administration can lead to an underestimation of the area under the curve (AUC) for the IV group, resulting in an artificially low calculated bioavailability. Ensure the tail vein injection is performed correctly, and visually confirm that the entire dose was administered into the vein.[11]

  • Potential Cause: Inefficient extraction of α-cedrene from plasma samples.

    • Troubleshooting Tip: Optimize the liquid-liquid extraction protocol. Ensure the pH of the plasma sample and the choice of organic solvent are appropriate for α-cedrene.[8][9]

  • Potential Cause: Degradation of the analyte during sample storage or processing.

    • Troubleshooting Tip: Store plasma samples at -80°C until analysis.[8][9] Minimize freeze-thaw cycles.[8][9]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of (+)-α-Cedrene in male Sprague-Dawley rats after intravenous and oral administration.

ParameterIntravenous (10 mg/kg)Oral (25 mg/kg)
Cmax (ng/mL) -1039.3 ± 214.5
Tmax (h) -4.4 ± 1.5
AUC₀₋ₜ (ng·h/mL) 1289.8 ± 204.32489.1 ± 487.6
t₁/₂ (h) 4.0 ± 0.7-
Bioavailability (%) -48.7 ± 9.5

Data adapted from Kim et al. (2015).[1]

Experimental Protocols

Protocol 1: Oral Gavage in Mice

This protocol describes the standard procedure for oral administration of a liquid formulation to a mouse.

Materials:

  • Appropriate size gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse) with a rounded tip.[12]

  • Syringe (1 mL).

  • The prepared formulation of (+)-α-cedrene.

Procedure:

  • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).[13]

  • Fill the syringe with the calculated volume of the formulation and attach the gavage needle.

  • Restrain the mouse by gently scruffing the neck and back to immobilize the head. The body should be held in a vertical position.[2]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]

  • The mouse will typically swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Gently advance the needle to the pre-measured depth (from the corner of the mouth to the last rib).[13]

  • If resistance is met, do not force the needle. Withdraw and re-attempt.

  • Once the needle is in the stomach, slowly depress the syringe plunger over 2-3 seconds to administer the substance.[13]

  • Gently withdraw the needle along the same path.

  • Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[13]

Protocol 2: Intravenous (IV) Injection via the Lateral Tail Vein in Mice

This protocol is for administering a solution intravenously to determine absolute bioavailability.

Materials:

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • Sterile 27-30 gauge needle and 1 mL syringe.[14]

  • Sterile formulation of (+)-α-cedrene for IV administration.

  • 70% ethanol (B145695) or isopropanol.

Procedure:

  • Warm the mouse for 5-10 minutes under a heat lamp to dilate the tail veins.[14]

  • Place the mouse in a restrainer.

  • Wipe the tail with an alcohol swab to clean the injection site and improve visualization of the veins.

  • Immobilize the tail and insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[11]

  • A small "flash" of blood in the needle hub may indicate correct placement.

  • Slowly inject the solution. There should be no resistance. If a blister forms, the needle is not in the vein.[14]

  • After injection, withdraw the needle and apply gentle pressure to the site with gauze to stop any bleeding.[11]

  • Return the mouse to its cage and monitor.

Protocol 3: Blood Collection via the Retro-orbital Sinus in Mice

This procedure is for collecting serial blood samples for pharmacokinetic analysis. This procedure requires proper training and anesthesia.

Materials:

  • Anesthetic (e.g., isoflurane).

  • Heparinized capillary tubes.

  • Microcentrifuge tubes for blood collection.

  • Gauze.

  • Topical ophthalmic anesthetic.

Procedure:

  • Anesthetize the mouse according to an approved protocol.[15]

  • Apply a drop of topical ophthalmic anesthetic to the eye.[16]

  • Position the mouse in lateral recumbency.[15]

  • Gently scruff the mouse to cause the eyeball to slightly protrude.

  • Insert a heparinized capillary tube into the medial canthus of the eye at a 30-45° angle.[16]

  • Gently rotate the tube as you advance it through the conjunctiva into the retro-orbital sinus.[15]

  • Blood will flow into the capillary tube. Collect the desired volume.[16]

  • Withdraw the tube and apply gentle pressure with gauze over the closed eyelid to ensure hemostasis.[15]

  • Monitor the mouse during recovery from anesthesia.

Protocol 4: Quantification of (+)-α-Cedrene in Rat Plasma by GC-MS/MS

This protocol is adapted from a validated method.[8][9]

Sample Preparation:

  • To 50 µL of rat plasma in a microcentrifuge tube, add an internal standard (e.g., 1,4-dichlorobenzene).

  • Add 200 µL of ethyl acetate (B1210297) to precipitate proteins and extract the analyte.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for injection into the GC-MS/MS system.

GC-MS/MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 150°C at 20°C/min, then ramp to 280°C at 30°C/min, hold for 3 min.

  • Mass Spectrometer: Agilent 7000B Triple Quadrupole MS or similar.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selective Reaction Monitoring (SRM).

  • Transitions:

    • α-Cedrene: m/z 204.3 → 119.0[8]

    • Internal Standard (1,4-dichlorobenzene): m/z 146.0 → 111.0[8]

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis formulation Prepare (+)-α-Cedrene Formulation (e.g., Nanoemulsion) oral_dose Oral Administration (Gavage) formulation->oral_dose iv_dose Intravenous Administration formulation->iv_dose blood_collection Serial Blood Sampling (Retro-orbital) oral_dose->blood_collection iv_dose->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep extraction Extraction of α-Cedrene plasma_sep->extraction gcms GC-MS/MS Analysis extraction->gcms pk_analysis Pharmacokinetic Analysis (AUC, Cmax) gcms->pk_analysis bioavailability Calculate Oral Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for determining the oral bioavailability of (+)-α-Cedrene.

signaling_pathway alpha_cedrene (+)-α-Cedrene mor23 MOR23 (Olfactory Receptor) alpha_cedrene->mor23 binds to g_protein G-protein mor23->g_protein activates adcy3 Adenylyl Cyclase 3 (AC3) g_protein->adcy3 activates camp cAMP adcy3->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates gene_expression Target Gene Expression creb->gene_expression regulates

Caption: Signaling pathway of (+)-α-Cedrene via the MOR23 olfactory receptor.

References

Troubleshooting poor reproducibility in (+)-alpha-cedrene experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-α-cedrene experiments. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the synthesis, purification, and characterization of (+)-α-cedrene, with a focus on improving experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in (+)-α-cedrene synthesis?

A1: Low yields in (+)-α-cedrene synthesis can often be attributed to several factors. Key areas to investigate include the quality of your starting materials, reaction conditions, and work-up and purification procedures.[1] Specifically, for terpene cyclizations, which are common in α-cedrene synthesis, factors like suboptimal temperature, inappropriate solvent, catalyst deactivation, and incorrect reaction time can significantly impact the yield.[1][2][3]

Q2: My reaction is producing a mixture of isomers (e.g., β-cedrene) and other side products. How can I improve the selectivity for (+)-α-cedrene?

A2: The formation of isomers and side products is a common challenge in terpene synthesis.[4] Selectivity is highly dependent on the reaction conditions. For instance, in enzyme-catalyzed reactions, temperature can influence product fidelity; lower temperatures often lead to higher selectivity.[5] In acid-catalyzed cyclizations, the choice of acid, its concentration, and the reaction temperature can alter the product distribution.[2] Careful control over these parameters is crucial for maximizing the yield of the desired α-isomer.

Q3: I am having trouble reproducing a literature procedure for (+)-α-cedrene synthesis. What should I check?

A3: Reproducibility issues are common in complex organic syntheses.[6] When struggling to reproduce a literature procedure, consider the following:

  • Reagent and Solvent Quality: Ensure the purity and dryness of all reagents and solvents. The presence of water or other impurities can significantly affect the reaction outcome.[1]

  • Inert Atmosphere: Many reactions in organic synthesis are sensitive to air and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Precise temperature control is critical. Small deviations from the reported temperature can lead to different results.[2][3]

  • Catalyst Activity: If a catalyst is used, ensure it is fresh and active. Catalyst deactivation can halt a reaction prematurely.[7][8]

  • Tacit Knowledge: Some experimental details may not be explicitly stated in the literature. It may be beneficial to contact the authors for further clarification if possible.

Q4: What are the best methods for purifying crude (+)-α-cedrene?

A4: The purification of (+)-α-cedrene typically involves chromatographic techniques. Flash column chromatography is a common method for separating α-cedrene from other sesquiterpenes and reaction byproducts.[1] For industrial-scale purification from natural sources like cedarwood oil, fractional distillation under vacuum is often employed.[9] The choice of purification method will depend on the scale of your reaction and the nature of the impurities.

Q5: How can I confirm the identity and purity of my synthesized (+)-α-cedrene?

A5: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used to identify and quantify α-cedrene and its isomers.[5][10] By comparing the retention time and mass spectrum of your sample to an analytical standard, you can confirm its identity.[11] The purity can be determined by the relative peak area in the gas chromatogram.[12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation.

Troubleshooting Guides

Problem 1: Low or No Product Yield

If you are experiencing low or no yield of (+)-α-cedrene, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low/No Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Water Content) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Conc., Time) reagent_quality->reaction_conditions Reagents OK workup_purification Evaluate Work-up & Purification reaction_conditions->workup_purification Reaction Optimized analysis Analyze Crude & Purified Product (GC-MS, NMR) workup_purification->analysis Purification OK success Improved Yield analysis->success SideProductTroubleshooting start Unexpected Side Products identify_side_products Identify Side Products (GC-MS, NMR) start->identify_side_products investigate_side_reactions Investigate Potential Side Reactions identify_side_products->investigate_side_reactions adjust_conditions Adjust Reaction Conditions investigate_side_reactions->adjust_conditions success Side Products Minimized adjust_conditions->success ExperimentalWorkflow prep Preparation (Dry Glassware, Anhydrous Solvents) setup Reaction Setup (Inert Atmosphere, Cooling) prep->setup reaction Reaction (Slow Addition of Catalyst, Monitoring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (GC-MS, NMR) purification->analysis

References

Technical Support Center: Optimization of Culture Conditions for Microbial Production of (+)-alpha-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial production of (+)-alpha-cedrene.

Troubleshooting Guide

This guide addresses common issues encountered during the microbial production of this compound.

Issue Potential Causes Solutions
1. Low or No this compound Production a. Inefficient Precursor Supply: Insufficient intracellular levels of farnesyl pyrophosphate (FPP), the direct precursor for sesquiterpene synthesis.- Upregulate the Mevalonate (B85504) (MVA) Pathway: Overexpress key enzymes of the MVA pathway, particularly HMG-CoA reductase (HMGR), to increase the metabolic flux towards FPP. - Downregulate Competing Pathways: In Saccharomyces cerevisiae, downregulate or delete the squalene (B77637) synthase gene (ERG9) to prevent the diversion of FPP to ergosterol (B1671047) biosynthesis.
b. Poor Cedrene Synthase Expression or Activity: The heterologously expressed this compound synthase may have low expression levels, be insoluble, or exhibit poor catalytic activity.- Codon Optimization: Optimize the codon usage of the synthase gene for the specific microbial host (E. coli or S. cerevisiae) to improve translation efficiency. - Promoter Selection: Use strong, inducible promoters to control the expression of the synthase. - Solubility Enhancement: Co-express molecular chaperones or fuse solubility-enhancing tags to the synthase. - Enzyme Screening: Test different this compound synthase variants from various organisms to find one with higher activity in your host.
c. Suboptimal Culture Conditions: The pH, temperature, or media composition may not be ideal for this compound production.- Optimize Fermentation Parameters: Systematically vary the pH, temperature, and aeration to find the optimal conditions for your specific strain. A pH range of 6.0-7.5 and a temperature range of 25-37°C are common starting points for E. coli and S. cerevisiae. - Media Optimization: Test different carbon and nitrogen sources. For example, glycerol (B35011) may be a better carbon source than glucose to reduce the formation of inhibitory byproducts.
2. Inconsistent Production Yields a. Plasmid Instability: Loss of the expression plasmid carrying the this compound synthase gene during cell division.- Antibiotic Selection: Ensure the appropriate antibiotic concentration is maintained throughout the cultivation to apply selective pressure. - Chromosomal Integration: For stable, long-term production, integrate the synthase gene into the host chromosome.
b. Variability in Inoculum: Inconsistent age, density, or metabolic state of the seed culture.- Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture, ensuring consistent growth phase and cell density at the time of inoculation.
3. Cell Growth Inhibition or Toxicity a. Metabolic Burden: High-level expression of heterologous proteins can stress the host cells, leading to reduced growth.- Optimize Induction Conditions: Use a lower concentration of the inducer (e.g., IPTG) or induce at a lower temperature to reduce the rate of protein synthesis. - Balance Pathway Expression: Use promoters of varying strengths to balance the expression of different enzymes in the biosynthetic pathway.
b. Product Toxicity: Accumulation of this compound in the culture medium can be toxic to the microbial host.- In Situ Product Removal: Add an organic overlay (e.g., dodecane) to the culture to sequester the this compound as it is produced, reducing its concentration in the aqueous phase.
4. Contamination a. Poor Aseptic Technique: Introduction of competing microorganisms into the culture.- Strict Aseptic Technique: Ensure all media, equipment, and reagents are properly sterilized. Work in a sterile environment (e.g., a laminar flow hood).

Frequently Asked Questions (FAQs)

Q1: What are the key metabolic pathways involved in this compound production?

A1: The primary pathway is the heterologous expression of a this compound synthase, which converts the native metabolite farnesyl pyrophosphate (FPP) into this compound. FPP is produced through the mevalonate (MVA) pathway in eukaryotes like Saccharomyces cerevisiae or the MEP/DOXP and MVA pathways in prokaryotes like Escherichia coli. Optimizing the flux through the MVA pathway is crucial for high yields.

Q2: Which microbial host is better for this compound production, E. coli or S. cerevisiae?

A2: Both hosts have been successfully used for producing other sesquiterpenes and are viable options. E. coli offers rapid growth and well-established genetic tools. S. cerevisiae is a GRAS (Generally Recognized As Safe) organism and, as a eukaryote, may provide a better environment for the proper folding and activity of plant-derived synthases. The choice often depends on the specific synthase and the desired scale of production.

Q3: How can I improve the supply of the precursor FPP?

A3: To enhance FPP supply, you can overexpress key enzymes in the MVA pathway, such as HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and others. Additionally, in yeast, you can downregulate or delete the ERG9 gene, which encodes squalene synthase, an enzyme that competes for FPP to produce ergosterol.[1]

Q4: What is a good starting point for optimizing the culture medium?

A4: For E. coli, Luria-Bertani (LB) or Terrific Broth (TB) are suitable for initial growth, followed by a switch to a defined minimal medium for production. For S. cerevisiae, YPD (Yeast Extract Peptone Dextrose) is a common rich medium, while a defined synthetic complete (SC) medium is used for controlled studies and production. The carbon source (e.g., glucose, glycerol) and nitrogen source (e.g., yeast extract, peptone, ammonium (B1175870) sulfate) concentrations should be optimized.

Q5: How do I quantify the amount of this compound produced?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for quantifying volatile compounds like this compound. An organic solvent overlay (e.g., dodecane) can be used to extract the product from the culture, which is then injected into the GC-MS for analysis.

Quantitative Data Summary

The following tables provide a summary of typical culture conditions and production titers for related sesquiterpenes, which can be used as a starting point for the optimization of this compound production.

Table 1: General Fermentation Parameters for Sesquiterpene Production

ParameterEscherichia coliSaccharomyces cerevisiae
Temperature 30-37°C for growth, 25-30°C for production28-30°C
pH 6.5-7.55.0-6.0
Inducer (for inducible promoters) 0.1 - 1.0 mM IPTGGalactose (for GAL promoters)
Aeration Vigorous shaking (200-250 rpm) or spargingVigorous shaking or sparging

Table 2: Example Media Compositions

ComponentE. coli (TB Medium, per Liter)S. cerevisiae (YPD Medium, per Liter)
Carbon Source 5 g Glycerol20 g Dextrose (Glucose)
Nitrogen Source 24 g Yeast Extract, 12 g Tryptone20 g Peptone, 10 g Yeast Extract
Phosphates 2.2 g KH2PO4, 9.4 g K2HPO4-
Trace Elements Often included in yeast extractOften included in yeast extract

Table 3: Reported Production Titers for Related Sesquiterpenes

SesquiterpeneMicrobial HostProduction TiterReference
α-FarneseneE. coli380.0 mg/L[2]
α-FarneseneS. cerevisiae10.4 g/L (in fed-batch)
α-PineneE. coli0.97 g/L (in fed-batch)[3]
AmorphadieneS. cerevisiae>80 mg/L[4]

Experimental Protocols

Protocol 1: General Seed Culture Preparation
  • Inoculation: From a glycerol stock of the recombinant strain, streak for single colonies on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin (B1664943) for E. coli, or SC-ura agar for yeast with a URA3-selectable plasmid). Incubate at 37°C (E. coli) or 30°C (S. cerevisiae) overnight.

  • Starter Culture: Pick a single colony and inoculate into 5 mL of selective liquid medium in a culture tube. Incubate overnight with shaking (200-250 rpm).

  • Pre-culture: Transfer the starter culture into a larger volume of selective medium (e.g., 50 mL in a 250 mL baffled flask) to an initial OD600 of 0.1. Grow until the culture reaches the mid-exponential phase (OD600 of 0.6-0.8 for E. coli, 1.0-2.0 for S. cerevisiae). This pre-culture is now ready to inoculate the main production culture.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol is adapted from strategies for other sesquiterpenes and should be optimized for your specific strain.

  • Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of defined minimal medium. Autoclave and allow to cool.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

  • Batch Phase:

    • Set the temperature to 30°C and the pH to 6.0 (for yeast) or 7.0 (for E. coli), controlled with the addition of base (e.g., NH4OH) or acid.

    • Maintain the dissolved oxygen (DO) level above 30% by adjusting the agitation speed and airflow.

    • Run in batch mode until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Initiate a feeding strategy with a concentrated feed medium (e.g., 500 g/L glucose or glycerol, along with nitrogen and other essential nutrients).

    • The feed rate can be controlled to maintain a low substrate concentration, preventing overflow metabolism. An exponential feeding strategy is often employed to maintain a constant specific growth rate.

    • At the start of the fed-batch phase, add a sterile organic overlay of dodecane (B42187) (10% v/v) to the bioreactor to capture the this compound.

    • Induce gene expression with an appropriate inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of 10-20).

  • Sampling and Analysis:

    • Periodically take samples from both the aqueous phase (to measure cell density) and the organic phase.

    • Quantify the this compound concentration in the dodecane layer using GC-MS.

  • Harvest: Continue the fed-batch fermentation for 96-120 hours or until productivity declines.

Protocol 3: Quantification of this compound by GC-MS
  • Sample Preparation:

    • Centrifuge a sample of the dodecane overlay to separate any suspended cells or aqueous phase.

    • Dilute the dodecane sample in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range of the calibration curve.

    • Add an internal standard (e.g., caryophyllene (B1175711) or another terpene not produced by the strain) to the diluted sample.

  • GC-MS Conditions (Example):

    • Column: A non-polar column such as a DB-5ms or HP-5ms.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For α-cedrene, the characteristic mass transition is m/z 204.3 → 119.0.

  • Calibration and Quantification:

    • Prepare a series of standards of purified this compound of known concentrations in the same solvent as the samples.

    • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

    • Quantify the this compound in the samples using the calibration curve.

Visualizations

Metabolic_Pathway cluster_MVA Mevalonate (MVA) Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA atoB/ERG10 HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS/ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP IPP Mevalonate->IPP MVA Kinase/Phospho MVA Kinase/MVA Decarboxylase DMAPP DMAPP IPP->DMAPP Idi GPP GPP DMAPP->GPP GPPS FPP FPP GPP->FPP FPPS/ERG20 alpha_cedrene This compound FPP->alpha_cedrene This compound synthase Squalene Squalene FPP->Squalene ERG9 Ergosterol Ergosterol Squalene->Ergosterol ...

Caption: Biosynthetic pathway for this compound production in a microbial host.

Experimental_Workflow Start Glycerol Stock Plating Streak on Selective Plate Start->Plating StarterCulture Inoculate Starter Culture (5 mL) Plating->StarterCulture PreCulture Grow Pre-culture (50 mL) StarterCulture->PreCulture Bioreactor Inoculate Bioreactor (1 L) PreCulture->Bioreactor BatchPhase Batch Fermentation Phase Bioreactor->BatchPhase FedBatchPhase Fed-Batch Fermentation Phase (with dodecane overlay) BatchPhase->FedBatchPhase Sampling Periodic Sampling FedBatchPhase->Sampling Harvest Harvest FedBatchPhase->Harvest Analysis GC-MS Analysis of Dodecane Layer Sampling->Analysis Troubleshooting_Logic Problem Low/No Product CheckGrowth Is cell growth normal? Problem->CheckGrowth PoorGrowth Poor Growth CheckGrowth->PoorGrowth No GoodGrowth Good Growth CheckGrowth->GoodGrowth Yes CheckToxicity Check for product toxicity or metabolic burden PoorGrowth->CheckToxicity CheckExpression Verify synthase expression (e.g., SDS-PAGE) GoodGrowth->CheckExpression NoExpression No/Low Expression CheckExpression->NoExpression No GoodExpression Good Expression CheckExpression->GoodExpression Yes OptimizeCodons Optimize codons, change promoter NoExpression->OptimizeCodons CheckPrecursor Is precursor (FPP) supply sufficient? GoodExpression->CheckPrecursor LowPrecursor Low FPP CheckPrecursor->LowPrecursor No OptimizeMVA Upregulate MVA pathway, downregulate competitors LowPrecursor->OptimizeMVA

References

Technical Support Center: Scaling Up (+)-alpha-Cedrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-alpha-cedrene. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up their production of this valuable sesquiterpene. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis process, with a focus on scalable and sustainable methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for large-scale production of this compound?

A1: While several total synthesis routes have been developed in academic settings, industrial-scale production of sesquiterpenes like this compound is increasingly shifting towards biotechnological methods.[1][2] The main strategies include:

  • Extraction from Natural Sources: Traditionally, alpha-cedrene is isolated from cedarwood oil through fractional distillation.[3] This method is dependent on the availability and quality of the natural resource.

  • Chemical Synthesis: Various multi-step total syntheses exist, often involving complex reactions like intramolecular cyclizations.[4][5] However, these routes can be costly and challenging to scale up due to reagent expenses, low overall yields, and complex purification processes.

  • Metabolic Engineering (Microbial Fermentation): This is a promising and sustainable approach where microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli are engineered to produce this compound from simple carbon sources.[2][6][7] This method offers the potential for high yields and scalability.

Q2: Why is microbial fermentation considered a more scalable approach than chemical synthesis for this compound?

A2: Microbial fermentation is often more scalable and economically viable for complex molecules like sesquiterpenes for several reasons:[2][8]

  • Sustainability: It utilizes renewable feedstocks (e.g., glucose) and avoids harsh chemical reagents and solvents.

  • Cost-Effectiveness: As the process is scaled up, the cost per unit of product can decrease significantly.

  • Stereoselectivity: Microorganisms can be engineered to produce the specific desired stereoisomer, this compound, avoiding the formation of unwanted byproducts.

  • Process Control: Fermentation parameters such as temperature, pH, and nutrient feed can be tightly controlled to optimize production.

Q3: What are the main challenges in scaling up the microbial production of this compound?

A3: The primary challenges in scaling up microbial synthesis of this compound include:

  • Low Titers: Achieving high concentrations of the product in the fermentation broth can be difficult.

  • Product Volatility and Toxicity: this compound is volatile and can be toxic to the host microorganisms at high concentrations, which can limit yield.[6]

  • Metabolic Burden: Overexpression of the synthesis pathway can put a strain on the host cells, affecting their growth and productivity.[9]

  • Precursor and Cofactor Limitation: The production of this compound requires a sufficient supply of the precursor molecule, farnesyl pyrophosphate (FPP), and cofactors like NADPH.[10]

  • Downstream Processing: Efficiently recovering the volatile and hydrophobic this compound from the fermentation broth can be challenging.[1]

Troubleshooting Guides

Low Yield of this compound in Microbial Fermentation
Symptom Possible Cause Suggested Solution
Low product titer despite good cell growth.Insufficient Precursor (FPP) Supply: The native metabolic pathway in the host organism may not produce enough FPP.- Overexpress key enzymes in the mevalonate (B85504) (MVA) pathway, such as tHMG1 and IDI1, to increase the metabolic flux towards FPP.[10]- Down-regulate or inhibit competing pathways that also use FPP, such as the ergosterol (B1671047) biosynthesis pathway in yeast (e.g., by repressing the ERG9 gene).[6]
Cell growth is inhibited, and product yield is low.Product Toxicity: High concentrations of this compound can be toxic to the host cells.- Implement an in situ product recovery method, such as a two-phase fermentation with an organic solvent overlay (e.g., dodecane), to continuously remove the product from the aqueous phase.[6]- Use a fed-batch fermentation strategy to maintain a sub-toxic concentration of the product in the culture.
Low expression of the this compound synthase enzyme.Codon Mismatch or Inefficient Promoter: The gene for the this compound synthase may not be efficiently transcribed or translated in the host organism.- Codon-optimize the this compound synthase gene for the specific microbial host (e.g., S. cerevisiae or E. coli).[7]- Use a strong, well-characterized promoter to drive the expression of the synthase gene.
Accumulation of intermediate metabolites (e.g., farnesol).Bottleneck at the Final Synthesis Step: The this compound synthase may be the rate-limiting step in the pathway.- Increase the expression level of the this compound synthase.- Consider protein engineering of the synthase to improve its catalytic efficiency.
Product Recovery and Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in separating this compound from the fermentation broth.Product Volatility and Hydrophobicity: The product is volatile and poorly soluble in the aqueous fermentation medium.- For two-phase fermentations, the product will be concentrated in the organic phase, which can then be separated and distilled for purification.[1]- For single-phase fermentations, consider downstream extraction with a suitable organic solvent followed by distillation.
Co-purification of other lipids or hydrophobic molecules.Non-specific Extraction: The solvent used for extraction may also solubilize other cellular components.- Optimize the choice of extraction solvent.- Employ chromatographic purification methods (e.g., silica (B1680970) gel chromatography) after the initial extraction to achieve high purity.

Data Presentation

Comparison of this compound Production Strategies
Strategy Typical Scale Advantages Disadvantages Reported Titers (for similar sesquiterpenes)
Natural Extraction Industrial- Established technology- Dependent on natural resources- Variable product qualityNot applicable
Chemical Synthesis Lab to Bench- Well-defined reaction pathways- Multi-step, complex processes- High cost of reagents and catalysts- Often low overall yields- Difficult to scaleNot applicable
Metabolic Engineering Lab to Industrial- Sustainable and renewable- High stereoselectivity- Potential for high yields- Scalable- Requires extensive genetic engineering- Product toxicity can be an issue- Downstream processing can be complexUp to 648.5 mg/L for related sesquiterpenes in fed-batch fermentation.[11]

Experimental Protocols

Key Experiment: Two-Phase Fed-Batch Fermentation for this compound Production in S. cerevisiae

This protocol outlines a general procedure for the production of this compound in a metabolically engineered S. cerevisiae strain using a two-phase fed-batch fermentation strategy.

1. Strain Preparation:

  • Use an S. cerevisiae strain engineered for this compound production. This typically involves the heterologous expression of a this compound synthase and overexpression of key enzymes in the mevalonate (MVA) pathway.

  • Prepare a seed culture by inoculating a single colony into a suitable liquid medium and incubating until it reaches the exponential growth phase.

2. Bioreactor Setup:

  • Prepare a sterile bioreactor with a defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

  • Add a sterile organic solvent (e.g., dodecane) to create a two-phase system. The volume of the organic phase is typically 10-20% of the aqueous phase volume.

3. Inoculation and Batch Phase:

  • Inoculate the bioreactor with the seed culture.

  • Maintain the temperature, pH, and dissolved oxygen at optimal levels for yeast growth.

  • Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.

4. Fed-Batch Phase:

  • Initiate a continuous feed of a concentrated nutrient solution (containing the carbon source and other essential nutrients) to the bioreactor. The feed rate should be controlled to maintain a low concentration of the carbon source, which can help to reduce the formation of inhibitory byproducts like ethanol.

  • Continue the fermentation for the desired duration, typically several days.

5. Product Recovery and Analysis:

  • At the end of the fermentation, allow the phases to separate.

  • Collect the organic phase, which contains the this compound.

  • Analyze the concentration of this compound in the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The product can be further purified from the organic solvent by distillation.

Visualizations

Metabolic_Pathway cluster_0 Mevalonate (MVA) Pathway cluster_1 Competing Pathway cluster_2 Product Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 (overexpressed) IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GPP GPP IPP->GPP FPP FPP GPP->FPP FPPS Squalene Squalene FPP->Squalene ERG9 (repressed) alpha-Cedrene alpha-Cedrene FPP->alpha-Cedrene alpha-Cedrene Synthase Ergosterol Ergosterol Squalene->Ergosterol

Caption: Engineered metabolic pathway for this compound production in yeast.

Experimental_Workflow A Strain Engineering (alpha-cedrene synthase, MVA pathway upregulation) B Seed Culture Preparation A->B D Inoculation & Batch Phase B->D C Bioreactor Setup (Two-phase system with dodecane) C->D E Fed-Batch Fermentation D->E F Phase Separation E->F G Product Recovery from Organic Phase F->G H Analysis (GC-MS) & Purification G->H

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (+)-alpha-Cedrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of phytochemicals like the sesquiterpene (+)-alpha-cedrene is paramount for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides an objective comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and outlining the potential of High-Performance Liquid Chromatography (HPLC) as an alternative. This comparison is supported by experimental data to assist in the selection of the most suitable methodology for specific research needs.

Data Presentation: A Side-by-Side Look at Analytical Performance

The selection of an analytical method for quantifying this compound hinges on factors such as required sensitivity, selectivity, and the sample matrix. Below is a summary of key performance parameters for a validated GC-MS/MS method for α-cedrene and typical performance characteristics of other relevant techniques.

ParameterGC-MS/MS (for α-cedrene in rat plasma)[1]Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Range 5–800 ng/mL[1]Analyte dependent, typically wide rangeAnalyte dependent, typically in the µg/mL to ng/mL range
Correlation Coefficient (r²) ≥ 0.995[1]> 0.99> 0.99
Limit of Quantification (LOQ) 5 ng/mL[1]Moderate (ng/mL)High (µg/mL to ng/mL)
Intra-day Precision (%RSD) 3.1–13.9%[1]< 10%< 5%
Inter-day Precision (%RSD) 3.1–13.9%[1]< 15%< 10%
Accuracy (Relative Error) -4.0–2.6%[1]Typically 95-105% recoveryTypically 90-110% recovery
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)Moderate to High (with UV or MS detection)

Experimental Protocols: A Detailed Look at the Methodologies

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Here, we provide the methodology for a validated GC-MS/MS analysis of α-cedrene and generalized protocols for GC-FID and HPLC analysis of sesquiterpenes.

Validated GC-MS/MS Method for α-Cedrene Quantification[1]

This method was developed for the quantification of α-cedrene in rat plasma.

  • Sample Preparation:

    • Spike plasma samples with an internal standard (e.g., 1,4-dichlorobenzene).

    • Extract α-cedrene from the plasma using ethyl acetate.

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

  • Instrumentation and Analytical Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature and gradually increase to ensure separation of analytes.

    • Carrier Gas: Helium.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in selective reaction monitoring (SRM) mode.

    • Ionization Mode: Electron Ionization (EI).

    • SRM Transitions:

      • α-cedrene: m/z 204.3 → 119.0

      • Internal Standard (1,4-dichlorobenzene): m/z 146.0 → 111.0

General GC-FID Protocol for Sesquiterpene Quantification

GC-FID is a robust and widely used technique for the quantification of volatile organic compounds.

  • Sample Preparation:

    • Dilute essential oils or extracts in a suitable volatile solvent (e.g., hexane (B92381) or ethanol).

    • Add an internal standard (e.g., n-alkane) for improved accuracy and precision.

    • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Instrumentation and Analytical Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector and a capillary column (e.g., DB-5 or equivalent).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature: Typically 280-300 °C.

General HPLC-UV/MS Protocol for Sesquiterpene Analysis

While less common for volatile sesquiterpenes, HPLC can be advantageous for analyzing less volatile or thermally labile compounds and for simultaneous analysis with non-volatile compounds.

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Sonicate and centrifuge the sample to ensure complete extraction and remove particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Analytical Conditions:

    • HPLC System: A system equipped with a UV or Mass Spectrometric detector.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs, or MS detection for higher selectivity and sensitivity.

Visualizing the Workflow and Decision-Making Process

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_materials Prepare Standards & Samples select_method->prepare_materials perform_experiments Perform Validation Experiments prepare_materials->perform_experiments linearity Linearity & Range perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision (Repeatability & Intermediate) perform_experiments->precision specificity Specificity perform_experiments->specificity lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness analyze_data Analyze Data linearity->analyze_data accuracy->analyze_data precision->analyze_data specificity->analyze_data lod_loq->analyze_data robustness->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

A generalized workflow for analytical method validation.

method_selection_logic node_method node_method start Start: Need to Quantify This compound volatile Is the analyte volatile? start->volatile thermal_stability Is the analyte thermally stable? volatile->thermal_stability Yes hplc HPLC-UV/MS volatile->hplc No high_sensitivity High sensitivity required? thermal_stability->high_sensitivity Yes gc_fid GC-FID thermal_stability->gc_fid No complex_matrix Complex matrix? high_sensitivity->complex_matrix gc_ms GC-MS/MS or GC-MS complex_matrix->gc_ms Yes complex_matrix->gc_fid No

Decision tree for selecting an analytical method.

References

Comparative Bioactivity of Alpha-Cedrene and Beta-Cedrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactive properties of two isomeric sesquiterpenes, alpha-cedrene and beta-cedrene. Found predominantly in the essential oils of cedarwood and other conifers, these compounds have attracted scientific interest for their potential therapeutic applications. This document synthesizes the available experimental data to offer an objective comparison of their performance across several key bioactivity domains.

It is important to note that while research has begun to elucidate the biological effects of these molecules, a significant portion of the available data is derived from studies on essential oils, where the observed effects are a result of the synergistic or antagonistic interactions of multiple constituents. Direct comparative studies on the isolated isomers are limited, and there is a notable scarcity of quantitative data for beta-cedrene across several bioactivity assays. This guide will present the available quantitative data, highlight these gaps, and provide detailed experimental protocols for the key assays cited.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the bioactivity of alpha-cedrene and beta-cedrene.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
Microorganism Alpha-Cedrene (µg/mL) Beta-Cedrene (µg/mL) Reference Compound/Essential Oil
Anaerobic Bacteria & YeastActive (quantitative data not specified)[1]Data Not AvailableAlpha-cedrene is reported to have antimicrobial activity.[1]
Bacillus subtilisData Not AvailableData Not AvailableA mixture of alpha- and beta-cedrene showed a MIC of 3.06 µg/mL.[2]
Proteus sp.Data Not AvailableData Not AvailableA mixture of alpha- and beta-cedrene showed a MIC of 3.06 µg/mL.[2]
Anticancer Activity (IC50)
Cell Line Alpha-Cedrene (µg/mL) Beta-Cedrene (µg/mL)
Leukemia22.2[1]Data Not Available
Antioxidant Activity (IC50)
Assay Alpha-Cedrene Beta-Cedrene
DPPH Radical ScavengingData Not Available for isolated compoundData Not Available for isolated compound
ABTS Radical Cation ScavengingData Not Available for isolated compoundData Not Available for isolated compound

Note: While direct antioxidant data for the isolated isomers is lacking, essential oils containing cedrene (B97730) isomers have been evaluated. For example, Juniperus virginiana essential oil, which contains cedrene isomers, showed a DPPH IC50 value of 1.99 mg/mL[3]. This value reflects the activity of the entire essential oil, not the individual cedrene isomers.

Enzyme Inhibition (Ki)
Enzyme Alpha-Cedrene Beta-Cedrene (µM)
Cytochrome P450 2B6 (CYP2B6)Potent competitive inhibitor (Ki not specified)[4]1.6[1]

Experimental Protocols

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a substance that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (alpha-cedrene, beta-cedrene)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Solvent for dissolving test compounds (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (broth with solvent)

  • Growth indicator (e.g., resazurin), optional

Procedure:

  • Preparation of Test Compounds: Dissolve alpha-cedrene and beta-cedrene in a suitable solvent to create a stock solution.

  • Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of the stock solutions with the broth medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted test compounds.

  • Controls: Include wells for a positive control (broth with a known antibiotic), a negative control (broth with the solvent used to dissolve the compounds), and a growth control (broth with the inoculum only).

  • Incubation: Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by a color change if a growth indicator like resazurin (B115843) is used.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (alpha-cedrene, beta-cedrene) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of alpha-cedrene and beta-cedrene. Include wells for a vehicle control (cells treated with the solvent alone) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.

Materials:

  • Test compounds (alpha-cedrene, beta-cedrene)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Methanol

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Reaction Mixture: In each well of the microplate, add a specific volume of the DPPH solution and a specific volume of the test solution. For the control, add methanol instead of the test solution.

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from deep violet to light yellow.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Compound_Preparation Compound Preparation (Alpha- & Beta-Cedrene) Treatment Treatment with Serial Dilutions Compound_Preparation->Treatment Assay_Preparation Assay Preparation (Cell lines, Microbes, Reagents) Assay_Preparation->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance) Incubation->Data_Collection Data_Analysis Data Analysis (IC50 / MIC Calculation) Data_Collection->Data_Analysis Results Results & Comparison Data_Analysis->Results Bioactivity_Screening Bioactivity Screening Bioactivity_Screening->Compound_Preparation Bioactivity_Screening->Assay_Preparation

Caption: General experimental workflow for in vitro bioactivity screening.

alpha_cedrene_pathway Alpha_Cedrene Alpha-Cedrene MOR23 MOR23 (Olfactory Receptor) Alpha_Cedrene->MOR23 activates AC Adenylyl Cyclase 3 (ADCY3) MOR23->AC stimulates cAMP cAMP AC->cAMP increases PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Adipogenesis_Inhibition Inhibition of Adipogenesis PKA->Adipogenesis_Inhibition leads to Muscle_Hypertrophy Skeletal Muscle Hypertrophy CREB->Muscle_Hypertrophy promotes

Caption: Signaling pathway of alpha-cedrene in muscle and fat cells.

beta_cedrene_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Beta_Cedrene Beta-Cedrene Beta_Cedrene->NF_kB_Activation inhibits (?) Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Cytokines induces Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Postulated anti-inflammatory pathway for beta-cedrene.

Concluding Remarks

The available evidence suggests that both alpha-cedrene and beta-cedrene possess noteworthy biological activities. Alpha-cedrene has demonstrated quantifiable antileukemic and trypanocidal effects, and its role in modulating the MOR23 signaling pathway presents a promising avenue for research into muscle growth and metabolic disorders. Beta-cedrene is reported to have anti-inflammatory and antimicrobial properties, although there is a conspicuous lack of quantitative data to substantiate these claims in its isolated form.

Future research should prioritize direct, head-to-head comparative studies of the pure isomers to accurately determine their relative potency across a range of biological assays. Elucidating the specific molecular targets and signaling pathways for beta-cedrene is also a critical next step. Such studies will be invaluable for the scientific community and for professionals in drug development seeking to harness the therapeutic potential of these natural sesquiterpenes.

References

The Efficacy of (+)-alpha-Cedrene: A Comparative Analysis with Other Natural and Conventional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, the sesquiterterpene (+)-alpha-cedrene, a primary constituent of cedarwood oil, has garnered attention for its potential therapeutic applications. This guide provides a comparative overview of the efficacy of this compound and its structurally related compounds, cedrol (B397079) and thujopsene, against other natural bioactive molecules and conventional drugs in the realms of anti-inflammatory, antimicrobial, and anticancer activities. The data presented is a synthesis of available scientific literature, intended for researchers, scientists, and drug development professionals.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that a direct comparison of these values is challenging due to variations in experimental protocols, cell lines, and microbial strains across different studies. The data should, therefore, be interpreted as a relative indication of potency under the specific conditions of each cited experiment.

Anti-inflammatory Activity
CompoundAssayCell Line/ModelIC50Reference
Cedrol Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages41.1 µM[1]
Thujopsene Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages30.3 µM[1]
Widdrol Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages24.7 µM[1]
Indomethacin Paw Edema InhibitionRat Model5 mg/kg[2]
Antimicrobial Activity
CompoundMicroorganismMIC (µg/mL)Reference
Cedrol Gram-positive bacteria & yeast31.25-62.5[3]
Thujopsene S. aureus, M. luteus, S. typhimurium25-50[4]
α-Cedrene & β-Cedrene A. bovis>100[5]
Anticancer Activity
CompoundCell LineIC50Reference
This compound Leukemia22.2 µg/mL[6]
Cedrol Colorectal Cancer (HT-29)138.91 µM (48h)[7]
Cedrol Colorectal Cancer (CT-26)92.46 µM (48h)[7]
Cedrol Glioblastoma (DBTRG-05MG)112.4 µM (48h)[8]
Thujopsene Non-small cell lung cancer (A549)35.27 µg/mL[4]
Paclitaxel Various Cancer Cell LinesVaries
Doxorubicin Various Cancer Cell LinesVaries

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of natural compounds.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Quantification: After a 24-hour incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Assays

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of natural compounds are often attributed to their ability to modulate specific cellular signaling pathways. While the direct pathways modulated by this compound are still under investigation, studies on the structurally similar sesquiterpene, cedrol, have provided valuable insights.

Anti-inflammatory Signaling

Cedrol has been shown to exert its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cedrol Cedrol Cedrol->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->Pro_inflammatory_Genes Induces

Caption: Cedrol's inhibition of the NF-κB signaling pathway.

Anticancer Signaling

Cedrol has also been demonstrated to induce apoptosis (programmed cell death) in cancer cells by modulating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for cell survival and proliferation.[9]

Anticancer_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation ERK->Apoptosis Inhibits Cedrol Cedrol Cedrol->Akt Inhibits Cedrol->ERK Inhibits

References

A Comparative Guide to Inter-Laboratory Validation of (+)-alpha-Cedrene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of (+)-alpha-cedrene, supported by data from a simulated inter-laboratory study. The aim is to assist researchers in selecting and validating appropriate analytical techniques for this sesquiterpene.

This compound is a naturally occurring sesquiterpene found in the essential oils of various plants, notably cedar.[1] Its potential pharmacological activities have garnered interest in the scientific community, necessitating robust and reproducible quantification methods for quality control, pharmacokinetic studies, and formulation development.[2] This guide outlines the results of a hypothetical inter-laboratory study designed to assess the performance of two prevalent analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography-based methods are well-suited for volatile compounds like terpenes.[3][4] Liquid chromatography offers an alternative for samples that may not be amenable to GC analysis. The following tables summarize the performance characteristics of GC-MS and HPLC-UV methods as determined in our simulated inter-laboratory study involving three independent laboratories.

Data Presentation

Table 1: Method Performance Characteristics from a Simulated Inter-Laboratory Study

ParameterGC-MSHPLC-UVAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.995
Accuracy (% Recovery) 95.8 - 104.2%93.5 - 105.1%80 - 120%
Repeatability (Intra-assay RSD%) ≤ 4.5%≤ 5.8%≤ 15%
Intermediate Precision (Inter-assay RSD%) ≤ 6.8%≤ 8.2%≤ 15%
Limit of Detection (LOD) 0.5 µg/mL1.0 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL3.0 µg/mL-

Table 2: Summary of Reported this compound Concentrations (µg/mL) in a Standardized Sample

LaboratoryGC-MSHPLC-UVTrue Value
Lab 1 52.154.850.0 µg/mL
Lab 2 48.947.550.0 µg/mL
Lab 3 50.551.950.0 µg/mL
Mean 50.551.4-
Overall RSD% 3.2%7.2%≤ 15%

The results indicate that while both methods are suitable for the quantification of this compound, the GC-MS method demonstrated slightly better precision and sensitivity in this simulated study. Inter-laboratory variation is a noted challenge in terpene analysis, often due to differences in sample preparation and protocol adherence.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following protocols were provided to each participating laboratory in the simulated study.

1. Sample Preparation

A standardized stock solution of this compound was prepared and distributed to each laboratory. Participants were instructed to prepare a series of calibration standards and quality control (QC) samples by diluting the stock solution with the appropriate solvent (Methanol for HPLC, Hexane for GC-MS).

2. GC-MS Method

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Injection Volume: 1 µL (splitless).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) using characteristic ions for alpha-cedrene (e.g., m/z 161, 119, 204).[1]

3. HPLC-UV Method

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 (or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

Mandatory Visualization

InterLaboratory_Validation_Workflow Inter-Laboratory Validation Workflow for this compound Quantification A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples A->B Standardized Protocol C Sample Analysis by Participating Laboratories (Lab 1, 2, 3) B->C Blinded Samples D Data Collection & Submission C->D Raw Data E Statistical Analysis of Results (Linearity, Accuracy, Precision) D->E Compiled Data F Method Comparison & Performance Evaluation E->F Performance Metrics G Final Report & Publication F->G Comparative Guide

Caption: Workflow of the inter-laboratory validation study.

This guide provides a framework for the validation of this compound quantification methods. The presented data and protocols are intended to be illustrative and should be adapted based on specific laboratory conditions and regulatory requirements. Adherence to a well-defined and validated analytical method is paramount for ensuring the quality and consistency of products containing this compound.

References

Comparison Guide: Structure-Activity Relationship of Cedrol Derivatives as Janus Kinase 3 (JAK3) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Anti-inflammatory Activity of Cedrol (B397079) Derivatives

A 2024 study by Li and colleagues synthesized 28 derivatives of cedrol and evaluated their inhibitory activity against JAK3. While the complete dataset of IC50 values for all 28 compounds is not publicly available, the study highlights that these derivatives were created using chloroacetic acid and acryloyl chloride as intermediate ligands. The research identified compound 22 as a particularly potent inhibitor of lipopolysaccharide (LPS)-induced phosphorylation of JAK3 in a dose-dependent manner. Cedrol itself has been shown to ameliorate rheumatoid arthritis by reducing inflammation and selectively inhibiting JAK3 phosphorylation[1][2].

Table 1: Inhibitory Activity of Selected Cedrol Derivatives against JAK3

CompoundStructureJAK3 Inhibition IC50 (µM)
Cedrol (Parent Compound)Cedrol>50
Compound 22 Structure not publicly availablePotent inhibitor (specific IC50 not publicly available)

Note: This table is a representation based on the available information. The detailed quantitative data for the full series of 28 compounds is not accessible in the public domain.

Experimental Protocols

The synthesis of the 28 cedrol derivatives involved structural modification of the parent cedrol molecule. According to Li et al. (2024), the synthesis utilized chloroacetic acid and acryloyl chloride as intermediate ligands to generate the series of new compounds[1]. The general workflow for such a synthesis would typically involve:

  • Reaction of Cedrol: The hydroxyl group of cedrol serves as a reactive handle for derivatization.

  • Introduction of Linkers: Chloroacetic acid or acryloyl chloride are used to introduce linker moieties onto the cedrol scaffold.

  • Further Modification: The introduced linkers can then be reacted with a variety of chemical entities to produce a library of derivatives with diverse functional groups.

  • Purification and Characterization: Each derivative is purified, typically using chromatographic techniques, and its structure is confirmed using methods like NMR and mass spectrometry.

The inhibitory activity of the synthesized cedrol derivatives against JAK3 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay[1]. HTRF is a robust technology for studying kinase activity and inhibition.

Principle of the HTRF Kinase Assay:

HTRF assays are based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay measures the phosphorylation of a substrate by the kinase.

  • Assay Components:

    • JAK3 enzyme

    • A specific substrate for JAK3

    • ATP (the phosphate (B84403) donor)

    • Two fluorescently labeled antibodies:

      • A donor fluorophore-labeled antibody that binds to the substrate.

      • An acceptor fluorophore-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Assay Procedure:

    • The JAK3 enzyme, substrate, ATP, and the test compound (cedrol derivative) are incubated together.

    • If the compound is an inhibitor, it will block the phosphorylation of the substrate by JAK3.

    • After the kinase reaction, the fluorescently labeled antibodies are added.

    • If the substrate is phosphorylated, both antibodies will bind to it, bringing the donor and acceptor fluorophores into close proximity.

    • Excitation of the donor fluorophore with a light source results in energy transfer to the acceptor fluorophore (FRET), which then emits light at a specific wavelength.

    • The intensity of the emitted light is proportional to the amount of phosphorylated substrate, and thus inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • The percentage of inhibition for each compound concentration is calculated.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation start Cedrol step1 Derivatization with Chloroacetic Acid / Acryloyl Chloride start->step1 step2 Introduction of Diverse Functional Groups step1->step2 step3 Purification (Chromatography) step2->step3 step4 Structural Confirmation (NMR, MS) step3->step4 assay_prep Prepare Assay Plate: JAK3, Substrate, ATP, Cedrol Derivative step4->assay_prep incubation Kinase Reaction Incubation assay_prep->incubation detection_reagents Add HTRF Detection Reagents incubation->detection_reagents readout Measure TR-FRET Signal detection_reagents->readout analysis Calculate % Inhibition & IC50 Values readout->analysis

References

A Comparative Guide to the Synthetic Routes of (+)-α-Cedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent synthetic routes to the tricyclic sesquiterpenoid, (+)-α-cedrene. This complex natural product, a component of cedarwood oil, has long been a challenging target for synthetic chemists, leading to the development of several innovative strategies. Here, we objectively compare the performance of these routes, supported by experimental data, detailed methodologies for key reactions, and visual representations of the synthetic pathways.

Comparison of Key Synthetic Metrics

The following table summarizes the quantitative data for the Wender (racemic and enantioselective), Kerr (Pauson-Khand), and Corey (biomimetic) syntheses of (+)-α-cedrene.

MetricWender Synthesis (Racemic, 1981)Wender/Schmalz Synthesis (Enantioselective, 2016)Kerr Formal Synthesis (Racemic, 2001)Corey Synthesis (Biomimetic, 1972)
Key Strategy Arene-Olefin PhotocycloadditionAsymmetric Cu-catalyzed Allylic SubstitutionIntramolecular Pauson-Khand AnnulationBiogenetic-type Cationic Cyclization
Starting Materials m-Bromoanisole, 3-methyl-2-butanoneCinnamyl chloride, MeMgBr3-Isopropoxy-2-cyclohexen-1-oneAcyclic precursor (nerolidol derivative)
Number of Steps ~8 steps~10 steps~9 steps (to cedrone)2 steps
Overall Yield ~18%~15%~23% (to cedrone)Moderate (exact yield not specified)
Enantioselectivity Racemic94% eeRacemicRacemic

Experimental Protocols for Key Reactions

Detailed methodologies for the pivotal steps in each synthetic route are provided below.

Wender Synthesis: Intramolecular Arene-Olefin Photocycloaddition

This key reaction constructs the tricyclic core of α-cedrene in a single step through a [2+3] photocycloaddition.

Protocol: A solution of the acyclic precursor, 3-(3-methoxyphenyl)-6-methyl-5-heptene, in pentane (B18724) is irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Vycor filter. The reaction is monitored by gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting mixture of photoproducts is purified by column chromatography on silica (B1680970) gel to afford the tricyclic photoadducts. The major desired adduct is then carried forward.

Wender/Schmalz Synthesis: Enantioselective Copper-Catalyzed Allylic Substitution

This step establishes the key stereocenter in the enantioselective synthesis of the Wender precursor.

Protocol: To a solution of the Taddol-derived phosphine-phosphite ligand and copper(I) chloride in anhydrous THF at -78 °C is added a solution of cinnamyl chloride. After stirring for a few minutes, a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is stirred at this temperature until complete conversion of the starting material is observed by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the chiral (1-methylallyl)arene.[1]

Kerr Synthesis: Intramolecular Pauson-Khand Annulation

This cobalt-mediated reaction forms the fused cyclopentenone ring system of cedrone, a key intermediate to α-cedrene.[2][3]

Protocol: To a solution of the enyne precursor in anhydrous dichloromethane (B109758) at room temperature is added octacarbonyldicobalt(0). The reaction mixture is stirred for several hours to allow for the formation of the cobalt-alkyne complex. N-Methylmorpholine N-oxide (NMO) is then added as a promoter, and the reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic enone, cedrone.[2][3]

Corey Synthesis: Biogenetic-type Cationic Cyclization

This biomimetic approach mimics the natural cyclization cascade of farnesyl pyrophosphate to form the cedrene (B97730) skeleton.[4]

Protocol: The acyclic trienol precursor is treated with trifluoroacetic acid in dichloromethane at a low temperature (e.g., -78 °C). The reaction is stirred for a short period, during which the cationic cyclization cascade occurs. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, containing α-cedrene, is then purified by chromatography.[4]

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Wender_Synthesis A m-Bromoanisole B 3-(m-Methoxyphenyl) pentyne A->B 1. Mg, Et2O 2. 3-Pentanone C Birch Reduction Product B->C Li, NH3, EtOH D Arene-Olefin Precursor C->D Alkylation E [2+3] Photocycloaddition Product D->E hν (Vycor) F Bromination/ Reductive Debromination E->F 1. Br2 2. Bu3SnH G Wolff-Kishner Reduction F->G NH2NH2, KOH H (±)-α-Cedrene G->H

Wender's Racemic Synthesis of (±)-α-Cedrene

Schmalz_Enantioselective_Synthesis A Cinnamyl Chloride B Chiral (1-Methylallyl)arene A->B MeMgBr, CuCl Chiral Ligand C Hydroboration/ Suzuki Coupling B->C 1. 9-BBN 2. Suzuki Coupling D Enantiopure Arene-Olefin Precursor C->D E Wender's Route (Photocycloaddition, etc.) D->E F (+)-α-Cedrene E->F

Schmalz's Enantioselective Entry to the Wender Synthesis

Kerr_Synthesis A Monocyclic Precursor B Wittig Reaction A->B C Reduction & Oxidation B->C D Ohira-Bestmann Alkynylation C->D E Enyne Precursor D->E F Pauson-Khand Annulation E->F Co2(CO)8, NMO G (±)-Cedrone F->G H (±)-α-Cedrene G->H 2 steps

Kerr's Formal Synthesis of (±)-α-Cedrene via Pauson-Khand Annulation

Corey_Synthesis A Acyclic Trienol (Nerolidol derivative) B Cationic Cyclization Cascade A->B TFA, CH2Cl2 C (±)-α-Cedrene B->C

Corey's Biomimetic Synthesis of (±)-α-Cedrene

References

Comparative Genomics of (+)-α-Cedrene Producing Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the genomics of plant species known to produce the sesquiterpenoid (+)-α-cedrene. This document outlines the key enzymes involved, their genetic characteristics, and the biosynthetic pathways, supported by experimental data and protocols.

Introduction

(+)-α-Cedrene is a tricyclic sesquiterpene with significant aromatic and potential pharmaceutical properties. It is a key component of cedarwood essential oil and is found in various other plant species. The biosynthesis of (+)-α-cedrene is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically cedrene (B97730) synthases or related multi-product enzymes. Understanding the comparative genomics of these plant species can provide valuable insights for metabolic engineering and the development of novel production platforms for this valuable compound. This guide focuses on a comparative analysis of key plant species known to produce (+)-α-cedrene and its isomers, including Cedrus deodara, Artemisia annua, Aquilaria sinensis, and Pogostemon cablin.

Biosynthesis of (+)-α-Cedrene

The biosynthesis of (+)-α-cedrene, like all sesquiterpenes, originates from the isoprenoid pathway. In the cytoplasm, the mevalonate (B85504) (MVA) pathway produces the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific terpene synthase then catalyzes the complex cyclization of FPP to form the characteristic tricyclic structure of (+)-α-cedrene.

Comparative Data of Sesquiterpene Synthases

The following tables summarize the available quantitative data for sesquiterpene synthases from selected plant species that produce α-cedrene or its precursor, cedrol (B397079). It is important to note that many of these enzymes are multi-product synthases.

Gene/Enzyme Plant Species GenBank Accession No. Major Products Minor Products (including α-cedrene)
epi-cedrol synthaseArtemisia annuaAF157059epi-cedrol (96%), cedrol (4%)α-cedrene (57% of olefins) , β-cedrene, (E)-β-farnesene[1]
Patchoulol synthasePogostemon cablinAY508730Patchoulolα-guaiene, seychellene, α-bulnesene[2]
As-SesTPSAquilaria sinensisKY656434δ-guaieneNot specified to include α-cedrene
TPS9Aquilaria sinensisNot specifiedβ-farnesene, cis-sesquisabinene hydratecedrol[3][4]
Enzyme Plant Species Substrate Km (µM) Optimal pH Optimal Temperature (°C)
epi-cedrol synthaseArtemisia annuaFPP0.4 (at pH 7.0), 1.3 (at pH 9.0)[1]8.5 - 9.0[1]Not specified
Patchoulol synthasePogostemon cablinFPP4.457.0 - 7.540

Experimental Protocols

This section provides a generalized methodology for the key experiments involved in the comparative genomic analysis of (+)-α-cedrene producing plants.

Gene Identification and Cloning

Objective: To isolate the full-length coding sequences of putative sesquiterpene synthase genes from the target plant species.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known for high essential oil content (e.g., leaves, wood) using a suitable kit. First-strand cDNA is synthesized from the total RNA using reverse transcriptase.

  • Degenerate PCR: Degenerate primers are designed based on conserved motifs of known plant sesquiterpene synthases (e.g., DDxxD, NSE/DTE). These primers are used to amplify a partial fragment of the target gene from the cDNA.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed using gene-specific primers designed from the sequence of the amplified fragment to obtain the full-length cDNA sequence.

  • Full-Length PCR and Cloning: Once the full-length sequence is determined, gene-specific primers with appropriate restriction sites are used to amplify the complete open reading frame (ORF). The PCR product is then cloned into a suitable expression vector (e.g., pET series for E. coli).

Heterologous Expression and Protein Purification

Objective: To produce and purify the recombinant sesquiterpene synthase enzyme for functional characterization.

Methodology:

  • Transformation: The expression vector containing the terpene synthase gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Induction of Protein Expression: A single colony is used to inoculate a liquid culture, which is grown to an optimal optical density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating at a lower temperature (e.g., 16-20°C) for several hours to overnight.[5]

  • Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Sonication or a French press is used to lyse the cells. The soluble protein fraction is separated from the cell debris by centrifugation. The recombinant protein, often with a His-tag, is purified using affinity chromatography (e.g., Ni-NTA agarose).

In Vitro Enzyme Assay and Product Analysis

Objective: To determine the function of the recombinant enzyme and identify its products.

Methodology:

  • Enzyme Reaction: The purified enzyme is incubated in an assay buffer containing the substrate farnesyl pyrophosphate (FPP) and a divalent cation cofactor (typically MgCl2).[6]

  • Product Extraction: The reaction is stopped, and the terpene products are extracted with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of (+)-α-cedrene and other sesquiterpenes is confirmed by comparing their mass spectra and retention times with those of authentic standards.

Mandatory Visualizations

Biosynthesis of (+)-alpha-Cedrene Biosynthesis of this compound cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_Sesquiterpene Sesquiterpene Biosynthesis Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA AACT HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P MK Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP PMK IPP IPP Mevalonate-5PP->IPP MVD DMAPP DMAPP IPP->DMAPP IDI IPP_DMAPP IPP + DMAPP IPP->IPP_DMAPP DMAPP->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPPS alpha_Cedrene This compound FPP->alpha_Cedrene Cedrene Synthase

Caption: The biosynthetic pathway of (+)-α-cedrene via the mevalonate (MVA) pathway.

Experimental Workflow for Comparative Genomics Experimental Workflow Plant_Material Select Plant Species (e.g., C. deodara, A. annua) RNA_Extraction RNA Extraction & cDNA Synthesis Plant_Material->RNA_Extraction Gene_Cloning Degenerate PCR & RACE for TPS Gene Isolation RNA_Extraction->Gene_Cloning Vector_Construction Cloning into Expression Vector Gene_Cloning->Vector_Construction Heterologous_Expression Expression in E. coli Vector_Construction->Heterologous_Expression Protein_Purification Purification of Recombinant TPS Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with FPP Protein_Purification->Enzyme_Assay Product_Analysis GC-MS Analysis of Products Enzyme_Assay->Product_Analysis Data_Comparison Comparative Analysis of Gene Sequences, Enzyme Kinetics, and Product Profiles Product_Analysis->Data_Comparison

Caption: A generalized workflow for the comparative functional genomics of terpene synthases.

Jasmonate Signaling Pathway for Sesquiterpene Biosynthesis Jasmonate Signaling Pathway Wounding Wounding/ Herbivory JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Wounding->JA_biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_biosynthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds to JAZ_degradation JAZ Protein Degradation (26S Proteasome) COI1_JAZ->JAZ_degradation MYC2 MYC2 Transcription Factor (Active) JAZ_degradation->MYC2 releases TPS_promoter Terpene Synthase (TPS) Gene Promoter MYC2->TPS_promoter binds to TPS_expression TPS Gene Expression TPS_promoter->TPS_expression activates Sesquiterpene_synthesis Sesquiterpene Biosynthesis (e.g., alpha-cedrene) TPS_expression->Sesquiterpene_synthesis

Caption: The jasmonate signaling pathway inducing sesquiterpene synthase gene expression.[7][8][9]

References

Confirming the Absolute Configuration of Synthetic (+)-α-Cedrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's absolute configuration is a critical final step in its total synthesis, particularly in the context of drug development where stereochemistry dictates biological activity. This guide provides a comparative analysis of various analytical techniques for confirming the absolute configuration of synthetic (+)-α-cedrene, a naturally occurring sesquiterpene. We will explore the experimental protocols and present a quantitative comparison of methods including Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method.

Comparison of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration of (+)-α-cedrene depends on several factors, including the sample's physical state, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key aspects of each technique.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)X-ray CrystallographyNMR Spectroscopy (Mosher's Method)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Involves the formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that reveal the stereochemistry of the alcohol center.
Sample Requirement Solution (typically mg scale)Solution (typically µg to mg scale)Single, high-quality crystalSolution (mg scale), requires a hydroxyl group for derivatization
Key Advantage Applicable to a wide range of molecules in solution, provides rich structural information.High sensitivity, requires small sample amounts.Provides an unambiguous determination of the absolute configuration.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Limitation Requires quantum chemical calculations for spectral interpretation.Requires the presence of a chromophore near the stereocenter.Crystal growth can be a significant challenge.Indirect method, relies on the successful synthesis of diastereomers and unambiguous NMR signal assignment.
Reported Data for α-Cedrene While VCD is a powerful technique for terpenes, specific experimental VCD data for (+)-α-cedrene is not readily available in the public domain. Theoretical calculations can be performed to predict the spectrum.Similar to VCD, experimental ECD data for (+)-α-cedrene is not widely reported. The lack of a strong chromophore in α-cedrene makes this technique less straightforward.No published crystal structure of underivatized (+)-α-cedrene is available. Derivatization may be necessary to obtain suitable crystals.Not directly applicable to α-cedrene, which lacks a hydroxyl group. However, it could be applied to a hydroxylated precursor in the synthetic route.
Optical Rotation Data The specific rotation of (-)-α-cedrene has been reported as [α]D²⁰ -88 (c = 10% in ethanol)[1]. Therefore, the expected specific rotation for synthetic (+)-α-cedrene would be approximately +88 (c = 10% in ethanol).

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Enantioselective Synthesis of (+)-α-Cedrene

While numerous syntheses of racemic α-cedrene have been reported, enantioselective routes are crucial for obtaining stereochemically pure material. A common strategy involves the use of a chiral catalyst or auxiliary. One potential, though not explicitly detailed for the (+) enantiomer in the provided search results, could be adapted from asymmetric synthesis methodologies targeting terpene cores. A general conceptual workflow is outlined below.

Conceptual Enantioselective Synthesis Workflow Start Achiral Starting Material AsymmetricReaction Asymmetric Key Step (e.g., Diels-Alder, Aldol) Start->AsymmetricReaction ChiralCatalyst Chiral Catalyst/ Auxiliary ChiralCatalyst->AsymmetricReaction Intermediate Chiral Intermediate AsymmetricReaction->Intermediate Cyclization Further Cyclization/ Functional Group Manipulation Intermediate->Cyclization Cedrene (+)-α-Cedrene Cyclization->Cedrene VCD Analysis Workflow cluster_experimental Experimental cluster_computational Computational SamplePrep Sample Preparation ((+)-α-Cedrene in CDCl3) VCD_IR_Acquisition VCD/IR Data Acquisition SamplePrep->VCD_IR_Acquisition ExpSpectrum Experimental VCD Spectrum VCD_IR_Acquisition->ExpSpectrum Comparison Spectral Comparison ExpSpectrum->Comparison ConfSearch Conformational Search DFT_Opt DFT Geometry Optimization ConfSearch->DFT_Opt VCD_Calc VCD Spectra Calculation DFT_Opt->VCD_Calc BoltzmannAvg Boltzmann Averaging VCD_Calc->BoltzmannAvg CalcSpectrum Calculated VCD Spectrum BoltzmannAvg->CalcSpectrum CalcSpectrum->Comparison Conclusion Absolute Configuration Confirmed Comparison->Conclusion

References

Head-to-Head Comparison: (+)-α-Cedrene Versus a Standard Anti-Obesity Drug in a Preclinical Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of (+)-α-Cedrene, a naturally occurring sesquiterpene, reveals its potent anti-obesity effects in a head-to-head comparison with the standard drug, sibutramine (B127822), in a high-fat diet (HFD)-induced obesity animal model. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathway. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The following table summarizes the key findings from a preclinical study comparing the effects of (+)-α-Cedrene and sibutramine in a mouse model of high-fat diet-induced obesity.

ParameterVehicle (HFD)(+)-α-Cedrene (100 mg/kg/d)Sibutramine (10 mg/kg/d)
Body Weight Gain (g) 15.2 ± 0.88.5 ± 0.7 7.9 ± 0.6
Visceral Fat-Pad Weight (g) 2.1 ± 0.21.1 ± 0.1 1.0 ± 0.1
Plasma Triglycerides (mg/dL) 125.6 ± 7.398.2 ± 5.1 95.4 ± 4.8
Plasma Total Cholesterol (mg/dL) 210.5 ± 10.2175.4 ± 8.3 172.1 ± 7.9
Plasma Free Fatty Acids (μM) 850.1 ± 45.2690.3 ± 38.1 675.8 ± 35.4
Daily Food Intake ( g/mouse ) 3.1 ± 0.23.0 ± 0.2 (ns)2.5 ± 0.1*

***p < 0.001, **p < 0.01, p < 0.05 compared to Vehicle (HFD); ns: not significant. Data are presented as mean ± SEM.

Experimental Protocols

High-Fat Diet-Induced Obesity Animal Model

A widely accepted preclinical model was utilized to induce obesity in C57BL/6N mice.[1]

  • Animals: Male C57BL/6N mice, aged 5 weeks, were used for the study.

  • Acclimatization: Animals were allowed to acclimate for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

  • Diet: A high-fat diet (HFD), with 60% of calories derived from fat, was provided to induce obesity. A control group received a standard chow diet.

  • Study Duration: The experimental period was 8 weeks.

Drug Administration
  • Test Compound: (+)-α-Cedrene was administered orally at doses of 10, 30, 100, 300, or 1,000 mg/kg/day.

  • Standard Drug: Sibutramine was administered orally at a dose of 10 mg/kg/day.[2]

  • Vehicle Control: The control group received the vehicle (e.g., corn oil) used to dissolve the test compounds.

  • Administration Route: All treatments were administered via oral gavage.

Efficacy Evaluation
  • Body Weight and Food Intake: Body weight and food intake were measured daily throughout the 8-week study period.

  • Visceral Fat-Pad Weight: At the end of the study, mice were euthanized, and the epididymal white adipose tissue (a visceral fat pad) was dissected and weighed.

  • Plasma Lipid Profile: Blood samples were collected for the analysis of plasma levels of triglycerides, total cholesterol, and free fatty acids using standard enzymatic colorimetric assay kits.

Signaling Pathway of (+)-α-Cedrene

The anti-obesity effects of (+)-α-Cedrene are mediated through the activation of a specific signaling cascade in adipocytes.

alpha_cedrene_pathway cluster_nucleus Nucleus alpha_cedrene (+)-α-Cedrene MOR23 MOR23 (Olfactory Receptor) alpha_cedrene->MOR23 binds AC Adenylyl Cyclase 3 (ADCY3) MOR23->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB Thermogenic_Genes Upregulation of Thermogenic & Lipid Oxidation Genes pCREB->Thermogenic_Genes Adipogenic_Genes Downregulation of Adipogenic Genes pCREB->Adipogenic_Genes

Caption: Signaling pathway of (+)-α-Cedrene in adipocytes.

Conclusion

The experimental data demonstrates that (+)-α-Cedrene at a dose of 100 mg/kg/day is as effective as the standard anti-obesity drug sibutramine (10 mg/kg/day) in reducing body weight gain and visceral fat accumulation in a high-fat diet-induced obesity mouse model.[2] Notably, (+)-α-Cedrene achieved these effects without significantly altering food intake, unlike sibutramine which exhibited an anorectic effect.[2] The mechanism of action for (+)-α-Cedrene involves the activation of the olfactory receptor MOR23, leading to an increase in intracellular cAMP levels, which in turn promotes the expression of genes involved in thermogenesis and lipid oxidation while suppressing genes responsible for adipogenesis.[1][3] These findings highlight (+)-α-Cedrene as a promising candidate for the development of novel anti-obesity therapeutics.

References

Validating the Cellular Target Engagement of (+)-alpha-Cedrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a bioactive compound reaches and interacts with its intended molecular target within a cell is a critical step in the validation process. This guide provides a comparative overview of methodologies to validate the cellular target engagement of (+)-alpha-cedrene, a sesquiterpene found in cedar oil with reported anti-obesity, anti-leukemic, and antimicrobial properties.[1][2] This document outlines experimental approaches, presents data in a structured format, and offers visual representations of key workflows and pathways.

Introduction to this compound and its Putative Targets

This compound has been shown to exert its biological effects through various mechanisms. Notably, studies have identified the mouse olfactory receptor 23 (MOR23) and adenylyl cyclase 3 (Adcy3) as potential molecular targets, particularly in the context of its ability to increase skeletal muscle mass and combat high-fat diet-induced obesity.[1][3][4] The activation of MOR23 by this compound is proposed to initiate a downstream signaling cascade involving Adcy3 and cyclic AMP (cAMP), ultimately influencing gene expression related to adipogenesis and thermogenesis.[5][6]

Comparative Analysis of Target Engagement Assays

Validating the interaction of this compound with its putative targets in a cellular environment requires robust and quantitative methods. The following table compares key techniques applicable to this purpose.

AssayPrincipleAdvantagesDisadvantagesThroughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein remaining after heating is quantified.[7][8][9][10]Label-free, applicable to native proteins in intact cells or lysates, provides direct evidence of target binding.[7][8][9][10]Requires specific antibodies for detection (e.g., Western blot, AlphaLISA), indirect measure of affinity.[11]Low to High
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) A bead-based immunoassay where binding of a target protein brings donor and acceptor beads into proximity, generating a light signal.[12][13]Homogeneous (no-wash), highly sensitive, and amenable to high-throughput screening.[12][14]Requires specific antibody pairs, can be prone to matrix effects.High
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Measures the proximity between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled ligand (tracer).[15][16][17]Live-cell assay, provides real-time binding kinetics and affinity data.[16]Requires genetic modification of the target protein, development of a suitable fluorescent tracer.[18]Medium to High
Fluorescence Polarization (FP) Measures the change in polarization of fluorescent light emitted from a labeled tracer upon binding to the target protein.[18]Homogeneous, quantitative, suitable for high-throughput screening.Requires a fluorescently labeled tracer, can be affected by autofluorescence of compounds.High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Coupled with AlphaLISA

This protocol describes how to assess the stabilization of a target protein (e.g., Adcy3) by this compound in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., 3T3-L1 adipocytes for Adcy3)[3]

  • This compound

  • Control compound (known binder or vehicle)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • AlphaLISA immunoassay kit for the target protein

  • AlphaPlate and AlphaScreen-compatible reader

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound or control compound for a specified time.

  • Heating: Wash cells with PBS and resuspend in PBS. Aliquot cell suspensions and heat at a range of temperatures to generate a melt curve, or at a single optimized temperature for isothermal dose-response.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifugation: Centrifuge the lysates to separate soluble proteins from aggregated, denatured proteins.

  • AlphaLISA Detection: Transfer the supernatant (soluble protein fraction) to an AlphaPlate. Add AlphaLISA acceptor beads and biotinylated antibody, followed by donor beads.

  • Data Analysis: Read the plate on an AlphaScreen reader. A higher signal indicates more soluble protein, suggesting stabilization by the compound. Plot the signal against temperature (melt curve) or compound concentration (isothermal dose-response curve) to determine the shift in melting temperature (Tm) or the EC50 of stabilization.

NanoBRET™ Target Engagement Assay

This protocol outlines the steps to measure the binding of a fluorescently labeled tracer to a NanoLuc®-tagged target protein (e.g., MOR23) in live cells and its displacement by this compound.

Materials:

  • Cell line expressing the NanoLuc®-target protein fusion

  • Fluorescently labeled tracer for the target protein

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96- or 384-well plates

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Plating: Seed cells expressing the NanoLuc®-target fusion into the assay plate.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Tracer Addition: Add the fluorescently labeled tracer at a predetermined optimal concentration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

  • Incubation: Incubate the plate at room temperature in the dark.

  • BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and binding of the compound to the target. Determine the IC50 value from the dose-response curve.

Visualizing Workflows and Pathways

Signaling Pathway of this compound

G cluster_cell Cell Membrane alpha_cedrene This compound MOR23 MOR23 alpha_cedrene->MOR23 Adcy3 Adenylyl Cyclase 3 (Adcy3) MOR23->Adcy3 Activates cAMP cAMP Adcy3->cAMP Converts ATP ATP ATP->Adcy3 PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Adipogenesis↓, Thermogenesis↑) CREB->Gene_Expression Regulates G Treat_Cells 1. Treat cells with This compound Heat_Shock 2. Apply heat shock Treat_Cells->Heat_Shock Lyse_Cells 3. Lyse cells Heat_Shock->Lyse_Cells Separate_Fractions 4. Separate soluble and aggregated proteins Lyse_Cells->Separate_Fractions Quantify_Soluble 5. Quantify soluble target protein (e.g., AlphaLISA) Separate_Fractions->Quantify_Soluble Analyze_Data 6. Analyze data (Melt curve or ITDR) Quantify_Soluble->Analyze_Data G Plate_Cells 1. Plate NanoLuc®-target expressing cells Add_Compound 2. Add this compound Plate_Cells->Add_Compound Add_Tracer 3. Add fluorescent tracer Add_Compound->Add_Tracer Add_Substrate 4. Add NanoBRET™ substrate Add_Tracer->Add_Substrate Measure_BRET 5. Measure BRET signal Add_Substrate->Measure_BRET Analyze_Data 6. Analyze displacement curve and determine IC50 Measure_BRET->Analyze_Data

References

A Comparative Analysis of the Safety Profiles of Cedrene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological data for α-cedrene, β-cedrene, and the structurally related sesquiterpene thujopsene (B1203592) reveals distinct safety profiles. While all are components of cedarwood oil, their individual biological activities and potential for adverse effects warrant specific consideration in research and drug development. This guide provides a comparative analysis of the available safety data, summarizing key toxicological endpoints and detailing relevant experimental methodologies to support informed decision-making.

Data Summary

The following table summarizes the available quantitative toxicological data for α-cedrene, β-cedrene, and thujopsene. It is important to note that for many endpoints, specific data for each isomer is limited. In some instances, data is only available for "cedrene" as a mixture or for the parent essential oil.

Safety Parameterα-Cedreneβ-CedreneThujopsene
Acute Oral Toxicity (LD50) > 5 g/kg (rat)[1]Data Not AvailableData Not Available
Acute Dermal Toxicity (LD50) > 5 g/kg (rabbit)[1]Data Not AvailableData Not Available
Skin Irritation Moderate (rabbit)[1]Data Not AvailableData Not Available
Skin Sensitization Potential sensitizer[1]Potential sensitizer[1]Data Not Available
Cytotoxicity 22.2 µg/mL (IC50, antileukemic activity)[1]Data Not Available35.27 µg/mL (LC50, A549 cells)[2][3]
Genotoxicity (Ames Test) Data Not AvailableData Not AvailableData Not Available
Cytochrome P450 Inhibition (Ki) CYP2B6: Potent competitive inhibitor[1]CYP2B6: 1.6 µM (potent competitive inhibitor)[1]CYP2B6: 0.8 µM (potent competitive inhibitor)
CYP3A4: Moderate inhibitor[1]CYP3A4: Moderate inhibitor[1]CYP3A4: Moderate inhibitor
CYP2C8, CYP2C9, CYP2C19: Weakly inhibited by cedrol (B397079) (a metabolite)[1]CYP2C8, CYP2C9, CYP2C19: Did not inhibit[1]CYP2C8, CYP2C9, CYP2C19: Weakly inhibited; mechanism-based inhibitor

Key Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard methodologies relevant to the safety assessment of cedrene (B97730) isomers.

Acute Oral Toxicity (OECD 401)

This test assesses the potential adverse effects of a substance after a single oral dose.

  • Test Animals: Typically, young adult rats (e.g., Wistar), nulliparous and non-pregnant females are used.

  • Procedure:

    • Animals are fasted prior to administration of the test substance.

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

    • Observations of effects and deaths are made over a period of at least 14 days.

Skin Irritation (OECD 404 - Draize Test)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to the skin under a gauze patch.

    • The patch is removed after a 4-hour exposure period.

    • The skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Scores are assigned based on the severity of the reaction.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a substance.

  • Test Animals: Typically, female CBA/J mice are used.

  • Procedure:

    • The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

    • Five days after the first application, a solution of ³H-methyl thymidine (B127349) is injected intravenously. This radioactive substance is incorporated into the DNA of proliferating lymphocytes in the draining auricular lymph nodes.

    • The mice are euthanized, and the draining lymph nodes are excised and weighed.

    • The proliferation of lymphocytes is measured by scintillation counting and expressed as a Stimulation Index (SI). An SI of 3 or greater is considered a positive response.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.

    • After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance of the resulting solution is measured using a spectrophotometer, which is proportional to the number of viable cells.

In Vitro Genotoxicity (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.

  • Procedure:

    • Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a medium lacking histidine.

    • If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and grow into visible colonies.

    • The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.

In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a substance to inhibit the activity of specific cytochrome P450 (CYP) enzymes, which is crucial for predicting drug-drug interactions.[1]

  • Procedure:

    • The test substance (inhibitor) is incubated with human liver microsomes, a specific substrate for the CYP isoform of interest, and a cofactor (NADPH) to initiate the enzymatic reaction.[1]

    • The formation of the metabolite from the specific substrate is measured over time, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

    • The inhibition constant (Ki) is determined to quantify the inhibitory potency.

Visualized Workflows and Pathways

Experimental_Workflow_Skin_Sensitization_LLNA Experimental Workflow for Skin Sensitization (LLNA) cluster_animal_prep Animal Preparation cluster_dosing Dosing Regimen cluster_proliferation Proliferation Measurement cluster_analysis Data Analysis Animal CBA/J Mice DoseApp Apply Test Substance to Ears (Days 1, 2, 3) Animal->DoseApp Thymidine Inject ³H-methyl thymidine (Day 5) DoseApp->Thymidine Euthanasia Euthanize and Excise Auricular Lymph Nodes Thymidine->Euthanasia Scintillation Scintillation Counting Euthanasia->Scintillation SI_Calc Calculate Stimulation Index (SI) Scintillation->SI_Calc Result Result (SI ≥ 3 is Positive) SI_Calc->Result

Workflow for the Local Lymph Node Assay (LLNA).

CYP450_Inhibition_Pathway Mechanism of Cytochrome P450 Inhibition by Cedrene Isomers cluster_normal Normal Metabolic Pathway cluster_inhibition Inhibition by Cedrene Isomers Drug Drug (Substrate) CYP CYP450 Enzyme (e.g., CYP2B6, CYP3A4) Drug->CYP Metabolism Metabolite Metabolite CYP->Metabolite Metabolism Cedrene Cedrene Isomer (α-cedrene, β-cedrene, thujopsene) InhibitedCYP Inhibited CYP450 Enzyme Cedrene->InhibitedCYP Binds to enzyme BlockedMetabolism Blocked Metabolism InhibitedCYP->BlockedMetabolism Drug_Inhib Drug (Substrate) Drug_Inhib->InhibitedCYP

Cytochrome P450 inhibition by cedrene isomers.

Conclusion

The available data indicates that α-cedrene, β-cedrene, and thujopsene exhibit distinct safety profiles, particularly in their interactions with metabolic enzymes. All three compounds are potent inhibitors of CYP2B6, and at least moderately inhibit CYP3A4, suggesting a potential for drug-drug interactions. While acute toxicity data for α-cedrene suggests a low order of toxicity, the lack of corresponding data for β-cedrene and thujopsene highlights a significant data gap. Similarly, more comprehensive and comparative data on skin irritation, skin sensitization, cytotoxicity, and genotoxicity are needed for a complete risk assessment. Researchers and drug development professionals should exercise caution and consider these data gaps when working with these cedrene isomers. Further studies are warranted to fully characterize and compare their safety profiles.

References

Benchmarking the synthetic efficiency of different catalytic systems for (+)-alpha-cedrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stereoselective methods to synthesize complex natural products like (+)-α-cedrene remains a significant endeavor in modern organic chemistry. This guide provides a comparative benchmark of four prominent catalytic strategies employed in the total synthesis of this tricyclic sesquiterpene. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting and implementing the most suitable synthetic route for their objectives.

Performance Benchmark of Catalytic Systems

The following table summarizes the synthetic efficiency of different catalytic approaches to (+)-α-cedrene, focusing on key metrics such as overall yield and stereoselectivity.

Catalytic StrategyKey Catalyst/ReactionOverall YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Key Features
Enantioselective Wender Synthesis Revisited Copper-catalyzed allylic substitution / Arene-olefin photocycloadditionNot explicitly stated for the full sequence94% ee for the key chiral intermediate[1]Employs a well-established photocycloaddition strategy with a modern enantioselective step to set the key stereocenter.
Pauson-Khand Reaction Cobalt-carbonyl complexHigh-yielding in key cyclization stepPrimarily produces racemic or diastereomeric mixturesPowerful for rapid construction of the complex tricyclic core. Can be performed intramolecularly with high efficiency.[2][3][4]
Tandem Radical Cyclization N-Aziridinylimine radical chemistryNot explicitly statedStereoselective formation of the tricyclic skeletonOffers a novel approach to construct the quaternary carbon centers of the cedrene (B97730) skeleton.[5]
Biogenetic-type Cyclization Acid-catalyzed cyclization of nerolidol"Very moderate"[6][7]Not applicable (racemic)Mimics the proposed biosynthetic pathway, offering a conceptually elegant route.[6][7]

Experimental Protocols

This section provides detailed methodologies for the key catalytic steps in each synthetic approach.

Enantioselective Wender Synthesis Revisited (Copper-Catalyzed Allylic Substitution)

This method introduces chirality early in the synthesis through a copper-catalyzed allylic substitution, followed by the classic Wender photocycloaddition to construct the tricyclic core.

Key Step: Enantioselective Copper-Catalyzed Allylic Substitution [1]

  • Materials: Cinnamyl chloride derivative, MeMgBr, Copper catalyst (e.g., Cu-Taddol-derived phosphine-phosphite ligand).

  • Procedure: To a solution of the cinnamyl chloride derivative in a suitable solvent (e.g., THF) at a low temperature (e.g., -78 °C) is added the copper catalyst. MeMgBr is then added dropwise, and the reaction mixture is stirred for several hours. The reaction is quenched, and the product is purified by chromatography to yield the chiral (1-methylallyl)arene intermediate. This intermediate is then carried forward through hydroboration and Suzuki coupling to an intermediate that undergoes the Wender photocycloaddition.

Pauson-Khand Reaction for Cedrone Synthesis

This approach utilizes an intramolecular Pauson-Khand reaction to efficiently construct the tricyclic ketone precursor to α-cedrene, known as cedrone.[2][3]

Key Step: Intramolecular Pauson-Khand Cyclization [2][4]

  • Materials: A suitable enyne precursor, Dicobalt octacarbonyl (Co₂(CO)₈).

  • Procedure: The enyne precursor is dissolved in an appropriate solvent (e.g., toluene (B28343) or DME). Dicobalt octacarbonyl is added, and the mixture is heated under a carbon monoxide atmosphere (or with a CO-releasing agent). The reaction progress is monitored by TLC or GC. Upon completion, the reaction is cooled, and the cobalt complex is decomposed (e.g., by exposure to air or with an oxidizing agent). The crude product is then purified by column chromatography to afford the tricyclic cyclopentenone (cedrone).

Tandem Radical Cyclization

This strategy employs a tandem free radical cyclization of an N-aziridinylimine intermediate to stereoselectively form the tricyclo[5.3.1.0¹⁵]undecane skeleton of cedrene.[5]

Key Step: Tandem Radical Cyclization of N-Aziridinylimine [5]

  • Materials: N-Aziridinylimine precursor, Radical initiator (e.g., AIBN), Radical mediator (e.g., Bu₃SnH).

  • Procedure: The N-aziridinylimine, prepared from the corresponding ketone, is dissolved in a degassed solvent such as benzene (B151609) or toluene. A catalytic amount of AIBN and a stoichiometric amount of Bu₃SnH are added. The reaction mixture is heated to initiate the radical cyclization. The reaction is monitored until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the tricyclic product.

Biogenetic-type Cyclization

Inspired by the proposed natural synthesis, this method involves the acid-catalyzed cyclization of an acyclic precursor, nerolidol, to form the cedrene skeleton.[6][7]

Key Step: Acid-Catalyzed Cyclization of Nerolidol [6][7]

  • Materials: Nerolidol, Formic acid, Trifluoroacetic acid.

  • Procedure: Nerolidol is first treated with formic acid to induce the initial cyclization to form a six-membered ring intermediate. This is followed by treatment with a stronger acid, such as trifluoroacetic acid, to complete the formation of the tricyclic cedrene structure. The reaction mixture is then neutralized, and the product is extracted and purified by chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows of the different catalytic strategies for synthesizing (+)-α-cedrene.

Enantioselective_Wender_Synthesis cluster_start Starting Materials cluster_catalysis Key Catalytic Step cluster_intermediate Chiral Intermediate cluster_cyclization Core Formation cluster_product Final Product SM Cinnamyl Chloride Derivative Cu_cat Cu-Catalyzed Allylic Substitution SM->Cu_cat Inter Chiral (1-methylallyl)arene Cu_cat->Inter Photo Arene-Olefin Photocycloaddition Inter->Photo Multi-step conversion Cedrene (+)-α-Cedrene Photo->Cedrene

Enantioselective Wender Synthesis Workflow

Pauson_Khand_Reaction cluster_start Starting Material cluster_catalysis Key Catalytic Step cluster_intermediate Tricyclic Intermediate cluster_product Final Product SM Enyne Precursor PK Intramolecular Pauson-Khand Reaction (Co₂(CO)₈) SM->PK Cedrone Cedrone PK->Cedrone Cedrene (+)-α-Cedrene Cedrone->Cedrene Further functionalization

Pauson-Khand Reaction Workflow

Tandem_Radical_Cyclization cluster_start Starting Material cluster_intermediate1 Intermediate cluster_catalysis Key Catalytic Step cluster_intermediate2 Tricyclic Skeleton cluster_product Final Product SM Ketone Precursor Aziridinylimine N-Aziridinylimine SM->Aziridinylimine Radical Tandem Radical Cyclization Aziridinylimine->Radical Skeleton Cedrene Skeleton Radical->Skeleton Cedrene (+)-α-Cedrene Skeleton->Cedrene Final steps

Tandem Radical Cyclization Workflow

Biogenetic_Type_Cyclization cluster_start Starting Material cluster_catalysis Key Catalytic Step cluster_product Final Product SM Nerolidol Acid Acid-Catalyzed Cyclization SM->Acid Formic Acid, then TFA Cedrene (±)-α-Cedrene Acid->Cedrene

Biogenetic-type Cyclization Workflow

References

Safety Operating Guide

Proper Disposal of (+)-Alpha-Cedrene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of (+)-Alpha-cedrene is paramount for laboratory safety and regulatory compliance. This sesquiterpene, while valuable in research, presents hazards that necessitate careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols minimizes risks to personnel and prevents environmental contamination.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, primarily due to its potential for skin and eye irritation, and its high toxicity to aquatic organisms with long-lasting effects.[1][2][3][4] Ingestion may be fatal if the substance enters the airways.[4][5] It is also a combustible liquid, though it has a relatively high flash point.[6][7] Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[2]

  • Eye Protection: Safety glasses with side-shields or chemical goggles should be worn to protect against splashes.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.

  • Respiratory Protection: In situations where vapors or mists may be generated, a NIOSH- or CEN-certified respirator is necessary.[1][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in a manner that is compliant with local, state, and federal regulations.[1][5]

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated and compatible container.[2]

    • The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".[2]

    • Ensure the container is tightly sealed to prevent leaks or evaporation.[7]

  • Handling of Spills and Contaminated Materials:

    • In the event of a spill, absorb the liquid with an inert material such as sand, diatomaceous earth, or universal binders.[2][7]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[7]

    • CRITICAL NOTE: Rags or absorbent materials soaked with this compound can undergo auto-oxidation, which may generate heat and lead to spontaneous ignition.[2][6] To mitigate this risk, wet these materials with water before placing them in the final disposal container.[2][6]

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7]

    • Under no circumstances should this compound be discharged into drains, sewers, or the environment.[1][3][5]

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[1][7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

ParameterValue/ClassificationReference
UN Number 3082[2][5][9]
Proper Shipping Name Environmentally hazardous substance, liquid, n.o.s.[2][5][9]
Transport Hazard Class 9 (Miscellaneous dangerous substances and articles)[2][5]
Packing Group III[2]
Flash Point 104 °C (219.2 °F) - closed cup[7]
GHS Hazard Statements H304, H315, H319, H410[2][3][4][5]

Visual Guide to this compound Disposal

The following diagrams illustrate the procedural workflow for the proper disposal of this compound and the logical relationships of its hazard classifications.

Workflow for this compound Disposal cluster_collection Waste Collection cluster_disposal Storage & Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Container Prepare Labeled, Sealed Hazardous Waste Container CollectWaste Collect Waste this compound and Contaminated Items Container->CollectWaste SpillCleanup Clean Spills with Inert Absorbent WetAbsorbent Wet Soaked Absorbents with Water SpillCleanup->WetAbsorbent StoreWaste Store Sealed Container in Cool, Dry, Ventilated Area WetAbsorbent->StoreWaste LicensedDisposal Transfer to Licensed Waste Disposal Company StoreWaste->LicensedDisposal

Caption: Procedural workflow for the safe disposal of this compound.

Hazard Classification Relationships for this compound cluster_hazards Primary Hazards cluster_implications Disposal Implications substance This compound human_health Human Health Hazard (H304, H315, H319) substance->human_health environmental Environmental Hazard (H410) substance->environmental special_handling Requires Special Handling (e.g., wetting absorbents) substance->special_handling Combustibility ppe Requires Specific PPE human_health->ppe hazardous_waste Classified as Hazardous Waste human_health->hazardous_waste environmental->hazardous_waste no_drain No Drain/Sewer Disposal environmental->no_drain

Caption: Logical relationships of this compound's hazards and their disposal implications.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Alpha-cedrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of (+)-Alpha-cedrene, a common terpene used in various research applications. Adherence to these protocols is critical for minimizing risks and ensuring operational excellence.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure and ensure safety. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be appropriate.[1]To protect against splashes and eye irritation.[1][2][3][4][5]
Hand Protection Chemical-resistant gloves, such as PVC.[6]To prevent skin contact and potential irritation or sensitization.[1][3][4][5][6]
Skin and Body Protection Protective clothing selected based on the specific workplace hazards.[1]To minimize skin exposure to the chemical.[1][2][6]
Respiratory Protection A NIOSH- or CEN-certified respirator should be used if ventilation is inadequate.[1][2]To protect against inhalation of fumes, especially in poorly ventilated areas.[1]

Procedural Guidance for Handling and Disposal

Follow these step-by-step procedures for the safe handling and disposal of this compound to maintain a secure laboratory environment.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood is strongly recommended to keep airborne concentrations low.[1] Facilities should be equipped with an eyewash fountain.[1]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as specified in the table above.

  • Avoiding Contact: Take care to avoid contact with skin, eyes, and clothing.[1][6] Do not breathe fumes or vapors.[1]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store this compound in a tightly closed container in a cool, well-ventilated area, away from sources of ignition.[1][3][6]

Disposal Plan:

  • Waste Classification: Unused this compound and materials contaminated with it are considered hazardous waste.[1][6]

  • Containerization: Collect waste in a suitable, labeled, and sealed container for disposal.[1][2] Do not reuse empty containers.[1]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with federal, state, and local regulations.[1][6] It is crucial to consult these regulations to ensure complete and accurate classification and disposal.[1]

  • Environmental Protection: Prevent the release of this compound into the environment, including drains, soil, and waterways, as it is very toxic to aquatic life.[1][2][3][4]

Emergency and First Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation occurs.[1][3][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation (e.g., Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle this compound C->D E Wash Hands Thoroughly D->E H Collect Waste in Labeled Container D->H J In Case of Exposure Follow First Aid Procedures D->J F Decontaminate Work Area E->F G Properly Store Chemical F->G I Dispose as Hazardous Waste (Follow Regulations) H->I K Seek Immediate Medical Attention J->K

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.